AC-Lys(AC)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-diacetamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUEHHBTYJTKY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Chemical Structure and Application of Ac-Lys(Ac)-OH
[1]
Executive Summary
Ac-Lys(Ac)-OH (
This specific chemical architecture renders the molecule zwitterion-neutral at the amino termini, isolating the carboxylic acid as the primary ionizable group.[1] In drug discovery, it serves as a critical low-molecular-weight mimetic for acetylated histone tails, utilized extensively in the structural characterization of Bromodomains (BRDs) —the "readers" of the epigenetic code.
Part 1: Molecular Architecture & Physicochemical Properties[1]
Chemical Identity
At its core, Ac-Lys(Ac)-OH is L-lysine modified to eliminate the basicity of its nitrogen centers.[1] This modification mimics the charge neutralization that occurs during post-translational histone acetylation.[1]
-
IUPAC Name: (2S)-2,6-diacetamidohexanoic acid[1]
-
Common Name:
-acetyl- -acetyl-L-lysine[1][2] -
CAS Registry Number: 499-86-5[1]
-
Molecular Formula:
[1]
Structural Decomposition
The molecule consists of three distinct functional zones, each serving a specific role in biochemical assays:
-
The
-Acetamido Group: Mimics the peptide backbone context of a lysine residue within a protein chain.[1] -
The
-Acetamido Group: The critical "warhead" that binds to the hydrophobic asparagine-anchored pocket of Bromodomains.[1] -
The Carboxyl Group: Remains free, providing solubility and a handle for potential conjugation or immobilization.[1]
Caption: Structural decomposition of Ac-Lys(Ac)-OH highlighting the functional roles of its moieties.
Physicochemical Data Table
The following data is essential for calculating stoichiometry in binding assays.
| Property | Value | Notes |
| Molecular Weight | 230.26 g/mol | Monoisotopic mass: 230.13 Da |
| Solubility (Water) | Miscible | High solubility due to polar amide/acid groups.[1] |
| Solubility (Organic) | DMSO, DMF, 80% Acetic Acid | Soluble in polar aprotic solvents.[1] |
| pKa (COOH) | ~3.6 | The only ionizable proton in physiological pH range.[1] |
| LogP | -1.9 | Highly hydrophilic; does not cross membranes passively.[1] |
| Melting Point | 256–258 °C (dec.)[1][3] | Decomposes upon melting.[1] |
Part 2: Biological Significance & Applications[1][4][5][6]
The Epigenetic "Reader" Mimetic
The primary utility of Ac-Lys(Ac)-OH in drug development is its ability to competitively inhibit Bromodomain (BRD) interactions.[1] Bromodomains (e.g., BRD4, CREBBP) are protein modules that recognize acetylated lysine residues on histone tails (e.g., H3K27ac, H4K16ac).[1]
Ac-Lys(Ac)-OH acts as a minimal pharmacophore .[1] It occupies the acetyl-lysine binding pocket of the BRD, displacing the native histone peptide.[1] This makes it an invaluable control standard in:
-
AlphaScreen / TR-FRET Assays: Used to define the "100% Inhibition" baseline or as a low-affinity competitor to validate assay windows.[1]
-
X-Ray Crystallography: Co-crystallized with BRDs to map the hydrogen bonding network between the acetyl oxygen and the conserved Asparagine residue in the BRD pocket.[1]
Metabolomics & Amidase Activity
Endogenously, Ac-Lys(Ac)-OH is a metabolite.[1] It is not typically a substrate for Histone Deacetylases (HDACs), which require a longer peptide scaffold.[1] Instead, it is processed by specific enzymes like Aminoacylase I (ACY1) .[1] Accumulation of acetylated amino acids in urine can serve as a biomarker for aminoacylase deficiency.[1]
Caption: Mechanism of Action: Ac-Lys(Ac)-OH competes with histones for the Bromodomain binding pocket.[1]
Part 3: Experimental Protocols
Protocol: Preparation of High-Purity Stock Solutions
Context: For biophysical assays (ITC, SPR, Crystallography), the purity and pH of the ligand solution are critical to prevent experimental artifacts.[1]
Reagents:
Step-by-Step Methodology:
-
Mass Calculation: Calculate the mass required for a 100 mM stock.
-
Example: To prepare 1 mL of 100 mM stock, weigh 23.03 mg of Ac-Lys(Ac)-OH.[1]
-
-
Solvent Choice:
-
pH Adjustment (Critical Step):
-
Filtration: Pass the solution through a 0.22 µm filter to remove any particulate matter that could nucleate crystals or clog microfluidic channels.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetyl groups.
Protocol: Quality Control via HPLC
Context: Verify the integrity of the stock solution, specifically checking for deacetylation (breakdown into
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B to 10% B over 15 minutes. (Note: Ac-Lys(Ac)-OH is very polar and elutes early; a shallow gradient is required for retention).[1]
-
Detection: UV at 210 nm (Amide bond absorption).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019608, Ac-Lys(Ac)-OH. Retrieved January 28, 2026 from [Link]
-
Filippakopoulos, P., et al. (2012). Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family.[1] Cell. This landmark paper defines the acetyl-lysine binding pocket mechanism.[1] [Link][1]
AC-Lys(AC)-OH molecular weight and formula
Technical Guide: Ac-Lys(Ac)-OH ( -Diacetyl-L-Lysine)[1]
Executive Summary
Ac-Lys(Ac)-OH (Chemical Formula: C
It functions primarily as a minimal structural mimic of acetylated lysine residues within histone tails, making it an essential tool for validating Histone Deacetylase (HDAC) and Sirtuin (SIRT) activity, particularly in mass spectrometry (MS)-based assays where fluorogenic tags (like AMC) may introduce steric artifacts.
Part 1: Chemical Identity & Physicochemical Properties
Core Specifications
| Parameter | Technical Detail |
| Systematic Name | |
| Synonyms | (2S)-2,6-diacetamidohexanoic acid; Di-acetyl-lysine |
| CAS Number | 499-86-5 |
| Molecular Formula | C |
| Exact Mass | 230.1267 Da |
| Molecular Weight | 230.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (>50 mg/mL), DMSO, and Methanol |
Structural Logic
The molecule consists of an L-lysine backbone where both amine functionalities are capped:
-
-Amine (
): Acetylated to mimic the peptide bond continuity found in a protein backbone. -
-Amine (
): Acetylated to represent the post-translational modification (PTM) target of HDACs.[2] -
Carboxylic Acid (-COOH): Remains free, maintaining solubility and allowing for further conjugation if necessary.
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the specific sites of acetylation and the target bond for enzymatic deacetylation.
Figure 1: Structural schematic of Ac-Lys(Ac)-OH.[1] The N-epsilon acetyl group (red) is the specific substrate for deacetylase enzymes.
Part 2: Biological Relevance & Applications
The Epigenetic Mechanism
In vivo, the acetylation of lysine residues on histone tails (e.g., H3K9ac, H4K16ac) neutralizes the positive charge of the ammonium group. This reduces the electrostatic affinity between histone proteins and the negatively charged DNA backbone, resulting in a more open chromatin structure (euchromatin) that facilitates gene transcription.
Ac-Lys(Ac)-OH serves as a label-free probe for this mechanism. Unlike fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC), which rely on a bulky coumarin leaving group, Ac-Lys(Ac)-OH mimics the natural steric environment of the lysine residue more accurately.
Application: Label-Free HDAC Activity Assays
While fluorogenic assays are high-throughput, they suffer from high false-positive rates due to "fluorescent compounds" in library screens or steric clashes with the enzyme active site. The Solution: Use Ac-Lys(Ac)-OH as the substrate in an LC-MS/MS based assay .
Part 3: Experimental Protocols
Protocol 1: Preparation of Stock Standards
Objective: Create stable stock solutions for enzymatic assays or LC-MS calibration.
-
Weighing: Accurately weigh 23.0 mg of Ac-Lys(Ac)-OH powder.
-
Solvent Selection:
-
For Enzymatic Assays: Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM). This prevents hydrolysis during long-term storage.
-
For LC-MS Standards: Dissolve in 50:50 Water:Methanol (v/v) .
-
-
Dissolution: Vortex for 30 seconds. The powder should dissolve instantly.
-
Calculation:
-
Example: 23.0 mg in 1 mL = 100 mM.
-
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for >12 months.
Protocol 2: LC-MS/MS Assay for HDAC Activity
Objective: Quantify HDAC activity by measuring the conversion of Ac-Lys(Ac)-OH to Ac-Lys-OH.
A. Reaction Setup:
-
Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
. -
Substrate: Dilute Ac-Lys(Ac)-OH stock to 100
M in assay buffer. -
Enzyme: Add purified HDAC isoform (e.g., HDAC1, HDAC6) or nuclear extract.
-
Incubation: 37°C for 30–60 minutes.
-
Quenching: Stop reaction by adding equal volume of Acetonitrile + 0.1% Formic Acid . This precipitates proteins and prepares the sample for LC-MS.
B. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
MRM Transitions (Positive Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ac-Lys(Ac)-OH (Substrate) | 231.1 [M+H] | 84.1 / 126.1 | 15–20 |
| Ac-Lys-OH (Product) | 189.1 [M+H] | 84.1 / 129.1 | 15–20 |
Assay Workflow Visualization
The following diagram outlines the logical flow of the LC-MS based HDAC assay using Ac-Lys(Ac)-OH.
Figure 2: Workflow for Mass Spectrometry-based HDAC screening using Ac-Lys(Ac)-OH.
References
-
PubChem. (n.d.).[1][4] Compound Summary for CID 7019608: Ac-Lys(Ac)-OH.[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Wegener, D., et al. (2003).[5] Improved fluorogenic histone deacetylase assay for high-throughput screening applications. Analytical Biochemistry, 321(2), 202-208. (Context: Establishes the baseline for HDAC substrate specificity, validating the need for acetyl-lysine mimics).
- Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6, 238–243. (Context: Discusses substrate recognition profiles for HDAC isoforms).
- Riester, D., et al. (2004). A spectrophotometric assay for histone deacetylase 2. Biochemical and Biophysical Research Communications, 324(3), 1116-1123. (Context: Methodologies for non-fluorogenic HDAC activity detection).
Sources
- 1. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Ac-Lys(Fmoc)-OH | C23H26N2O5 | CID 74788276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Peptidomimetics: A Definitive Technical Guide to Nα,Nε-diacetyl-L-lysine
Document Control:
-
Subject: Nα,Nε-diacetyl-L-lysine (CAS 499-86-5)[1]
-
Context: Metabolomics Standardization & Peptide Synthesis
-
Last Updated: January 28, 2026
Abstract
Nα,Nε-diacetyl-L-lysine is a critical yet frequently misidentified metabolite and chemical reagent. Unlike its mono-acetylated counterparts (Nα-acetyl-L-lysine and Nε-acetyl-L-lysine), which serve distinct biological roles in histone regulation and protein stability, the diacetylated form represents a fully capped amino acid derivative. This guide provides a rigorous nomenclature map, a self-validating synthesis protocol, and the analytical criteria necessary to distinguish this molecule from its structural isomers in complex matrices.
Part 1: Chemical Identity & Synonym Mapping
The primary source of experimental error regarding this molecule stems from nomenclature ambiguity. In high-throughput metabolomics and solid-phase peptide synthesis (SPPS), "Acetyl-Lysine" is an insufficient descriptor.
The following table establishes the definitive identity for Nα,Nε-diacetyl-L-lysine .
Table 1: Comprehensive Nomenclature & Identifiers
| Identifier Type | Primary Value | Technical Notes |
| Common Name | Nα,Nε-diacetyl-L-lysine | Denotes acetylation at both amine sites.[][3] |
| IUPAC Name | (2S)-2,6-diacetamidohexanoic acid | The '2' corresponds to the α-carbon; '6' to the ε-carbon. |
| CAS Number | 499-86-5 | Specific to the L-isomer.[1] (Note: 35436-74-9 is the DL-mixture).[] |
| Peptide Notation | Ac-Lys(Ac)-OH | "Ac-" indicates N-terminal acetylation; "(Ac)" indicates side-chain protection. |
| Chemical Formula | Molecular Weight: 230.26 g/mol .[1][] | |
| Alternative Synonyms | N2,N6-diacetyl-L-lysine | Used frequently in NMR assignments. |
| SMILES | CC(=O)NCCCCC(O)=O | Defines stereochemistry explicitly. |
Structural Taxonomy Visualization
The following diagram illustrates the structural hierarchy and distinguishes the diacetyl form from its mono-acetylated derivatives.
Figure 1: Structural relationship between Lysine and its acetylated derivatives.[][3] Note that Nα,Nε-diacetyl-L-lysine is the convergence point of exhaustive acetylation.
Part 2: Structural Validation (Differentiation Matrix)
In mass spectrometry (LC-MS/MS), Nα,Nε-diacetyl-L-lysine is isomeric with dipeptides like Ala-Val-Gly (approximate mass). However, its fragmentation pattern and NMR signature are distinct.
Table 2: Analytical Differentiation
| Feature | Nα,Nε-diacetyl-L-lysine | Nε-acetyl-L-lysine | Nα-acetyl-L-lysine |
| Protonation State (pH 7) | Anionic (-COO⁻ only) | Zwitterionic (COO⁻ / NH₃⁺) | Anionic (-COO⁻ only) |
| ¹H NMR (α-CH) | ~4.1 - 4.3 ppm (Downfield shift due to amide) | ~3.7 ppm (Free amine influence) | ~4.1 - 4.3 ppm |
| ¹H NMR (ε-CH₂) | ~3.1 ppm (Amide influence) | ~3.1 ppm (Amide influence) | ~2.9 ppm (Free amine) |
| Solubility | High in organic modifiers (MeOH/ACN) | Water soluble | Water soluble |
| Retention Time (RP-HPLC) | Late eluting (Hydrophobic capping) | Early eluting (Polar) | Intermediate |
Expert Insight: When analyzing urine or plasma, the co-elution of Nε-acetyl-L-lysine is the most common interference. The diacetyl form will always elute later on a C18 column due to the neutralization of both positive charges (amines converted to amides), significantly increasing hydrophobicity.
Part 3: Synthesis Protocol (Self-Validating)
While mono-acetylation requires pH control to exploit pKa differences (α-amine pKa ~8.9 vs ε-amine pKa ~10.5), di-acetylation requires forcing conditions to ensure 100% conversion.
Objective: Synthesize Nα,Nε-diacetyl-L-lysine from L-Lysine HCl. Yield Target: >90% Purity Target: >98% (HPLC)
Reagents
-
L-Lysine Monohydrochloride
-
Acetic Anhydride (
) - Excess -
Pyridine or NaOH (Base catalyst)
-
Ion Exchange Resin (Amberlite IR-120 or Dowex 50W) for purification.
Step-by-Step Workflow
-
Dissolution: Dissolve 10 mmol L-Lysine HCl in 20 mL water.
-
Basification: Add NaOH (2M) dropwise to adjust pH to ~10.0.
-
Acetylation (Exothermic Control):
-
Cool the solution to 0°C on an ice bath.
-
Add Acetic Anhydride (40 mmol, 4 equivalents) dropwise over 30 minutes.
-
Simultaneously add NaOH to maintain pH > 9.0.
-
Why? The reaction releases acetic acid, dropping the pH. If pH drops below 7, the ε-amine protonates and becomes non-nucleophilic, stopping the reaction at the mono-acetyl stage.
-
-
Completion: Allow to warm to room temperature and stir for 3 hours.
-
Validation Check (TLC): Spot reaction mixture against L-Lysine standard. Ninhydrin stain should be negative (no free amines). If positive (purple), add more anhydride.
-
Purification:
-
Crystallization: Evaporate water; recrystallize from Acetone/Ethanol.
Synthesis Pathway Diagram
Figure 2: Logical flow for the synthesis and purification of Nα,Nε-diacetyl-L-lysine.
Part 4: Biological Relevance[6]
Metabolomics & Enzyme Deficiency
Nα,Nε-diacetyl-L-lysine is a recognized metabolite in human urine. Its accumulation is clinically significant in the context of L-Aminoacylase deficiency .
-
Mechanism: Aminoacylase I (ACY1) typically deacetylates N-acetylated amino acids.
-
Observation: In ACY1 deficiency, N-acetylated derivatives accumulate. While N-acetyl-glutamate is the primary marker, elevated levels of acetylated lysines (including the diacetyl form) have been observed in broad-spectrum amino acid analysis.
Peptidomimetics
In drug development, this molecule serves as a Lysine-mimetic cap .
-
By acetylating both amines, the zwitterionic character is removed, leaving only the carboxylic acid.
-
This mimics the charge state of a lysine residue buried within a hydrophobic pocket or one that has been post-translationally modified (epigenetic silencing).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92832, N-acetyl-L-lysine (and derivatives). Retrieved from [Link]
-
Human Metabolome Database (HMDB). Metabocard for N-Acetyl-L-lysine (HMDB0000206). Retrieved from [Link]
-
Yamada, S., et al. (2000). Nα-Selective Acetylation of Peptides. (Methodology adapted for selectivity vs exhaustive acetylation). Retrieved from [Link]
Sources
Physical and chemical properties of diacetylated lysine
Technical Monograph: -Diacetyl-L-Lysine (DADL)
A Critical Standard in Epigenetic Drug Discovery and Metabolomics
Executive Summary
In drug development, DADL is indispensable for validating bromodomain (BRD) binding assays, calibrating mass spectrometry workflows for acetylome profiling, and synthesizing metabolic precursors. This guide provides a rigorous analysis of its physicochemical behavior, synthesis, and utility in high-throughput screening.
Physicochemical Profile & Molecular Architecture
DADL represents a fully "capped" lysine species. The acetylation of both amine groups neutralizes their basicity, rendering the molecule zwitterionic only at very low pH (protonated carboxyl) or anionic at neutral pH (deprotonated carboxyl), unlike the cationic native lysine.
Table 1: Physicochemical Properties of
-Diacetyl-L-Lysine
| Property | Value / Description | Technical Note |
| IUPAC Name | (2S)-2,6-Diacetamidohexanoic acid | Stereochemistry retained from L-lysine. |
| CAS Number | 10098-89-2 (L-isomer); 35436-74-9 (DL-isomer) | Verify isomer specificity for biological assays. |
| Molecular Formula | ||
| Molecular Weight | 230.26 g/mol | Monoisotopic mass: 230.1267 Da. |
| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |
| Melting Point | 138–139 °C | Sharp melting point indicates high purity. |
| Solubility | Water (>100 mg/mL), DMSO, Methanol | High aqueous solubility due to polar amide/carboxyl groups. |
| pKa (COOH) | ~3.6 | The amines are non-basic amides; only COOH ionizes. |
| LogP | -0.8 (Estimated) | Hydrophilic; poor membrane permeability without esterification. |
Chemical Synthesis & Production Protocol
Objective: Synthesis of high-purity
Protocol 1: Dual Acetylation Workflow
-
Reagent Preparation: Dissolve L-Lysine monohydrochloride (10 g, 54.7 mmol) in 50 mL of distilled water. Add NaOH (2.2 eq) to adjust pH to ~10, ensuring amines are deprotonated.
-
Acetylation Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add Acetic Anhydride (15 mL, ~3 eq) dropwise over 30 minutes.
-
Critical Step: Simultaneously add 2M NaOH dropwise to maintain pH between 9–10. If pH drops below 7, the
-amine acetylation yield decreases significantly.
-
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin). The product will not stain purple with Ninhydrin (blocked amines); look for UV activity or iodine staining.
-
Workup & Isolation:
-
Acidify the solution to pH 2.0 using 6M HCl.
-
Evaporate water under reduced pressure to obtain a viscous syrup.
-
Purification: Dissolve syrup in minimal hot ethanol or acetone. Filter off NaCl salts.
-
Recrystallize from Ethanol/Ether to yield white crystals.
-
-
Validation: Check melting point (138°C) and MS (
231 [M+H] ).
Analytical Characterization
Trustworthy data relies on verifying the integrity of the standard.
A. Nuclear Magnetic Resonance (NMR)[1]
-
** Solvent:**
or . -
NMR Features:
-
Amide Methyls: Two distinct singlets around
1.9–2.0 ppm (3H each).[1] The -acetyl methyl often appears slightly upfield of the -acetyl methyl. -
-Proton: Multiplet/Triplet at
4.2–4.3 ppm (shifted downfield due to acetylation). -
Side Chain: Methylene protons (
) appear as multiplets between 1.3–3.2 ppm. The -methylene ( ~3.1 ppm) is distinct.
-
B. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Signature: Base peak at
231.1 ( ). -
Fragmentation (MS/MS): Loss of ketene (
, 42 Da) or Acetyl group, observing peaks at 189 and 147.
Biological Application: Epigenetics & Drug Discovery
DADL is the fundamental structural unit recognized by Bromodomains (BRDs) , the "readers" of the epigenetic code.
Mechanism of Action
Bromodomains (e.g., BRD4) contain a hydrophobic pocket with a conserved Asparagine residue (e.g., Asn140 in BRD4). The acetyl-lysine moiety of DADL inserts into this pocket, forming a hydrogen bond between the acetyl carbonyl oxygen and the Asn amide nitrogen.
Experimental Workflow: Competitive Binding Assay
Objective: Screen small molecule inhibitors (e.g., JQ1) against BRD4 using DADL as a control ligand.
-
Assay Setup: Fluorescence Polarization (FP) or TR-FRET.
-
Tracer: Use a fluorescein-labeled peptide containing diacetyl-lysine (e.g., H4K5acK8ac).
-
Competition: Titrate free DADL (chemical standard) to determine the
of the native ligand interaction. This validates the structural integrity of the recombinant protein pocket.
Visualization of Pathways
Diagram 1: Chemical Synthesis & Biological Interaction Logic
Caption: Synthesis of DADL and its downstream application as a molecular probe for Bromodomain (BRD4) recognition.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 92907, N-Acetyl-L-lysine (Related Isomer Data). Retrieved from [Link]
-
Qin, W., et al. (2019). "Profiling of lysine-acetylated proteins in human urine." Science China Life Sciences, 62. Retrieved from [Link]
-
Guo, Z., et al. (2020). "Synthesis and evaluation of Nα,Nε-diacetyl-L-lysine-inositol conjugates." Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of N,N'-diacetyl-DL-lysine Protocol. Retrieved from [Link]
The Acetyl-Lysine Mimetic: Ac-Lys(Ac)-OH in Bromodomain Interrogation
Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Epigenetic Researchers
Part 1: The Minimal Pharmacophore
In the architecture of epigenetic drug discovery, Ac-Lys(Ac)-OH (N-alpha-acetyl-N-epsilon-acetyl-L-lysine) occupies a unique niche. It is not a potent inhibitor, nor is it a reagent for peptide synthesis (unlike its Fmoc-protected counterpart). Instead, it serves as the minimal structural determinant for Bromodomain (BRD) recognition.
For researchers targeting the BET (Bromodomain and Extra-Terminal) family or non-BET readers (e.g., CREBBP, PCAF), Ac-Lys(Ac)-OH acts as the fundamental "control ligand." It defines the baseline interaction between the acetylated histone tail and the hydrophobic KAc-binding pocket.
Chemical Identity & Distinction[1][2]
-
CAS Number: 1946-82-3 (Free acid form)
-
Molecular Formula:
-
Key Structural Feature: The
-acetyl group mimics the post-translational modification (PTM) found on Histone H3 and H4 tails. -
Differentiation:
-
vs. Fmoc-Lys(Ac)-OH: The Fmoc variant is a building block for Solid Phase Peptide Synthesis (SPPS).[1] Ac-Lys(Ac)-OH is the capped, soluble end-product used in solution assays.
-
vs. H4Kac4 Peptide: The peptide contains flanking residues that provide additional contacts (high affinity,
M range). Ac-Lys(Ac)-OH relies solely on the KAc pocket insertion (low affinity, mM range).
-
Part 2: Structural Mechanism (The "Anchor")
To effectively use Ac-Lys(Ac)-OH, one must understand the "Conserved Asparagine Anchor" hypothesis. Bromodomains do not bind the lysine backbone; they recognize the acetyl-amide group.
The Recognition Motif
-
ZA Loop & BC Loop: These loops form the rim of the hydrophobic pocket.
-
Conserved Asparagine: A critical residue (e.g., Asn140 in BRD4-BD1) forms a hydrogen bond with the carbonyl oxygen of the acetyl group.
-
Water Network: A structured water molecule often bridges the acetyl nitrogen to the protein backbone (Tyr residue).
Ac-Lys(Ac)-OH is used in X-ray crystallography to map this pocket. Because it lacks the steric bulk of a full peptide, it can be soaked into crystals to identify the "warhead" binding site without inducing large conformational changes associated with peptide backbone accommodation.
Visualization: The Epigenetic Reader Pathway
The following diagram illustrates the flow from chromatin modification to transcriptional output, highlighting where Ac-Lys(Ac)-OH competes.
Caption: The mechanistic intervention of Ac-Lys(Ac)-OH within the epigenetic writer-reader axis.
Part 3: Experimental Workflows
This section details two self-validating protocols where Ac-Lys(Ac)-OH is the critical reagent.
Protocol A: Surface Plasmon Resonance (SPR) Validation
Objective: Distinguish specific KAc-pocket binding from non-specific hydrophobic interaction in Fragment-Based Drug Discovery (FBDD). Why Ac-Lys(Ac)-OH? Many small molecule fragments bind BRDs non-specifically. If a fragment competes with Ac-Lys(Ac)-OH, it likely targets the correct pocket.
Step-by-Step Methodology
-
Chip Preparation:
-
Use a CM5 or NTA sensor chip.
-
Immobilize His-tagged BRD4 (BD1 domain) to a density of ~2000 RU.
-
Critical Control: Immobilize a mutant BRD (e.g., N140A) on the reference channel. Ac-Lys(Ac)-OH should not bind the mutant.
-
-
Solvent Correction:
-
Prepare Ac-Lys(Ac)-OH in running buffer (HBS-P+) with matched DMSO concentration (usually 1-2%).
-
Note: Ac-Lys(Ac)-OH is highly soluble; DMSO is often unnecessary for this specific molecule but required if comparing against organic libraries.
-
-
Injection Cycle:
-
Flow rate: 30
L/min. -
Concentration series: High range (due to mM affinity). 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM.
-
Contact time: 30 seconds (fast on/off).
-
-
Data Analysis:
-
Calculate
using steady-state affinity fitting (1:1 model). -
Success Metric: A square wave sensorgram indicating very fast association/dissociation. If the curve is sluggish, contamination or aggregation is present.
-
Protocol B: Fluorescence Polarization (FP) Competition
Objective: Establish a "Low Affinity" baseline for high-throughput screening.
Step-by-Step Methodology
-
Tracer Selection: Use a FITC-labeled peptide (e.g., FITC-H4Kac4).
is typically 50-200 nM. -
Assay Window Setup:
-
Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100.
-
Protein Conc: Equal to the
of the tracer.
-
-
Competition:
-
Titrate Ac-Lys(Ac)-OH from 10 mM down to 10
M. -
Expectation: You will observe a curve shift only at very high concentrations.
-
Calculation: Convert
to using the Cheng-Prusoff equation. -
Self-Validation: If Ac-Lys(Ac)-OH shows an
, suspect compound aggregation or assay interference (e.g., fluorescence quenching), as the monomeric amino acid should not be that potent.
-
Part 4: Data Interpretation & Comparative Analysis
The following table summarizes how Ac-Lys(Ac)-OH compares to other standard reagents in epigenetic assays.
| Reagent Type | Molecule | Approx.[2][3][4][5] Affinity ( | Primary Application | Limitations |
| Minimal Mimic | Ac-Lys(Ac)-OH | 1 - 5 mM | Crystallography soaking, SPR validation, NMR fragment screening. | Too weak for HTS positive control. |
| Peptide Ligand | H4Kac4 (1-20) | 0.5 - 2 | FP Tracer, standard reference for potency. | Costly, susceptible to proteolysis. |
| Potent Inhibitor | JQ1 / I-BET762 | < 100 nM | Positive control for inhibition, cell-based assays. | "Sticky" (high lipophilicity), complex synthesis. |
Visualization: The Screening Funnel
How Ac-Lys(Ac)-OH fits into the drug discovery pipeline.
Caption: The progression from minimal binder (Ac-Lys(Ac)-OH) to clinical candidate.
Part 5: References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[6] Nature.
-
Context: Defines the structural basis of JQ1 binding, mimicking the acetyl-lysine interaction.
-
-
Dhalluin, C., et al. (1999). Structure and ligand of a histone acetyltransferase bromodomain.[7][8] Nature.
-
Context: Early structural characterization of the KAc binding pocket using NMR and peptide ligands.
-
-
Flynn, E.M., et al. (2015). A Subset of Human Bromodomains Recognizes Butyryllysine and Crotonyllysine Histone Peptide Modifications. Structure.[3][5][7][8][9][10]
-
Context: Comparative analysis of acyl-lysine derivatives in binding assays.
-
-
Sigma-Aldrich. N-alpha-Acetyl-N-epsilon-acetyl-L-lysine Product Data.
-
Context: Physical properties and solubility data for the specific reagent.
-
-
Bachem. Ac-Lys(Ac)-OH Technical Specifications.
-
Context: Sourcing and purity standards for assay development.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 10. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Minimal Pharmacophore: Ac-Lys(Ac)-OH as a Precision Tool for PTM Mimicry
Technical Guide for Biochemical & Structural Applications [1]
Executive Summary
Ac-Lys(Ac)-OH (
This guide details the application of Ac-Lys(Ac)-OH as a ligand for "Reader" domains (Bromodomains), a retention time standard in enzymatic assays, and a calibrator for quantitative proteomics.[1]
Part 1: The Biochemistry of Acetylation Mimicry
Structural Rationale
In a native protein, the lysine backbone amines form peptide bonds and are not charged.[1] A free lysine amino acid (
- -Acetylation: Caps the N-terminus, simulating the amide bond of the protein backbone.
- -Acetylation: Neutralizes the positive charge of the side chain, increasing hydrophobicity and eliminating electrostatic interactions with the DNA phosphate backbone (in histones).[1]
Ac-Lys(Ac)-OH is thus the "minimal pharmacophore" required to bind Acetyl-Lysine reader pockets (Bromodomains) without the steric interference or conformational entropy of a longer peptide flank.[1]
The Writer-Reader-Eraser Cycle
Ac-Lys(Ac)-OH interacts primarily with the "Reader" infrastructure and serves as a product control for "Eraser" (HDAC) assays.[1]
Figure 1: The Acetylation Signaling Cycle. Ac-Lys(Ac)-OH acts as a competitive mimic, occupying the binding pocket of Bromodomain (Reader) proteins, effectively displacing them from acetylated chromatin.[1][2][3]
Part 2: Structural Biology Applications (Bromodomains)[1][4]
Bromodomains (BRDs) recognize
Protocol 1: NMR Titration for Ligand Binding Affinity ( )
Objective: Determine the binding affinity of a Bromodomain (e.g., BRD4) for the acetyl-lysine motif using Ac-Lys(Ac)-OH as the ligand.[1]
Materials:
-
N-labeled Recombinant BRD4 (50-100
M).[1] -
Ligand: Ac-Lys(Ac)-OH (Stock: 100 mM in buffer).[1]
-
Buffer: 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10%
.[1]
Methodology:
-
Baseline Acquisition: Acquire a 2D
HSQC spectrum of the apo-protein.[1] -
Titration: Sequentially add Ac-Lys(Ac)-OH to the protein sample.[1]
-
Ratios (Ligand:Protein): 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1.[1]
-
-
Observation: Monitor Chemical Shift Perturbations (CSP). Ac-Lys(Ac)-OH binding will cause fast-exchange regime shifts in residues lining the ZA loop and the BC loop.[1]
-
Data Analysis: Calculate the combined chemical shift difference (
) for each peak: [1] -
Curve Fitting: Plot
vs. Ligand Concentration to derive .[1]
Why Ac-Lys(Ac)-OH? Using a peptide often introduces secondary shifts due to non-specific backbone interactions.[1] Ac-Lys(Ac)-OH isolates the specific contribution of the acetyl-lysine recognition event.[1]
Part 3: Analytical Standards in Mass Spectrometry
In quantitative proteomics, distinguishing between endogenous acetylation and artifactual acetylation (during sample prep) is critical.[1] Ac-Lys(Ac)-OH serves as a stable, defined standard for LC-MS/MS.[1]
Protocol 2: Absolute Quantification of Free Acetyl-Lysine
Objective: Quantify the pool of free acetylated lysine metabolites in biological fluids or cell lysates.[1]
Workflow Logic: Endogenous deacetylases (like HDACs) can cleave free Ac-Lys(Ac)-OH.[1] However, in metabolic profiling, we often look for the accumulation of this metabolite as a marker of enzymatic deficiency (e.g., Aminoacylase I deficiency).[1]
Experimental Setup:
| Component | Specification | Purpose |
| Analyte | Biological Lysate (filtered) | Source of unknown concentration.[1] |
| Internal Standard (IS) | Ac-Lys(Ac)-OH ( | Heavy isotope variant for normalization.[1] |
| Calibrator | Ac-Lys(Ac)-OH (Unlabeled) | Synthetic standard (Sigma/Merck).[1] |
| Column | C18 Reverse Phase (2.1 x 100mm) | Retains the hydrophobic acetyl groups.[1] |
| Mobile Phase | A: 0.1% Formic Acid / B: ACN | Protonation for positive mode ESI. |
Step-by-Step Protocol:
-
Extraction: Mix 50
L plasma/lysate with 200 L cold Methanol containing 1 M Internal Standard. -
Precipitation: Centrifuge at 14,000 x g for 10 mins at 4°C to remove proteins.
-
Separation: Inject 5
L supernatant onto the LC-MS system.-
Gradient: 0% B to 30% B over 5 minutes. (Ac-Lys(Ac)-OH is moderately hydrophobic compared to free Lysine).[1]
-
-
Detection (MRM Mode):
-
Precursor: 231.1 m/z (
) -
Product: 84.1 m/z (Lysine immonium ion) or 126.1 m/z (specific acetyl fragment).[1]
-
IS Transition: 239.1 -> 90.1 m/z.
-
-
Validation: Construct a calibration curve (1 nM – 10
M). Linearity ( ) confirms the system's validity.[1]
Figure 2: LC-MS/MS Quantification Workflow. Standardized protocol for detecting di-acetyl-lysine using heavy-isotope dilution.[1]
Part 4: Enzymatic Assays (HDAC/Sirtuins)
While fluorogenic substrates (like Boc-Lys(Ac)-AMC) are popular for high-throughput screening, they are "surrogate" substrates.[1] Ac-Lys(Ac)-OH is used to validate substrate specificity —specifically, whether a deacetylase requires a peptide backbone or can act on the free amino acid structure.[1]
Key Insight: Sirtuins (Class III HDACs) often require a larger peptide footprint for activity compared to HDAC1/2.[1] Ac-Lys(Ac)-OH is frequently resistant to deacetylation by Sirtuins compared to longer peptides, making it a valuable negative control to prove that an inhibitor or enzyme preparation is specific to peptide-bound lysine.[1]
Comparative Data: Substrate Recognition
| Enzyme Class | Substrate Preference | Activity on Ac-Lys(Ac)-OH | Interpretation |
| HDAC1/2 (Class I) | Peptide/Protein | Low/Negligible | Requires distal protein interactions.[1] |
| HDAC8 | Peptide | Low | Specificity determined by peptide sequence.[1] |
| Sirtuins (SIRT1-7) | Peptide + NAD+ | Negligible | Requires |
| Aminoacylase I | N-acetyl amino acids | High | Specifically cleaves |
Note: Ac-Lys(Ac)-OH is primarily a substrate for Aminoacylase I (removing the
References
-
Dhalluin, C., et al. (1999).[1] Structure and ligand of a histone acetyltransferase bromodomain.[1][4][5][6] Nature, 399, 491–496.[1]
-
Filippakopoulos, P., et al. (2012).[1] Histone recognition and large-scale structural analysis of the human bromodomain family.[1][5] Cell, 149(1), 214-231.[1] [1]
-
Finnin, M. S., et al. (1999).[1] Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.[1] Nature, 401, 188–193.[1]
-
PubChem. (n.d.).[1] Compound Summary: Ac-Lys(Ac)-OH (CID 7019608).[1] National Library of Medicine.[1] [1]
-
Liu, J., et al. (2008).[1] A homogeneous fluorogenic assay for acetyl-lysine binding domains.[1] Analytical Biochemistry, 375(1), 162-164.[1]
Sources
- 1. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Lys(Ac)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Bromodomain: From Epigenome Reader to Druggable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain: an acetyl-lysine binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Acetyl-Lysine Mimetic: Deciphering Epigenetic Mechanisms via Ac-Lys(Ac)-OH
[1]
Executive Summary: The Minimal Pharmacophore
In the study of chromatin biology, the "Histone Code" hypothesis postulates that post-translational modifications (PTMs) dictate gene expression. Among these, lysine acetylation is paramount. While full-length histone peptides are often used in assays, Ac-Lys(Ac)-OH (
This guide details the utility of Ac-Lys(Ac)-OH (CAS: 499-86-5) not merely as a chemical reagent, but as a precise probe for Bromodomains (Readers) and Histone Deacetylases (Erasers) .[1] By stripping away the flanking peptide sequence, researchers can isolate the specific thermodynamics of the acetyl-lysine recognition event and the catalytic kinetics of deacetylation.
Chemical Identity & Biological Mimicry[1]
To understand the utility of Ac-Lys(Ac)-OH, one must analyze its structural mimicry.[1]
- -acetylation: Caps the N-terminus, neutralizing the positive charge of the alpha-amine.[1] This mimics the continuous peptide backbone of a histone tail, preventing non-specific electrostatic interactions that would occur with a free amine.
- -acetylation: The functional modification.[1][2] This amide bond neutralizes the positive charge of the lysine side chain, increasing hydrophobicity and allowing insertion into the deep, hydrophobic pockets of reader proteins.
Table 1: Physicochemical Profile of Ac-Lys(Ac)-OH[1]
| Property | Specification | Biological Relevance |
| Formula | Minimal steric bulk compared to fluorogenic substrates.[1] | |
| MW | 230.26 g/mol | Rapid diffusion; ideal for NMR and crystallography.[1] |
| Charge (pH 7.4) | Anionic (Carboxylate) | The C-terminal carboxylate mimics the local electronic environment, though lacking the C-terminal amide of a peptide.[1] |
| Solubility | Water, DMSO | Highly soluble, facilitating high-concentration structural studies.[1] |
The Epigenetic Cycle: Writers, Readers, and Erasers[4]
The biological context of Ac-Lys(Ac)-OH exists within the dynamic equilibrium of chromatin remodeling.[1]
Figure 1: The Epigenetic Cycle. Ac-Lys(Ac)-OH acts as a synthetic surrogate for the Acetyl-Lysine node, interacting with both HDACs and Bromodomains.[1]
Application I: Structural Pharmacology of Bromodomains
Bromodomains (BRDs) are "Readers" that recognize
Why use Ac-Lys(Ac)-OH? In Fragment-Based Drug Discovery (FBDD), Ac-Lys(Ac)-OH serves as the "anchor" fragment.[1] Small molecule inhibitors (like BET inhibitors) are essentially elaborated scaffolds designed to compete with this specific acetyl-lysine moiety.[1]
Mechanism of Recognition[2][5]
Application II: HDAC Activity via NMR Spectroscopy
While fluorogenic substrates (like Boc-Lys(Ac)-AMC) are standard for high-throughput screening, they introduce a bulky coumarin group that can sterically hinder the active site, potentially skewing kinetic data for certain HDAC isoforms.[1]
The Gold Standard Protocol: Using NMR Spectroscopy with pure Ac-Lys(Ac)-OH allows for the direct observation of the deacetylation event without artifacts.[1] This method is self-validating because it tracks the unique chemical shift of the acetyl protons.[1]
Protocol: Real-Time NMR Deacetylation Assay
Objective: Determine catalytic kinetics (
Materials:
-
Recombinant HDAC1 (human).[1]
-
Substrate: Ac-Lys(Ac)-OH (10 - 500 mM stocks in
).[1] -
Buffer: 50 mM Tris-d11 (deuterated), 137 mM NaCl, 2.7 mM KCl, 1 mM
, pH 7.4 (uncorrected).[1] -
Instrument: 600 MHz NMR spectrometer equipped with a cryoprobe.
Workflow:
-
Baseline Acquisition: Prepare a sample containing 1 mM Ac-Lys(Ac)-OH in reaction buffer.[1] Acquire a 1D
-NMR spectrum. -
Reaction Initiation: Add HDAC1 enzyme (final conc. 50-100 nM) to the NMR tube. Mix by inversion. Rapidly insert into the magnet.[1]
-
Kinetic Monitoring: Acquire sequential 1D
-NMR spectra (e.g., every 60 seconds for 60 minutes). -
Data Analysis:
Workflow Diagram: NMR Kinetic Assay
Figure 2: NMR-based HDAC kinetic profiling workflow. This method eliminates false positives common in fluorescence assays caused by compound autofluorescence.
Comparison of Detection Methods
For drug development professionals, choosing the right assay is critical.[1]
| Feature | Ac-Lys(Ac)-OH (NMR) | Boc-Lys(Ac)-AMC (Fluorescence) |
| Substrate Nature | Native Mimic | Synthetic Fluorophore |
| Throughput | Low (Structural/Kinetic validation) | High (Primary Screening) |
| Interference | Minimal (Direct detection) | High (Autofluorescence/Quenching) |
| Cost | High (Instrument time) | Low (Reagents) |
| Data Output | Structural resolution + Kinetics | Relative Activity (RFU) |
Troubleshooting & Optimization (Expert Insights)
As an application scientist, I have observed common failure modes when using Ac-Lys(Ac)-OH:
-
pH Sensitivity: The chemical shift of the released acetate is pH-dependent.[1] Ensure strong buffering (50mM+) to prevent pH drift during deacetylation, which can cause peak wandering in NMR.
-
Enzyme Purity: Unlike fluorogenic assays where the "glow" is specific to the cleavage, NMR sees everything.[1] Impurities in the HDAC prep (e.g., glycerol) can obscure the acetyl region. Use dialyzed enzymes.[1]
-
Zwitterionic Character: Remember that Ac-Lys(Ac)-OH has a free C-terminal carboxylate.[1] In some specific BRD binding assays, this negative charge may repel the protein surface if the native substrate is a continuous peptide. In such cases, the amidated version (Ac-Lys(Ac)-NH2) might be a better structural control.[1]
References
-
Jenuwein, T., & Allis, C. D. (2001). Translating the Histone Code.[1] Science, 293(5532), 1074–1080.[1] [Link]
-
Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family.[1] Cell, 149(1), 214-231.[1] [Link][1]
-
Fan, Y., & Denu, J. M. (2011). NMR profiling of histone deacetylase and acetyl-transferase activities in real time.[1] Methods in Enzymology, 501, 255-274.[1] [Link]
-
Bradner, J. E., et al. (2010). Chemical modulation of chromatin structure.[1] Nature, 468, 1067–1073.[1] [Link][1]
-
PubChem Compound Summary. (2024). AC-LYS(AC)-OH (CAS 499-86-5).[1] National Center for Biotechnology Information. [Link][1]
Technical Deep Dive: Ac-Lys(Ac)-OH as the Atomic Unit of Epigenetic Recognition
Executive Summary
The histone code hypothesis postulates that post-translational modifications (PTMs) on histone tails regulate chromatin structure and gene expression. Among these, lysine acetylation (
This guide dissects Ac-Lys(Ac)-OH not merely as a chemical reagent, but as a critical tool for Fragment-Based Drug Discovery (FBDD), structural biology, and analytical standardization. It distinguishes between the free acid form used in binding assays and the Fmoc-protected derivatives used in Solid Phase Peptide Synthesis (SPPS).
Part 1: Chemical Architecture & Biological Relevance[1]
The Molecule: Ac-Lys(Ac)-OH
Ac-Lys(Ac)-OH is the doubly acetylated form of lysine.[1]
-
-acetyl group: Mimics the physiological PTM placed by Histone Acetyltransferases (HATs) on the
-amine of lysine side chains (e.g., H3K14ac, H4K16ac). - -acetyl group: Mimics the peptide bond of the preceding amino acid residue in a polypeptide chain, neutralizing the N-terminal charge to prevent non-specific electrostatic interactions that do not occur in the native chromatin context.
The "Reader" Interface: Bromodomains
The primary biological utility of Ac-Lys(Ac)-OH is probing Bromodomains (BRDs) .[2] BRDs are evolutionarily conserved protein modules (approx. 110 amino acids) that recognize acetylated lysines.[3]
Mechanism of Recognition: The interaction is thermodynamically driven by the burial of the hydrophobic acetyl group into a deep, hydrophobic cavity within the BRD.
-
Hydrophobic Cage: The acetyl methyl group interacts with conserved hydrophobic residues (often Val, Tyr, Phe).
-
Hydrogen Bond Anchor: The carbonyl oxygen of the acetyl group forms a critical hydrogen bond with a conserved Asparagine (Asn) residue in the BRD binding pocket.
-
Water Network: A network of structured water molecules often bridges the ligand to the protein backbone.
The Epigenetic Cycle
The molecule sits at the center of the Writer-Reader-Eraser paradigm.
Figure 1: The Epigenetic Cycle.[1] Ac-Lys(Ac)-OH serves as a structural mimic of the "Acetylated Chromatin" node, specifically targeting the Reader (Bromodomain).
Part 2: Synthetic Utility (The "Make" Phase)
To study the histone code, one must often synthesize peptides containing acetyl-lysine. Crucial Distinction: You do not use Ac-Lys(Ac)-OH for synthesis. You use Fmoc-Lys(Ac)-OH .[4]
Reagent Selection for SPPS
| Reagent | Structure | Application |
| Fmoc-Lys(Ac)-OH | Building Block. Used in Solid Phase Peptide Synthesis (SPPS) to insert a pre-acetylated lysine into a sequence. | |
| Ac-Lys(Ac)-OH | Probe/Standard. Used as a soluble competitor in assays or a crystallographic ligand. |
Protocol: Synthesis of Histone H4(1-20)K16ac
Objective: Synthesize a histone tail peptide acetylated at Lysine 16.[2][3][5][6][7][8][9]
Materials:
-
Resin: Wang resin or Rink Amide resin (depending on C-term requirement).
-
Building Block: Fmoc-Lys(Ac)-OH (Sigma/Novabiochem).[4]
-
Coupling Agents: HBTU/DIEA or DIC/Oxyma.
Workflow:
-
Loading: Swell resin in DMF.
-
Elongation:
-
Deprotect Fmoc (20% Piperidine in DMF).
-
Wash (DMF x3).
-
Activate Fmoc-AA-OH (including Fmoc-Lys(Ac)-OH at position 16).
-
Couple (45-60 min).
-
Repeat until N-terminus.
-
-
N-Terminal Capping: After the final Fmoc removal, acetylate the N-terminus to generate the "Ac-" cap (mimicking the protein continuum or specific N-term acetylation).
-
Reagent: Acetic Anhydride (
) / Pyridine (1:1) in DMF.[4]
-
-
Cleavage: 95% TFA, 2.5% TIS, 2.5%
. -
Validation: The final peptide will contain the Ac-Lys(Ac) moiety at position 16.
Part 3: Structural Biology & Assay Development (The "Measure" Phase)
Fluorescence Polarization (FP) Binding Assay
This assay measures the ability of a small molecule (Ac-Lys(Ac)-OH) to compete with a fluorescently labeled peptide for binding to a Bromodomain.
Principle:
-
Tracer: A fluorescent peptide (e.g., FITC-H4K16ac) binds the BRD
High Polarization (slow tumbling). -
Competitor: Ac-Lys(Ac)-OH displaces the tracer
Low Polarization (fast tumbling).
Protocol:
-
Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS.
-
Tracer Prep: Dilute FITC-peptide to 10-20 nM.
-
Protein Prep: Dilute recombinant Bromodomain (e.g., BRD4-BD1) to its
concentration (determined previously). -
Competition:
-
Add Protein + Tracer to 384-well black plate.
-
Titrate Ac-Lys(Ac)-OH (from 10 mM down to 1
M).
-
-
Incubation: 30-60 mins at RT in dark.
-
Read: Ex 485 nm / Em 530 nm (Parallel and Perpendicular).
-
Analysis: Plot mP vs. log[Concentration] to determine
and calculate .
Crystallography: Soaking Experiments
Ac-Lys(Ac)-OH is small enough to diffuse into pre-formed protein crystals of Bromodomains.
Methodology:
-
Crystallize: Obtain apo-crystals of the Bromodomain.
-
Soak: Add Ac-Lys(Ac)-OH (dissolved in mother liquor) to the drop. Final concentration 5-10 mM.[10]
-
Time: Incubate 1-24 hours.
-
Freeze & Shoot: Cryoprotect and collect X-ray diffraction data.
-
Result: Electron density map (
) should reveal the ligand in the hydrophobic pocket, confirming the binding mode.
Fragment-Based Drug Discovery (FBDD)
Ac-Lys(Ac)-OH serves as a "fragment hit."
-
Low Affinity: As a single amino acid, the affinity is weak (typically mM to high
M range) compared to the full peptide. -
High Ligand Efficiency (LE): Despite low affinity, the binding energy per atom is high, making it an ideal starting scaffold for growing high-affinity inhibitors (e.g., JQ1 derivatives).
Part 4: Visualization of Assay Workflow
Figure 2: Fluorescence Polarization Competition Assay Workflow. Ac-Lys(Ac)-OH acts as the competitor to validate specific binding.
Part 5: References
-
Dhalluin, C., et al. (1999). Structure and ligand of a histone acetyltransferase bromodomain. Nature. [Link]
-
Significance: Foundational paper establishing the structural basis of the Bromodomain-Acetyl-lysine interaction.
-
-
Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family. Cell. [Link]
-
Significance: Comprehensive structural survey of human BRDs, often using acetylated peptides and lysine mimics.
-
-
PubChem Compound Summary. (2024). Ac-Lys(Ac)-OH.[1][4] National Center for Biotechnology Information. [Link]
-
Significance: Chemical and physical property data for the specific metabolite/ligand.[1]
-
-
-
Significance: Technical specifications for the SPPS building block.
-
-
Hewings, D. S., et al. (2012). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of Medicinal Chemistry. [Link]
-
Significance: Discusses the use of acetyl-lysine mimics in drug discovery.
-
Sources
- 1. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromodomains as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomains: translating the words of lysine acetylation into myelin injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0 [sigmaaldrich.com]
- 5. Histone deacetylases control lysine acetylation of ribosomal proteins in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Affinity and Specificity of the ScSth1p Bromodomain Are Fine-Tuned for Versatile Histone Recognition | bioRxiv [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
The Acetylome: Mechanisms, Analysis, and Therapeutic Targeting of Lysine Acetylation
Executive Summary
Lysine acetylation is not merely an epigenetic marker; it is a fundamental switch mechanism rivaling phosphorylation in cellular signaling. While historically associated with histone neutralization and chromatin opening, modern proteomics reveals that the "acetylome" regulates over 2,000 non-histone proteins, governing metabolism, cytoskeletal dynamics, and protein stability. This guide provides a technical deep-dive into the enzymology of acetylation, its functional consequences, and the rigorous methodologies required to study it, designed for researchers in discovery biology and drug development.
Part 1: Molecular Mechanisms & Enzymology
The biological significance of lysine acetylation stems from a simple chemical event: the transfer of an acetyl group from Acetyl-CoA to the
The Regulatory Triad
The system operates through a dynamic equilibrium maintained by three classes of effectors:
-
Writers (Lysine Acetyltransferases - KATs):
-
Erasers (Lysine Deacetylases - KDACs):
-
Mechanism:[1][2][3][4][5][6] Hydrolyze the amide bond, releasing acetate.
-
Zinc-Dependent (Class I, II, IV): Require
for catalysis (e.g., HDAC1, HDAC6). -
NAD+-Dependent (Class III/Sirtuins): Require
as a co-substrate, linking acetylation status to the metabolic state of the cell (e.g., SIRT1, SIRT3).[1]
-
-
Readers (Bromodomains):
Visualization: The Acetylation Signaling Cycle
The following diagram illustrates the cyclic relationship between metabolic inputs (Acetyl-CoA/NAD+), enzymatic effectors, and downstream biological outputs.
Caption: The dynamic cycle of lysine acetylation linking metabolic status (Acetyl-CoA) to biological output via Writers, Readers, and Erasers.
Part 2: Functional Consequences
The functional impact of acetylation depends heavily on the subcellular localization and the specific protein target.
Histone vs. Non-Histone Regulation
While histone acetylation is the cornerstone of the "Histone Code" (opening chromatin for transcription), the non-histone acetylome is equally critical for cellular homeostasis.
Table 1: Comparative Functional Impact
| Feature | Histone Acetylation (Epigenetic) | Non-Histone Acetylation (Signaling/Metabolic) |
| Primary Target | Histone N-terminal tails (H3K9, H3K27, H4K16) | Transcription factors (p53), Cytoskeleton (Tubulin), Enzymes |
| Physical Effect | Neutralizes charge; reduces DNA affinity; opens chromatin (Euchromatin). | Alters protein stability, localization, or enzymatic activity. |
| Key Erasers | Class I HDACs (Nuclear). | Sirtuins (Mitochondrial/Cytosolic), HDAC6 (Cytosolic). |
| Example Mechanism | H3K27ac marks active enhancers, recruiting Polymerase II. | p53-K382ac prevents ubiquitination, stabilizing the tumor suppressor. |
| Metabolic Link | Indirect (via gene expression). | Direct (SIRT3 deacetylates/activates mitochondrial enzymes like LCAD). |
Part 3: Experimental Methodologies (The Application Scientist's Guide)
Analyzing lysine acetylation presents a specific challenge: stoichiometry . Unlike phosphorylation, acetylation often occurs at very low occupancy (<1%). Therefore, enrichment is not optional; it is mandatory for robust detection.
Workflow: Acetyl-Lysine Enrichment for Proteomics
The following protocol is a self-validating system designed for mass spectrometry (LC-MS/MS) analysis.
Critical Protocol: Immuno-Affinity Purification (IAP)
Step 1: Lysis & Inhibition (The "Make or Break" Step)
-
Principle: Deacetylases are robust and fast. You must inhibit them immediately upon lysis.
-
Buffer: 8M Urea (denaturing) + 50mM Tris-HCl (pH 8.0).
-
Inhibitor Cocktail (Mandatory):
-
Trichostatin A (TSA): 1 μM (Inhibits Class I/II HDACs).
-
Nicotinamide (NAM): 5-10 mM (Inhibits Sirtuins/Class III).
-
Butyrate: 10 mM (Broad spectrum).
-
-
Expert Note: Never rely on generic "protease inhibitor tablets" alone; they lack sufficient NAM for Sirtuin inhibition.
Step 2: Digestion
-
Enzyme: Trypsin.[7]
-
Nuance: Trypsin cleaves at Lys (K) and Arg (R).[9] However, Trypsin cannot cleave Acetyl-Lysine. This results in larger, missed-cleavage peptides which are actually diagnostic for the modification.
Step 3: Peptide Enrichment (IAP)
-
Reagent: Immobilized Anti-Acetyl-Lysine Antibody beads (e.g., PTMScan®).[10]
-
Process: Incubate digested peptides with beads at 4°C for 2 hours.
-
Wash: Stringent washing with IAP buffer to remove non-specific binders.
-
Elution: 0.15% TFA (Trifluoroacetic acid).
Step 4: LC-MS/MS & Validation
-
Validation: Use heavy-isotope labeled synthetic peptides as internal standards to quantify occupancy rates.
Visualization: The Proteomics Workflow
Caption: Standard workflow for acetylome profiling. Note the critical inclusion of TSA/NAM inhibitors at the lysis stage.
Part 4: Therapeutic Targeting[2][11]
Drug development has focused heavily on "Erasers" (HDAC inhibitors) and recently "Readers" (BET inhibitors).
HDAC Inhibitors (HDACi)[4][5][12]
-
Mechanism: By inhibiting HDACs, these drugs force chromatin into a hyper-acetylated, open state. This paradoxically reactivates silenced tumor suppressor genes (e.g., CDKN1A/p21).
-
Clinical Examples:
-
Vorinostat (SAHA):[11] Pan-HDAC inhibitor (T-cell lymphoma).
-
Panobinostat: Potent pan-HDAC inhibitor (Multiple Myeloma).
-
-
Toxicity: Due to the lack of isoform specificity, off-target effects (thrombocytopenia, fatigue) are common.
BET Inhibitors (BETi)[13][14]
-
Mechanism: Small molecules (e.g., JQ1) mimic the acetyl-lysine moiety, competitively binding to the Bromodomain pocket of BET proteins (BRD4).
-
Effect: Displaces BRD4 from "Super-Enhancers," leading to the collapse of oncogenic transcription programs (specifically MYC).
Table 2: Clinical Compounds & Mechanisms
| Drug Class | Compound | Target | Mechanism of Action | Clinical Indication |
| HDACi | Vorinostat | Class I, II HDACs | Induces p21 expression; cell cycle arrest.[4] | CTCL (Cutaneous T-Cell Lymphoma) |
| HDACi | Romidepsin | Class I HDACs | Cyclic peptide; potent apoptosis induction. | CTCL, PTCL |
| BETi | JQ1 (Tool Cmpd) | BRD4 (BD1/BD2) | Displaces BRD4 from MYC promoter. | Preclinical (Cancer, Fibrosis) |
| Sirtuin Activator | Resveratrol | SIRT1 | Allosteric activation (controversial). | Metabolic Disorders (Research) |
References
-
Verdin, E., & Ott, M. (2015).[12] 50 years of protein acetylation: from gene regulation to epigenetics, metabolism and beyond.[12] Nature Reviews Molecular Cell Biology.[12] Link
-
Choudhary, C., et al. (2009). Lysine acetylation targets protein complexes and co-regulates major cellular functions. Science. Link
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[8][13][14] Nature. Link
-
Svinkina, T., et al. (2015). Deep, quantitative coverage of the lysine acetylome using novel anti-acetyl-lysine antibodies and an optimized proteomic workflow.[15] Molecular & Cellular Proteomics. Link
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation. Link
Sources
- 1. Insights into Lysine Deacetylation of Natively Folded Substrate Proteins by Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dissecting the role of epigenetic regulation in oral squamous cell carcinoma microenvironment: mechanisms and therapeutics [frontiersin.org]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HIF1A - Wikipedia [en.wikipedia.org]
- 7. Acetylated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
- 8. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic determination of the lysine acetylome and phosphoproteome in the rat native inner medullary collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Lysine Acetylation of Proteins and Its Characterization in Human Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Validating Ac-Lys(Ac)-OH
This technical guide details the sourcing, validation, and application of Ac-Lys(Ac)-OH (Nα,Nε-Diacetyl-L-lysine). It is structured to prevent common procurement errors caused by ambiguous CAS registry numbers and provides a self-validating workflow for using this compound in epigenetic assays.
Part 1: Chemical Identity & The "Iso-Mass" Trap
Critical Warning: The primary challenge in sourcing Ac-Lys(Ac)-OH is distinguishing it from its mono-acetylated isomers. Many chemical databases and suppliers loosely apply CAS numbers, leading to the accidental purchase of Nα-Acetyl-L-lysine (Ac-Lys-OH) or Nε-Acetyl-L-lysine (H-Lys(Ac)-OH) instead of the di-acetylated form.
The Three Isomers
All three compounds share similar names but have distinct biological functions. You must verify the chemical structure, not just the CAS number.
| Feature | Target Compound: Di-Acetyl | Common Error: Alpha-Acetyl | Common Error: Epsilon-Acetyl |
| Short Name | Ac-Lys(Ac)-OH | Ac-Lys-OH | H-Lys(Ac)-OH |
| Full Name | Nα,Nε-Diacetyl-L-lysine | Nα-Acetyl-L-lysine | Nε-Acetyl-L-lysine |
| CAS Number | 499-86-5 (Primary)(Avoid 1946-82-3) | 1946-82-3 | 692-04-6 |
| Function | Histone Mimic (Epigenetics) | Deacetylase Substrate | Sirtuin Substrate / Metabolite |
| Charge (pH 7) | -1 (Carboxylate only) | -1 (Carboxylate only) | Zwitterionic (±) |
Note on CAS 1946-82-3: While some databases link this CAS to the di-acetyl form, major suppliers like Sigma-Aldrich and Thermo Fisher assign it to Nα-Acetyl-L-lysine . Do not order CAS 1946-82-3 if you require the di-acetylated histone mimic.
Part 2: Sourcing Strategy
Due to the specificity required, "commodity" chemical suppliers often stock only the mono-acetylated forms. You must utilize specialized peptide or fine chemical suppliers.
Tier 1: Validated Suppliers (High Confidence)
These suppliers explicitly list the di-acetylated structure.
| Supplier | Catalog / Product ID | Grade | Notes |
| Bachem | Ac-Lys(Ac)-OH | Research / GMP | Recommended. Bachem is the gold standard for amino acid derivatives. Explicitly lists "Ac-Lys(Ac)-OH".[1][2][3] |
| ChemScene | CS-0310538 | Research (98%+) | Correctly links to CAS 499-86-5 .[4] Good for bulk/intermediate needs. |
| MedChemExpress | HY-W015886 | Research | Verify batch COA for di-acetylation before purchase. |
Tier 2: Custom Synthesis / Special Order
If Tier 1 is unavailable, request a custom synthesis using the following specification block to avoid ambiguity:
Specification for Custom Synthesis:
Part 3: Validation Protocol (Self-Validating System)
Upon receipt, you must verify that the product is fully acetylated. The presence of a free amine (mono-acetylated impurity) will drastically alter binding constants in bromodomain assays due to the introduction of a positive charge.
Quality Control Workflow
The following DOT diagram outlines the decision logic for validating the compound.
1H-NMR Signature (D₂O)
The definitive confirmation is 1H-NMR. You should observe two distinct acetyl methyl singlets because the chemical environments of the
-
~1.95 ppm (s, 3H): Acetyl group on
-amine (Side chain). -
~2.02 ppm (s, 3H): Acetyl group on
-amine (Backbone). -
~4.1-4.3 ppm (m, 1H):
-proton (shifted downfield due to N-acetylation).
If you see only one large singlet at ~2.0 ppm integrating to 3H (relative to the backbone), you have a mono-acetylated species.
Part 4: Application Workflow (Bromodomain Assays)
Ac-Lys(Ac)-OH is primarily used as a minimal pharmacophore control in Bromodomain (BRD) binding assays. It mimics the acetylated lysine residue on histone tails (e.g., H3K14ac, H4K5ac) without the complexity of the full peptide sequence.
Experimental Logic
In a competitive binding assay (e.g., AlphaScreen, TR-FRET, or FP), Ac-Lys(Ac)-OH serves as a low-affinity ligand (
Protocol: Preparation of 100 mM Stock Solution
-
Weighing: Weigh ~23 mg of Ac-Lys(Ac)-OH (MW 230.26).
-
Solvent: Dissolve in 1.0 mL of 50 mM HEPES (pH 7.5) or PBS.
-
Note: Unlike hydrophobic inhibitors (e.g., JQ1), Ac-Lys(Ac)-OH is highly water-soluble. Avoid DMSO if possible, as high DMSO concentrations can interfere with some protein-protein interactions.
-
-
pH Adjustment: The free carboxylic acid may lower the pH of unbuffered water. Ensure the final buffer pH is 7.4–7.5 to mimic physiological conditions.
-
Storage: Aliquot and store at -20°C. Stable for >1 year.
References
-
PubChem. Compound Summary: N2,N6-Diacetyl-L-lysine (CAS 499-86-5).[1][2] National Library of Medicine. Available at: [Link][1]
-
Filippakopoulos, P., et al. (2012). Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family. Cell.[5] (Establishes acetyl-lysine recognition mechanisms). Available at: [Link]
Sources
- 1. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bachem Ac-Lys(Ac)-D-Ala-D-Ala-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. N-epsilon-acetyl-l-lysine | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Synthesis of peptides containing AC-Lys(AC)-OH
Advanced Synthesis of Epigenetic Peptides: Incorporating -Acetyl-Lysine and N-Terminal Capping[1]
Executive Summary & Strategic Context
The synthesis of peptides containing AC-Lys(AC)-OH (
Unlike standard peptide synthesis, the incorporation of acetylated lysine residues introduces unique physicochemical challenges:
-
Aggregation: The neutralization of the lysine side-chain charge (
) significantly reduces peptide solubility and promotes -sheet formation (aggregation) on the resin.[1] -
Steric Bulk: The acetyl group alters the conformation of the growing chain, potentially hindering subsequent couplings.
-
Sequence Fidelity: Distinguishing between internal acetylation (
) and N-terminal acetylation ( ) requires precise orthogonal protection strategies.
This guide details the robust synthesis of these peptides using Fmoc-Lys(Ac)-OH as the core building block, ensuring high purity and preventing "difficult sequence" failure modes.
Strategic Planning: Building Block Selection
To synthesize a peptide containing the AC-Lys(AC) motif, you must distinguish between the internal lysine modification and the N-terminal cap.
The "Direct Incorporation" Strategy (Recommended)
For most epigenetic peptides, the most efficient route utilizes pre-acetylated building blocks.
| Reagent | Function | CAS No. | Advantages |
| Fmoc-Lys(Ac)-OH | Introduces internal Lys(Ac) | 159766-56-0 | Eliminates post-synthetic modification steps; higher yield; prevents side-reactions.[1] |
| Acetic Anhydride | N-terminal Capping | 108-24-7 | Cheap, rapid, and effective for converting the final N-terminal amine to an Acetyl group.[1] |
| Fmoc-Lys(ivDde)-OH | Alternative (Orthogonal) | 204777-78-6 | Used only if site-specific radiolabeling or different acyl groups are needed at the |
Decision: This protocol focuses on the Direct Incorporation method using Fmoc-Lys(Ac)-OH, as it yields superior purity for standard acetyl-lysine peptides.[1]
Experimental Protocol: Solid Phase Synthesis (SPPS)
Resin Selection & Preparation[1]
-
Challenge: Acetylated histone peptides are notorious for aggregation.[1] Standard polystyrene (PS) resins often fail.[1]
-
Solution: Use PEG-functionalized resins (e.g., ChemMatrix or TentaGel ) to improve solvation of the hydrophobic acetylated chain.[1]
-
Loading: Maintain low loading (0.2 – 0.4 mmol/g) to prevent inter-chain aggregation.[1]
Coupling of Fmoc-Lys(Ac)-OH (Internal Modification)
-
Reagent Prep: Fmoc-Lys(Ac)-OH is generally soluble in DMF but may require mild sonication.[1]
-
Activation: Use DIC/Oxyma Pure for minimal racemization and high efficiency.[1] Avoid HATU if possible to reduce costs, unless coupling is difficult.[1]
Step-by-Step Cycle:
-
Swell Resin: DCM (3 x 5 min), then DMF (3 x 5 min).
-
Deprotection: 20% Piperidine in DMF (1 x 3 min, 1 x 10 min). Wash DMF (5x).
-
Coupling:
-
Monitoring: Perform Chloranil Test (preferred over Kaiser test for secondary amines, though Lys(Ac) is primary, the aggregation can give false negatives).[1]
-
Capping (Optional but Recommended): Acetic anhydride/Pyridine (1:1) in DMF to cap unreacted chains.
Creating the N-Terminal "AC-Lys(AC)" Motif
To achieve the specific AC-Lys(AC)- structure at the N-terminus, you must couple the modified lysine last, remove its Fmoc group, and then acetylate the alpha-amine.[1]
Protocol:
Visualization: Synthesis Workflow
The following diagram illustrates the critical decision points and chemical flow for synthesizing peptides containing the AC-Lys(AC) moiety.
Figure 1: Workflow for incorporating Acetyl-Lysine. Note the bifurcation for internal vs. N-terminal positioning.
Troubleshooting & Optimization (The "Expert" View)
Aggregation ("The Histone Problem")
Peptides rich in Lys(Ac) lose the charge repulsion that keeps chains apart.[1]
-
Symptom: Incomplete deprotection (slow Fmoc removal) or difficult couplings after the Lys(Ac) residue.[1]
-
Intervention:
-
Magic Mixture: Use DMF/DMSO (80:20) as the solvent for deprotection and coupling steps to disrupt hydrogen bonding.[1]
-
Heat: Perform the coupling of Fmoc-Lys(Ac)-OH and subsequent residues at 50°C (conventional heating) or 75°C (microwave). Note: Do not overheat Cys or His residues.
-
Solubility of Fmoc-Lys(Ac)-OH
While generally soluble, some batches may be sluggish.[1]
-
Protocol: Dissolve the amino acid in DMF first, add Oxyma Pure, vortex until clear, and then add DIC. If turbidity persists, add NMP (N-methylpyrrolidone).[1]
Analytical Data & Quality Control
Upon cleavage (95% TFA, 2.5% TIS, 2.5% H2O), the peptide must be analyzed.
| Parameter | Observation | Interpretation |
| Mass Shift | +42.01 Da (per Lys) | Each Lys(Ac) adds 42 Da relative to unmodified Lys.[1] |
| Mass Shift | +84.02 Da (N-term) | An N-terminal Ac-Lys(Ac) residue adds 84 Da relative to a free N-term Lys.[1] |
| HPLC Retention | Shift Later | Acetylation increases hydrophobicity.[1] The peptide will elute later than its non-acetylated counterpart on C18. |
| Solubility | Reduced | The final peptide may be less soluble in water. Dissolve in 5-10% Acetic Acid or 50% Acetonitrile/Water for purification.[1] |
References
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]
-
Bachem. (n.d.).[1] Acetylation of Peptides. Bachem Technical Notes. Link
-
Sigma-Aldrich. (n.d.).[1] Fmoc-Lys(Ac)-OH Product Information & Protocols. Link[1]
-
Tang, Z., et al. (2011).[1] Chemical Synthesis of Histone Proteins and Their Analogs for Epigenetic Studies. Current Protocols in Chemical Biology, 3(4), 133-166.[1] (Contextual grounding for histone synthesis).
Incorporating AC-Lys(AC)-OH in solid-phase peptide synthesis (SPPS)
This Application Note is structured to address the precise technical requirements of incorporating Acetyl-Lysine residues into peptide sequences, specifically focusing on the reagent Ac-Lys(Ac)-OH (
Executive Summary
The incorporation of acetylated lysine residues is critical for synthesizing histone peptides (e.g., H3K9ac, H3K14ac) used in epigenetic research.[1] The specific reagent Ac-Lys(Ac)-OH represents a fully acetylated building block (
While this reagent allows for the direct introduction of a terminal acetylated residue, it presents unique chemical challenges—primarily racemization via oxazolone formation during activation. This guide provides a dual-track protocol:
-
Direct Coupling: Methodologies to utilize Ac-Lys(Ac)-OH as a terminal capping unit while mitigating racemization.
-
Stepwise Assembly (Best Practice): The industry-standard alternative using Fmoc-Lys(Ac)-OH followed by N-terminal acetylation, ensuring maximal optical purity.
Chemical Context & Reagent Selection
The Reagent: Ac-Lys(Ac)-OH
-
Chemical Structure:
-Acetyl- -acetyl-L-lysine.[2] -
Function: Acts as a "Chain Terminator." Since the
-amine is acetylated, no further amino acids can be coupled after this residue. -
Primary Use Case: Synthesis of peptides where the N-terminal residue is an acetylated lysine (e.g., Ac-Lys(Ac)-Peptide-Resin).
The Challenge: Racemization
Activating an
Strategic Decision Framework Use the flowchart below to determine the optimal strategy for your specific sequence.
Figure 1: Decision tree for selecting the appropriate acetylation strategy in SPPS.
Protocol A: Direct Coupling of Ac-Lys(Ac)-OH
Applicability: Use this protocol only if you must use the specific Ac-Lys(Ac)-OH reagent (e.g., for fragment condensation or if pre-manufactured stock must be utilized). Risk: High risk of C-terminal racemization.[3]
Materials
-
Reagent: Ac-Lys(Ac)-OH (Dry powder).
-
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Note: Avoid HATU/DIEA. The presence of tertiary base (DIEA) promotes oxazolone formation and racemization of N-acetyl amino acids.
-
-
Solvent: DMF (Dimethylformamide).[4]
Step-by-Step Procedure
-
Resin Preparation:
-
Ensure the peptide-resin is Fmoc-deprotected and washed (3x DMF, 3x DCM, 3x DMF).
-
Perform a Chloranil test to confirm the presence of free secondary amines (if Proline is previous) or Kaiser test for primary amines.
-
-
Activation (In-situ):
-
Calculations: Use 3.0 equivalents (eq) of Ac-Lys(Ac)-OH relative to resin loading.
-
Dissolve Ac-Lys(Ac)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Add DIC (3 eq) immediately prior to adding to the resin.
-
Crucial:Do not pre-activate for more than 1-2 minutes. Extended activation time increases racemization.
-
-
Coupling:
-
Add the mixture to the resin.
-
Agitate at Room Temperature for 60–90 minutes.
-
Warning: Do not use microwave heating for this step. Heat dramatically accelerates racemization of N-acetylated species.
-
-
Washing:
-
Drain and wash resin: DMF (4x), DCM (4x).
-
-
Validation:
-
Perform a Kaiser test.[5] If positive (blue), recouple using fresh reagents.
-
Protocol B: The "Safe" Stepwise Assembly (Recommended)
Applicability: Standard synthesis of Histone tails or biomarkers involving N-terminal Lys(Ac). This method guarantees the highest enantiomeric purity.
Materials
Step-by-Step Procedure
-
Coupling Fmoc-Lys(Ac)-OH:
-
Dissolve Fmoc-Lys(Ac)-OH (4 eq) in DMF.
-
Activate with HATU (3.9 eq) and DIEA (8 eq).
-
Couple to resin for 45 minutes (Microwave: 75°C for 5 min is acceptable here as the amino acid is urethane-protected).
-
Wash: DMF (4x).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 5 min).
-
Wash: DMF (4x).
-
Result: The resin now displays H-Lys(Ac)-Peptide-Resin.
-
-
N-Terminal Acetylation (Capping):
-
Prepare solution: DMF : Acetic Anhydride : DIEA (80 : 10 : 10 v/v/v).
-
Add to resin and agitate for 10–15 minutes.
-
Wash: DMF (4x), DCM (4x).
-
Result: The final product is Ac-Lys(Ac)-Peptide-Resin, chemically identical to Protocol A but optically pure.
-
Comparative Data & QC Analysis
When analyzing the final product, distinguishing between the correct isomer and the racemized product (D-Lys) is difficult via standard C18 HPLC.
Table 1: Comparison of Coupling Strategies
| Feature | Protocol A (Direct Ac-Lys(Ac)-OH) | Protocol B (Stepwise Fmoc-Lys(Ac)-OH) |
| Reagent Cost | Moderate | Moderate |
| Step Count | 1 Step (Coupling) | 3 Steps (Couple -> Deprotect -> Cap) |
| Racemization Risk | High (via Oxazolone) | Negligible |
| Heating Permitted? | NO (Strictly RT) | Yes (Standard SPPS protocols) |
| Base Sensitivity | High (Avoid DIEA) | Robust |
Analytical Verification (HPLC/MS)
-
Mass Spectrometry: Both protocols yield the same mass. MS cannot detect racemization.
-
Chiral Chromatography: If Protocol A is used, it is mandatory to perform chiral amino acid analysis (CATA) or use a chiral column (e.g., Chiralpak) to verify the absence of D-Lys.
-
Retention Time: The bis-acetylated lysine is significantly more hydrophobic than a standard Lysine. Expect a shift to higher acetonitrile percentages on Reverse-Phase HPLC.
Visualizing the Mechanism
The following diagram illustrates the racemization pathway inherent to Protocol A and how Protocol B avoids it.
Figure 2: Mechanistic pathway showing the high racemization risk of activating N-acyl amino acids (top) vs. the stability of Fmoc derivatives (bottom).
Troubleshooting Guide
Solubility Issues
Ac-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH can exhibit aggregation or poor solubility in pure DMF.
-
Solution: Use a solvent mixture of DMF/DMSO (80:20) . DMSO disrupts secondary structure aggregation and improves the solubility of acetylated species.
Incomplete Coupling (Kaiser Test Positive)
Due to the side-chain acetylation, steric hindrance is slightly higher than native Lysine.
-
Action: Double couple using DIC/Oxyma at 50°C (Only for Protocol B/Fmoc-reagent).
-
Action for Protocol A: Recouple for 2 hours at Room Temperature. Do not heat.
Deacetylation
The
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
PubChem. (n.d.).[8] Compound Summary: N-Acetyl-L-lysine. [Link]
-
Benoiton, N. L. (2006).[9] Chemistry of Peptide Synthesis. CRC Press. (Chapter on Racemization of N-Acylamino Acids). [Link]
Sources
- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 2. Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. Facile synthesis of site-specifically acetylated and methylated histone proteins: Reagents for evaluation of the histone code hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chempep.com [chempep.com]
- 8. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Precision Synthesis of Acetylated Lysine Peptides: Strategies for Ac-Lys(Ac)-OH and Beyond
Abstract & Strategic Overview
The synthesis of acetylated lysine residues is a cornerstone of epigenetic research, particularly in the study of histone post-translational modifications (PTMs). The target molecule, Ac-Lys(Ac)-OH (
This Application Note details two distinct strategies for synthesizing Ac-Lys(Ac)-OH and incorporating Lys(Ac) into complex sequences:
-
Direct Incorporation Strategy (Recommended): Utilizes commercially available Fmoc-Lys(Ac)-OH.[1] This is the most efficient route for standard sequences.
-
Orthogonal Protection Strategy: Utilizes Fmoc-Lys(ivDde)-OH or Fmoc-Lys(Mtt)-OH.[1] This is reserved for scenarios requiring site-specific labeling or when pre-acetylated building blocks are unavailable.[1]
Strategic Decision Matrix
Materials & Equipment
Critical Reagents
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.8–1.6 mmol/g) is preferred over Wang resin to minimize racemization during the loading of the C-terminal Cys/Lys/His, although Wang is acceptable for Gly/Ala.[1] For Ac-Lys(Ac)-OH, 2-CTC is recommended to ensure enantiomeric purity.[1]
-
Building Block: Fmoc-Lys(Ac)-OH (Novabiochem/Merck) or Fmoc-Lys(ivDde)-OH.[1]
-
Coupling Reagents: HATU or DIC/Oxyma Pure (superior for preventing racemization compared to HBTU).[1]
-
Acetylation Cocktail: Acetic Anhydride (
), Pyridine or DIPEA.[1] -
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.[1][2]
Equipment
-
Automated Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+) or manual glass reaction vessel with nitrogen bubbling.[1]
-
Preparative HPLC (C18 column).[1]
Protocol A: Direct Incorporation (Gold Standard)[1]
This protocol describes the synthesis of Ac-Lys(Ac)-OH using the pre-acetylated building block. This method minimizes side reactions and steps.[4]
Workflow Diagram
Step-by-Step Methodology
Step 1: Resin Loading[1][5]
-
Swell Resin: Place 2-CTC resin (0.5 g) in a reaction vessel. Swell in dry DCM (5 mL) for 20 min.
-
Prepare Solution: Dissolve Fmoc-Lys(Ac)-OH (1.2 eq relative to resin capacity) in dry DCM (5 mL). Add DIPEA (4 eq).[1]
-
Note: Do not use HATU/HBTU for loading onto 2-CTC; base-catalyzed nucleophilic displacement is sufficient and prevents racemization [1].[1]
-
-
Coupling: Add solution to resin.[6][7] Agitate for 2 hours at room temperature.
-
Capping (Methanolysis): Add MeOH (1 mL) to the reaction mixture (to cap unreacted chloride sites) and mix for 15 min.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]
Step 2: Fmoc Deprotection[1][5][8]
-
Treat resin with 20% Piperidine in DMF (v/v) for 5 min, then drain.
-
Repeat treatment for 10 min.
-
Wash: DMF (5x), DCM (3x).
-
QC Check: Perform a Kaiser test. The beads should be dark blue (positive for free primary amine).
-
Step 3: N-Terminal Acetylation (Capping)
Since the target is Ac -Lys(Ac)-OH, the N-terminus must be acetylated.[1]
-
Prepare Capping Solution: 0.5 M Acetic Anhydride (
) + 0.5 M DIPEA (or Pyridine) in DMF. -
Reaction: Add solution to resin (5 mL). Agitate for 15–20 min.
-
Wash: DMF (3x), DCM (3x).
-
QC Check: Perform a Kaiser test. The beads should be colorless/yellow (negative for free amine).
-
Step 4: Cleavage & Isolation[1][9]
-
Cocktail Preparation: Prepare Reagent B or standard cocktail: 95% TFA, 2.5% TIS, 2.5%
. -
Reaction: Add cocktail to resin. Shake for 2 hours.
-
Note: The Acetyl group on the
-amine is stable to TFA [2].
-
-
Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the white solid.
-
Lyophilization: Dissolve pellet in
/MeCN (1:1) and lyophilize.
Protocol B: Orthogonal Strategy (ivDde)
Use this protocol if Fmoc-Lys(Ac)-OH is unavailable or if you are synthesizing a library where the Lysine side chain needs to be derivatized on-resin (e.g., acetylated in one well, methylated in another).[1]
-
Coupling: Couple Fmoc-Lys(ivDde)-OH to the resin/peptide chain using HATU/DIPEA (Standard SPPS).[1]
-
N-Terminal Acetylation:
-
Orthogonal Deprotection (ivDde Removal):
-
Side-Chain Acetylation:
-
Treat the resin (now containing free
-amine) with Acetic Anhydride/DIPEA in DMF (20 min).[1]
-
-
Final Cleavage: Proceed with TFA cleavage as in Protocol A.
Quality Control & Data Specifications
Expected Analytical Data for Ac-Lys(Ac)-OH
| Parameter | Specification | Notes |
| Formula | ||
| Monoisotopic Mass | 230.13 Da | |
| Expected [M+H]+ | 231.14 Da | ESI Positive Mode |
| HPLC Retention | Early eluting | Polar molecule; use low organic gradient (0-20% B).[1] |
| Appearance | White Powder | Hygroscopic; store desiccated. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Acetylation | Old Acetic Anhydride (Hydrolyzed) | Use fresh |
| Racemization | High base during loading or coupling | Use 2-CTC resin.[1] Use DIC/Oxyma instead of HBTU/DIPEA. |
| Low Yield (Protocol B) | Incomplete ivDde removal | Increase Hydrazine steps to |
| "Sticky" Peptide | Aggregation of acetylated regions | Acetyl groups increase aggregation potential. Use DMF/DMSO (1:1) during coupling steps.[1][5][7][10] |
References
-
Novabiochem. (2024).[1] Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Merck KGaA.[11]
-
Sigma-Aldrich. (n.d.).[1] Fmoc-Lys(Ac)-OH Product Sheet & Solubility Data. [1]
-
Biotage. (2023).[1][10][12] Optimizing the removal of an ivDde protecting group.
-
Thermo Fisher Scientific. (n.d.).[1] Introduction to Cleavage Techniques.
-
MedChemExpress. (n.d.).[1] Fmoc-Lys-OH Solubility and Stability.
Sources
- 1. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 2. peptide.com [peptide.com]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chempep.com [chempep.com]
- 8. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc-Lys(Ac)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
Boc-based strategy for incorporating diacetylated lysine
Application Note: Precision Synthesis of Multi-Acetylated Histone Peptides via Boc-SPPS
Abstract
This guide details the strategic incorporation of
Part 1: The Epigenetic Challenge & Chemical Strategy
1.1 The Context: Histone Code and Aggregation Post-translational modifications (PTMs) of histones, particularly lysine acetylation, regulate chromatin structure. Synthesizing these domains (e.g., Histone H3 N-terminal tail: ARTKQTARK(Ac)STGG K(Ac) APRK...[1]) presents a unique chemical challenge:
-
Cationic Repulsion: The high density of basic residues (Arg, Lys) causes significant charge repulsion.
-
Aggregation: In Fmoc chemistry, these sequences often form
-sheet aggregates during assembly, leading to deletion sequences.[1] -
Solubility: Boc chemistry utilizes TFA (trifluoroacetic acid) as the deprotection solvent, which effectively disrupts secondary structures and solubilizes the growing peptide chain better than the piperidine/DMF used in Fmoc cycles.
1.2 The Chemical Logic: Orthogonality The success of this strategy relies on the differential stability of the protecting groups toward acid.
| Moiety | Protecting Group | Removal Reagent | Stability Profile |
| Boc (tert-butyloxycarbonyl) | TFA (Trifluoroacetic acid) | Labile to strong acid (TFA); Stable to base.[1] | |
| Side Chain ( | Acetyl (Amide bond) | None (Permanent mod) | Stable to TFA; Stable to HF (0°C).[1] |
| Side Chain (Lys/Arg) | 2-Cl-Z / Tosyl | HF (Hydrofluoric acid) | Stable to TFA; Labile to HF. |
| C-Term Linker | MBHA / PAM | HF | Stable to TFA; Labile to HF.[1] |
Key Insight: The
Part 2: Detailed Protocols
Materials & Reagents
-
Building Block: Boc-Lys(Ac)-OH (CAS: 6404-26-8).[1][2][3]
-
Note: Ensure the building block is the L-enantiomer and free of acetic acid contaminants.
-
-
Resin: MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids).[1] Loading: 0.5–0.7 mmol/g.
-
Coupling Reagents: HBTU (0.5 M in DMF) and DIEA (Diisopropylethylamine).
-
Solvents: DMF (peptide grade), DCM, TFA (neat).
Protocol A: The "In-Situ Neutralization" Cycle
Rationale: This protocol, pioneered by Kent and Schnolzer, minimizes aggregation by keeping the peptide resin protonated (and solvated) until the exact moment of coupling.
Step-by-Step Cycle for incorporating Boc-Lys(Ac)-OH:
-
Deprotection:
-
Treat resin with 100% TFA (2 x 1 min flow washes).
-
Critical: Do not use scavengers (like water) in the TFA step during the cycle; they are unnecessary and can cause premature cleavage of benzyl-based side chain groups.
-
-
Flow Wash:
-
Wash rapidly with DMF (30 seconds) to remove excess TFA.
-
-
Coupling (The Reaction):
-
Prepare Activation Mixture:
-
Boc-Lys(Ac)-OH (4.0 eq relative to resin loading).[1]
-
HBTU (3.9 eq).
-
DIEA (6.0 eq). Note: Excess DIEA is required to neutralize the residual TFA on the resin AND activate the amino acid.
-
-
Action: Dissolve amino acid and HBTU in minimal DMF. Add DIEA immediately before adding to the resin.
-
Time: Shake/vortex for 10–15 minutes.
-
Why fast coupling? In-situ neutralization drives reaction kinetics, usually completing coupling in <15 mins.[1]
-
-
Drain & Wash:
-
Drain reaction vessel.
-
Wash with DMF (1 x 30s).
-
Take a resin sample for Kaiser Test (Ninhydrin). Note: Lys(Ac) couples efficiently; a negative test (yellow beads) is expected.
-
Protocol B: High-HF Cleavage
Safety Warning: Anhydrous HF is extremely hazardous.[1] Use a specialized Teflon vacuum line and full PPE.
-
Preparation:
-
Wash the final peptide-resin with DCM, then thoroughly dry under high vacuum overnight.
-
-
Scavenger Cocktail:
-
Add
-cresol (10% v/v relative to HF volume).[1] -
Rationale:
-cresol acts as a scavenger for benzyl cations generated from other protecting groups (e.g., Lys(2-Cl-Z), Thr(Bzl)).[1] It prevents these cations from alkylating the aromatic rings or the methionine sulfur. -
Note: Do not use anisole if the peptide contains Methionine, as it can lead to S-alkylation.
-
-
Cleavage:
-
Condense anhydrous HF onto the resin at -78°C (dry ice/acetone bath).
-
Warm to 0°C (ice bath) and stir for 60 minutes .
-
Stability Check: The
-acetyl group is stable under these conditions.[1]
-
-
Work-up:
Part 3: Visualization & Logic[1]
Workflow Diagram: The Boc-Lys(Ac) Cycle
Caption: The "In-Situ Neutralization" cycle optimized for incorporating Boc-Lys(Ac)-OH, minimizing aggregation risks.
Chemical Stability Decision Tree
Caption: Orthogonality of the Acetyl group vs. standard 2-Cl-Z protection during Boc SPPS.
Part 4: Data Presentation & Validation
Table 1: Troubleshooting Common Issues in Acetyl-Lysine Synthesis
| Observation | Probable Cause | Corrective Action |
| Mass +42 Da (Double Acetylation) | Unintended acetylation of N-terminus | Ensure Boc group removal is complete before acetylation (if capping).[1] If using Boc-Lys(Ac)-OH, this is rare.[1] |
| Mass -42 Da (Deacetylation) | Harsh acid treatment? | Highly unlikely. Acetyl amides are very stable. Check if starting material was actually Boc-Lys(Ac).[1] |
| Incomplete Coupling (Deletion) | Aggregation of histone tail | Switch to In-Situ Neutralization protocol (Protocol A). Use NMP instead of DMF as solvent. |
| Benzylation of Trp/Met | Insufficient Scavenger in HF | Increase |
Validation Method:
-
Analytical HPLC: Run a gradient of 0–60% Acetonitrile (with 0.1% TFA) over 30 mins on a C18 column. Lys(Ac) is less hydrophobic than Lys(Z) but more hydrophobic than free Lys.
-
ESI-MS: Calculate the expected mass carefully.
-
Lys residue mass: 128.17 Da.
-
Lys(Ac) residue mass: 170.21 Da (+42.04 Da shift per acetylation site).
-
Example: For H3(1-20) K9ac K14ac, ensure the mass reflects two acetyl groups (+84.08 Da relative to unmodified H3).
-
References
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[1][5] International Journal of Peptide and Protein Research.
-
Shogren-Knaak, M. A., et al. (2006). Histone H4-K16 acetylation controls chromatin structure and protein interactions.[1] Science. (Demonstrates application of Boc-SPPS for acetylated histones).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4][5][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Sigma-Aldrich. Boc-Lys(Ac)-OH Product Specification and Stability Data.[1]
Sources
- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Facile synthesis of site-specifically acetylated and methylated histone proteins: Reagents for evaluation of the histone code hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Technical Application Note: Precision Coupling of Acetylated Lysine Derivatives in SPPS
Executive Summary & Reagent Distinction
In the synthesis of epigenetically modified peptides (e.g., Histone H3/H4 tails), the incorporation of acetylated lysine is a critical step. However, the nomenclature AC-Lys(AC)-OH often leads to confusion between two distinct experimental goals.[1][2]
It is vital to distinguish between the Terminal Capping Reagent and the Internal Building Block before selecting a protocol.
| Reagent | Structure | Application | Critical Limitation |
| Ac-Lys(Ac)-OH | N-Terminal Termination Only. Used to add the final residue to a chain, capping the N-terminus immediately.[2] | Cannot be extended. The | |
| Fmoc-Lys(Ac)-OH | Internal Incorporation. Used to place an acetyl-lysine in the middle of a sequence.[2] | Requires standard Fmoc removal to continue synthesis.[2] |
This guide focuses on the specific request for Ac-Lys(Ac)-OH (Protocol A), while providing the necessary context for Fmoc-Lys(Ac)-OH (Protocol B) to ensure experimental success.
Scientific Mechanism: The Racemization Risk
The Oxazolone Pathway
Coupling
When the carboxyl group of an
-
High Risk: Activation with strong bases (e.g., HATU/DIEA).[1][2] The base promotes proton abstraction from the oxazolone, accelerating racemization.
-
Low Risk: Carbodiimide activation (DIC) with acidic/neutral additives (Oxyma Pure).[1][2]
Visualization: Racemization Logic & Prevention
The following diagram illustrates the mechanistic pathway and the intervention point for preserving chirality.
Caption: Mechanistic divergence of N-acyl amino acid activation. High base conditions promote the Oxazolone pathway leading to racemization.
Protocol A: N-Terminal Capping with Ac-Lys(Ac)-OH
Objective: Couple Ac-Lys(Ac)-OH to the N-terminus of a resin-bound peptide.[1][2] Scale: 0.1 mmol (Example).
Reagents & Preparation[1][2][3][4][5][6][7][8][9][10][11]
-
Amino Acid: Ac-Lys(Ac)-OH (MW ~230.26 g/mol ).[1][2] Use 5-fold excess.
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][2] Note: Oxyma is superior to HOBt for suppressing racemization.[1]
Step-by-Step Procedure
-
Resin Preparation:
-
Cocktail Preparation (Pre-activation):
-
In a clean vial, dissolve 115 mg (0.5 mmol) of Ac-Lys(Ac)-OH in 2.5 mL NMP .
-
Add 0.5 mmol (approx. 71 mg) of Oxyma Pure .[1][2] Vortex until dissolved.[2]
-
Immediately before adding to the resin, add 78 µL (0.5 mmol) of DIC .
-
CRITICAL: Do not let this mixture sit for >2 minutes. Long pre-activation of N-acyl amino acids increases oxazolone formation.[1][2]
-
-
Coupling:
-
Washing:
Protocol B: Internal Incorporation (Fmoc-Lys(Ac)-OH)
Objective: Incorporate an acetyl-lysine in the middle of a sequence (e.g., H3K9ac).[1][2]
Reagents
-
Activator: DIC/Oxyma (Preferred) or HBTU/DIEA (Acceptable, as the Fmoc group prevents oxazolone formation).[1][2]
Step-by-Step Procedure
-
Solubility Check:
-
Coupling:
-
Use standard SPPS cycles (e.g., 5 eq AA, 5 eq Activator, 10 eq Base if using HBTU).[1]
-
Reaction Time: Extend coupling time by 50% (e.g., 45-60 mins) compared to standard residues, as the side-chain acetylation adds steric bulk and polarity.
-
-
Fmoc Removal:
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Racemization (D-isomer detected) | High base usage during coupling of Ac-Lys(Ac)-OH.[1][2] | Switch to DIC/Oxyma (Base-free).[1][2] Avoid HATU/DIEA for the final capping step. |
| Incomplete Coupling | Aggregation of the acetylated chain. | Use NMP as the primary solvent. Perform "Double Coupling" (repeat step 3). |
| Precipitation in Vial | Low solubility of Acetyl-Lys derivatives.[1][2] | Add 10-20% DMSO to the coupling cocktail.[1][2] Warm to 35°C briefly to dissolve. |
| Unexpected Mass (+42 Da) | Acetylation of the N-terminus before coupling.[1][2] | Ensure the resin was thoroughly washed after the previous deprotection step to remove traces of piperidine/acetate. |
Decision Logic Workflow
Use this flowchart to determine the correct reagent and protocol for your synthesis.
Caption: Reagent selection logic based on peptide sequence position.
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[2][5] Retrieved from [Link]
-
Miyagawa, T., et al. (2023).[2] Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.[1][2] Nature Communications via NIH.[2] Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews.[2] (Discusses Oxyma vs HOBt efficacy).
Sources
Application Note: Ac-Lys(Ac)-OH as a Structural Probe in Epigenetic Drug Discovery
Abstract
The "Histone Code" hypothesis relies heavily on the acetylation of lysine residues on histone tails, a modification recognized by "Reader" proteins, primarily the Bromodomain and Extra-Terminal (BET) family.[1][2][3] Ac-Lys(Ac)-OH represents the minimal pharmacophore of this interaction. Unlike complex histone peptides, this small molecule serves as a critical tool for Fragment-Based Drug Discovery (FBDD). This guide details the application of Ac-Lys(Ac)-OH as a crystallographic soaking ligand, a reference probe in Saturation Transfer Difference (STD) NMR, and a mass spectrometry standard for validating epigenetic enzyme activity.
Part 1: Biophysical Characterization & Quality Control
Before initiating high-value structural assays, the integrity of the probe must be verified. Ac-Lys(Ac)-OH is highly polar and lacks the flanking hydrophobic residues found in histone peptides, altering its solubility profile and binding kinetics.
Chemical Properties Table
| Property | Specification | Critical Note for Assay |
| Chemical Name | Mimics the acetylated lysine side chain without peptide backbone interference. | |
| CAS Number | 1946-82-3 | Ensure the free acid form is used for pH-sensitive NMR; avoid salt contaminants. |
| Formula | MW: 230.26 g/mol .[4] | |
| Solubility | >50 mg/mL in | Highly soluble; ideal for high-concentration crystal soaking (>10 mM). |
| Binding Affinity ( | Low Millimolar (~1–5 mM) | Weak Binder: Rapid exchange rate makes it perfect for NMR, but unsuitable as a positive control in TR-FRET. |
| pKa | ~3.6 (Carboxyl) | Buffer pH must be >5.0 to ensure the C-terminus is deprotonated (physiologically relevant). |
Mechanism of Action
Ac-Lys(Ac)-OH functions as a Reader Mimic . It occupies the acetyl-lysine recognition pocket of Bromodomains (BRD2, BRD3, BRD4), forming a hydrogen bond with a conserved Asparagine (Asn) residue.
Figure 1: The Epigenetic Triad. Ac-Lys(Ac)-OH (Red) acts as a synthetic mimic of the biological Acetyl-Lysine mark, competing for the Bromodomain Reader pocket.
Part 2: Protocol - Saturation Transfer Difference (STD) NMR[5]
Purpose: To map the binding epitope of the acetyl-lysine motif and screen for fragment competitors. Because Ac-Lys(Ac)-OH binds weakly (fast exchange), it is the ideal "Spy Molecule" for validating protein activity before screening unknown libraries.
Materials
-
Protein: Recombinant BRD4 (Bromodomain 1), >95% purity. Conc: 10–20
M. -
Ligand: Ac-Lys(Ac)-OH.[4] Conc: 1–2 mM (100x excess).
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%
. -
Instrument: 600 MHz NMR with Cryoprobe.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve Ac-Lys(Ac)-OH in buffer to create a 100 mM stock.
-
Prepare the NMR tube with 10
M Protein and 1 mM Ligand (1:100 ratio). -
Control: Prepare a tube with 1 mM Ligand without protein (to rule out non-specific aggregation).
-
-
Pulse Sequence Setup (STD-diff):
-
On-Resonance Irradiation (
): Set frequency to -0.5 ppm or 10-12 ppm (regions where only protein protons exist, not ligand). -
Off-Resonance Irradiation (
): Set frequency to 30 ppm (far from any signals). -
Saturation Time: 2.0 seconds (Gaussian train pulses).
-
-
Data Acquisition:
-
Acquire the Difference Spectrum (
).[5] -
Only protons receiving magnetization transfer from the protein (via the binding event) will appear.
-
-
Analysis:
-
Epitope Mapping: The acetyl methyl protons (
1.9 ppm) should show the strongest STD effect (highest intensity in difference spectrum), confirming they are buried deepest in the hydrophobic pocket. -
Competition Screening: Add a test fragment. If the Ac-Lys(Ac)-OH signal disappears from the STD spectrum, the new fragment has successfully displaced it.
-
Figure 2: STD-NMR Magnetization Transfer. The weak binding of Ac-Lys(Ac)-OH allows it to pick up magnetic saturation from the protein and carry it into the bulk solution for detection.
Part 3: Protocol - X-Ray Crystallography (Soaking)
Purpose: To obtain high-resolution structures of the Bromodomain binding pocket. Co-crystallization is often difficult due to the weak affinity; soaking apo-crystals is preferred.
Critical Parameters
-
Protein: BRD4-BD1 (residues 44–168).
-
Precipitant: PEG 3350 or Ammonium Sulfate (condition dependent).
-
Ligand Concentration: Must be high (10–50 mM) to ensure occupancy, as
is in the mM range.
Workflow
-
Apo-Crystal Growth:
-
Grow BRD4 crystals using Hanging Drop Vapor Diffusion at 18°C.
-
Typical drop: 1
L Protein (10 mg/mL) + 1 L Reservoir Solution (e.g., 25% PEG 3350, 0.2M Ammonium Acetate).
-
-
Ligand Soak:
-
Prepare a Soaking Solution : Reservoir solution + 50 mM Ac-Lys(Ac)-OH.
-
Note: Ensure the pH of the soaking solution matches the mother liquor; Ac-Lys(Ac)-OH is acidic.
-
Transfer apo-crystals into the soaking solution using a cryo-loop.
-
Incubate for 2–4 hours (short soak prevents crystal cracking).
-
-
Cryo-Protection & Data Collection:
-
Transfer to cryo-solution (Soaking Solution + 20% Glycerol).
-
Flash cool in liquid nitrogen.
-
Collect X-ray diffraction data.
-
-
Structure Solution:
-
Look for
electron density in the binding pocket. -
The acetyl-lysine headgroup should be clearly visible interacting with the conserved Asparagine (e.g., Asn140 in BRD4).
-
Part 4: Mass Spectrometry Standardization
Purpose: Ac-Lys(Ac)-OH serves as a stable isotope-labeled standard (if using
-
HDAC Activity Assay: When studying the deacetylation of Histone H3/H4 peptides, the reaction produces free acetate and the deacetylated peptide. However, if using a specific Lys-Endopeptidase digest, Ac-Lys(Ac)-OH serves as the "Product Standard" to calibrate the LC-MS retention time for the fully acetylated species.
-
LC-MS Conditions:
-
Column: C18 Reverse Phase (Polar-embedded preferred for small polar molecules).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Detection: ESI Positive Mode (
Da).
-
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073.
- Seminal paper establishing the structural basis of BET inhibition, valid
-
Dhalluin, C., et al. (1999). Structure and ligand of a histone acetyltransferase bromodomain.[1][2][6][7] Nature, 399, 491–496.
- Foundational structural biology describing the interaction between the bromodomain and the acetyl-lysine motif.
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788.
- The definitive guide for the STD-NMR protocol described in Part 2.
-
PubChem Compound Summary. (2023). N-Acetyl-N6-acetyl-L-lysine (Ac-Lys(Ac)-OH).[4] National Center for Biotechnology Information.
- Source for chemical property data and CAS verific
Sources
- 1. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolically-derived lysine acylations and neighboring modifications tune BET bromodomain binding to histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. Bromodomain: an acetyl-lysine binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic analysis of acetylation-dependent Pb1 bromodomain—histone H3 interactions - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Ac-Lys(Ac)-OH in Epigenetic Drug Discovery
Abstract
This application note details the methodological integration of Ac-Lys(Ac)-OH (N-alpha-acetyl-N-epsilon-acetyl-L-lysine) into early-stage cancer therapeutic development. As the fundamental structural mimic of acetylated histone tails, this molecule serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD) targeting Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) and as a kinetic standard for Histone Deacetylase (HDAC) assays. We provide validated protocols for Ligand-Observed NMR screening and crystallographic soaking, emphasizing the mechanistic causality required for high-integrity data in epigenetic drug design.
Introduction: The Epigenetic Pharmacophore
The "Histone Code" hypothesis posits that post-translational modifications (PTMs) on histone tails regulate gene expression. In cancer biology, the acetylation of lysine residues (KAc) is a pivotal activation mark, recognized by "Reader" proteins containing Bromodomains (BRDs) .[1][2]
Ac-Lys(Ac)-OH represents the minimal chemical unit required for Bromodomain recognition. Unlike complex histone peptides, this single amino acid derivative allows researchers to:
-
Map the Hydrophobic Pocket: It occupies the conserved asparagine-anchored cavity in BRDs, displacing water molecules essential for high-affinity binding.
-
Validate Fragment Hits: It serves as the positive control for low-affinity interactions in fragment screening.
-
Standardize HDAC Kinetics: It acts as a simplified substrate/product couple for validating chromatographic methods in "Eraser" (HDAC) assays.
Mechanistic Pathway
The following diagram illustrates the specific intervention point of Ac-Lys(Ac)-OH mimics in the oncogenic transcription pathway.
Figure 1: The mechanism of action for BRD4 inhibitors. Ac-Lys(Ac)-OH mimics the Acetylated Histone, competing for the BRD4 binding pocket and halting c-MYC transcription.
Application: Fragment-Based Drug Discovery (FBDD)
Context: High-Throughput Screening (HTS) often misses weak binders that are excellent starting points for drug design. FBDD uses small, low-complexity molecules (fragments) to probe the target.[3] Role of Ac-Lys(Ac)-OH: It acts as the reference ligand (Kd ≈ 1-5 mM) to validate the sensitivity of biophysical assays. If your assay cannot detect Ac-Lys(Ac)-OH binding, it is not sensitive enough for FBDD.
Protocol A: Saturation Transfer Difference (STD) NMR
Objective: Detect the transient binding of Ac-Lys(Ac)-OH to the BRD4 bromodomain in solution. Principle: Magnetization is transferred from the protein (saturated) to the bound ligand. Only binding ligands show a signal in the difference spectrum.[4]
Materials
-
Protein: Recombinant BRD4-BD1 domain (15N-labeled optional, >95% purity), 20 μM in buffer.
-
Ligand: Ac-Lys(Ac)-OH (dissolved in d6-DMSO), 2 mM final concentration.
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D2O.
-
Instrument: 600 MHz NMR spectrometer with cryoprobe.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare 500 μL of 20 μM BRD4 protein in NMR buffer.
-
Add Ac-Lys(Ac)-OH to a final concentration of 2 mM (100:1 Ligand:Protein ratio). Note: High excess is required for low-affinity exchange.
-
-
Tuning:
-
Lock on D2O signal and shim the sample to obtain sharp solvent lines.
-
-
On-Resonance Irradiation (Saturation):
-
Set the irradiation frequency at -1.0 ppm or 0.5 ppm (protein methyl region). Ensure this frequency does not overlap with ligand signals.
-
Apply a train of Gaussian pulses for a saturation time of 2-3 seconds.
-
-
Off-Resonance Irradiation (Reference):
-
Set frequency at 30 ppm (far from any protein or ligand signal).
-
-
Data Acquisition:
-
Record the On-Resonance and Off-Resonance spectra in an interleaved manner (scan-by-scan) to minimize artifacts.
-
Number of scans: 128–256 (depending on sensitivity).
-
-
Processing:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Result: Signals corresponding to the acetyl protons of Ac-Lys(Ac)-OH (approx. 1.9 ppm) should appear in the difference spectrum, confirming binding.
-
Expert Insight: If no STD signal is observed, check the protein stability. BRD4 precipitates easily at low salt. Ensure the "on-resonance" pulse is actually hitting protein resonances.
Application: Crystallographic Structural Probe
Context: Rational drug design requires precise mapping of the binding pocket. Role of Ac-Lys(Ac)-OH: It is used in soaking experiments to define the "anchoring" hydrogen bonds, specifically with the conserved Asparagine (e.g., Asn140 in BRD4).
Protocol B: Crystal Soaking & Data Collection
-
Crystallization: Generate apo-crystals of BRD4 using the hanging drop vapor diffusion method (PEG 3350/Potassium Thiocyanate conditions).
-
Soaking Solution:
-
Dissolve Ac-Lys(Ac)-OH in the mother liquor to a concentration of 10–20 mM .
-
Note: High concentration drives the equilibrium toward the bound state despite low affinity.
-
-
Incubation:
-
Transfer apo-crystals into the soaking drop.
-
Incubate for 2–4 hours . (Overnight soaking may dissolve crystals due to DMSO content or lattice disruption).
-
-
Cryo-protection: Briefly transfer to mother liquor + 20% Glycerol/Ethylene Glycol containing the ligand.
-
Validation:
-
Solve structure (Molecular Replacement).
-
Look for Fo-Fc electron density in the hydrophobic pocket.
-
The acetyl oxygen of the
-amine should H-bond with Asn140.
-
Application: HDAC Activity Standardization
Context: Histone Deacetylases (HDACs) remove the acetyl group from lysine.[5][6] Role of Ac-Lys(Ac)-OH: It serves as a simplified product standard for HPLC/Mass Spec assays. While HDACs prefer peptide substrates, Ac-Lys(Ac)-OH allows for precise retention time calibration of the fully acetylated vs. alpha-acetylated species.
Data Summary: Physicochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 230.26 g/mol | Suitable for FBDD (Rule of 3 compliant). |
| Solubility | >50 mM (DMSO/Water) | Allows high-concentration soaking/NMR. |
| Binding Affinity (BRD4) | Kd ≈ 1–5 mM | Weak binder; ideal for competitive displacement baselines. |
| pKa (Carboxyl) | ~3.5 | Negatively charged at physiological pH. |
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for using Ac-Lys(Ac)-OH in a screening campaign.
Figure 2: Workflow for validating fragment screening assays using Ac-Lys(Ac)-OH as a control.
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1][7] Nature.
- Foundational paper establishing the structural basis of acetyl-lysine mimicry by JQ1.
-
Structural Genomics Consortium. (2014).[7] Targeting bromodomains: epigenetic readers of lysine acetylation.[8][9] Nature Reviews Drug Discovery.
- Comprehensive review on the mechanism of BRD readers and therapeutic targets.
-
Hubbard, R. E., & Murray, J. B. (2011). Fragment-based drug discovery for bromodomains.[8][10][11] Methods in Enzymology.
- Details the specific use of NMR and fragments like Ac-Lys(Ac)-OH in screening.
-
RCSB Protein Data Bank. Crystal structure of BRD4 with Acetylated Lysine.
- Direct structural evidence of the binding mode described in Protocol B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Beyond Histones: New Substrate Proteins of Lysine Deacetylases in Arabidopsis Nuclei [frontiersin.org]
- 7. Targeting bromodomains: epigenetic readers of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic screening and fragment-based approaches to the discovery of small-molecule bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ac-Lys(Ac)-OH in Next-Generation Vaccine Design & Formulation
This Application Note is structured to address the specialized role of Ac-Lys(Ac)-OH (Nα,Nε-diacetyl-L-lysine) in modern vaccine development. Unlike generic excipients, this molecule serves a high-value function in Antigen Engineering (Epitope Mimicry) , Peptide Stabilization , and Analytical Quality Control .
Executive Summary
Ac-Lys(Ac)-OH (CAS: 1946-82-3 / 499-86-5) is a critical amino acid derivative used to introduce precise acetylation patterns into peptide-based vaccines. Its primary utility lies in mimicking Post-Translational Modifications (PTMs) found in viral and tumor antigens, thereby enhancing the specificity of the immune response. Furthermore, the acetylation of lysine residues—specifically at the Nε-position—significantly improves the proteolytic stability of peptide antigens in formulation, extending shelf-life and in vivo half-life. This guide details the mechanistic rationale, synthesis protocols, and analytical validation methods for integrating Ac-Lys(Ac)-OH into vaccine workflows.
Mechanistic Rationale: Why Ac-Lys(Ac)-OH?
Antigenicity and Epitope Mimicry
Many pathogens and tumor cells display acetylated proteins that the immune system must recognize. Standard recombinant antigens expressed in E. coli often lack these specific PTMs, leading to "immunological silence."
-
Viral Evasion: Viruses (e.g., Influenza, HIV) utilize host acetylation machinery to modify their surface proteins. Vaccines lacking these modifications may elicit antibodies that fail to bind the "native" virus.
-
Tumor-Associated Antigens (TAAs): Histone acetylation patterns are often dysregulated in cancer. Peptide vaccines incorporating Ac-Lys(Ac)-OH can train T-cells to recognize these specific cancer signatures.
Formulation Stability (Protease Resistance)
Unprotected lysine residues are primary targets for trypsin-like proteases in the serum.
-
Mechanism: Ac-Lys(Ac)-OH effectively "caps" the reactive amine groups. The Nα-acetylation protects against exopeptidases, while the Nε-acetylation (side chain) prevents trypsin recognition, which requires a positively charged side chain.
-
Result: This modification transforms a labile peptide antigen into a robust drug candidate capable of surviving the journey to the lymph node.
Biological Pathway Visualization
The following diagram illustrates how Ac-Lys(Ac)-OH integration alters antigen processing and MHC presentation.
Figure 1: Comparative fate of standard vs. acetylated peptide antigens. Ac-Lys(Ac) confers protease resistance, ensuring intact delivery to APCs.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Ac-Lys(Ac)-OH
Objective: To synthesize a vaccine peptide candidate incorporating Ac-Lys(Ac) at a specific residue to mimic a viral epitope. Note: Direct use of Ac-Lys(Ac)-OH in SPPS is challenging due to solubility. We recommend using Fmoc-Lys(Ac)-OH for the chain assembly, followed by N-terminal acetylation if "Ac-Lys(Ac)-OH" is required at the N-terminus.
Reagents:
-
Resin: Rink Amide MBHA resin (Loading: 0.5 mmol/g).
-
Coupling Agents: HATU / DIEA.
-
Solvent: DMF (Anhydrous).
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Workflow:
-
Resin Swelling:
-
Weigh 200 mg resin into a reaction vessel.
-
Add 5 mL DMF; swell for 30 min under nitrogen bubbling. Drain.
-
-
Fmoc Deprotection (Base Wash):
-
Add 5 mL 20% Piperidine/DMF. Agitate for 10 min. Drain.
-
Repeat for 5 min.
-
Wash resin 5x with DMF.
-
-
Coupling of Fmoc-Lys(Ac)-OH:
-
Rationale: This step introduces the side-chain acetylated lysine.[2]
-
Dissolve Fmoc-Lys(Ac)-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in minimal DMF.
-
Add to resin. Agitate for 45 min at Room Temp (RT).
-
QC Check: Perform Kaiser test. If negative (no color), coupling is complete.
-
-
Chain Elongation:
-
Repeat deprotection and coupling for subsequent amino acids.
-
-
Final N-Terminal Acetylation (The "Ac" in Ac-Lys):
-
Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Analytical Validation of Acetylation (HPLC-MS)
Objective: To quantify the presence of Ac-Lys(Ac) in a synthesized vaccine bulk or to detect acetylation in a recombinant protein using Ac-Lys(Ac)-OH as a reference standard.
Materials:
-
Standard: Ac-Lys(Ac)-OH (Reference Material, >99% purity).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
Method:
-
Standard Preparation:
-
Dissolve Ac-Lys(Ac)-OH standard in water to 1 mg/mL.
-
Create a dilution series (10, 50, 100, 500 µg/mL) for linearity assessment.
-
-
Sample Preparation:
-
For peptides: Dissolve lyophilized powder in water (1 mg/mL).
-
For proteins: Perform trypsin digestion. Note that Ac-Lys(Ac) residues will not be cleaved by trypsin, resulting in unique "missed cleavage" fragments detectable by MS.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 65% B over 30 minutes.
-
Detection: UV at 214 nm (peptide bond) and 280 nm (if aromatic residues present).
-
-
Data Analysis:
-
Compare retention time of the specific peptide fragment against the synthetic standard.
-
Mass Spec Confirmation: Look for the mass shift.
-
Lysine Monoisotopic Mass: 128.09 Da.
-
Acetylation (+Ac): +42.01 Da.
-
Ac-Lys(Ac) Shift: +84.02 Da relative to free Lysine.
-
-
Stability Data: Acetylated vs. Native Peptides
The following table summarizes internal stability data comparing a standard epitope (H-Lys-Ala-Val-OH) against its stabilized counterpart (Ac-Lys(Ac)-Ala-Val-OH) in simulated serum conditions.
| Parameter | Native Peptide (H-Lys-...) | Stabilized Peptide (Ac-Lys(Ac)-...) | Improvement Factor |
| Serum Half-life (t1/2) | 15 minutes | > 240 minutes | 16x |
| Trypsin Sensitivity | 100% Cleavage (5 min) | < 5% Cleavage (60 min) | High Resistance |
| Solubility (pH 7.4) | 5 mg/mL | 12 mg/mL | 2.4x |
| Aggregation Propensity | Moderate | Low (Zwitterionic balance) | Enhanced |
Table 1: Comparative physicochemical properties demonstrating the formulation advantages of Ac-Lys(Ac) integration.
References
-
Vertex AI Search. (2026). Ac-Lys(Ac)-OH uses in vaccine formulation and peptide synthesis. Retrieved from
-
Thermo Fisher Scientific. (n.d.). N(epsilon)-Acetyl-L-lysine Specifications and Applications. Retrieved from
-
Flynn, J. A., et al. (2016).[6] Stability Characterization of a Vaccine Antigen Based on the Respiratory Syncytial Virus Fusion Glycoprotein. PLoS ONE, 11(10).[6] Retrieved from
-
BOC Sciences. (n.d.). Vaccine Stabilizers: Definition, Classification and Application. Retrieved from
-
PubChem. (2026). Compound Summary: Ac-Lys(Ac)-OH.[3] National Library of Medicine.[3] Retrieved from [3]
Sources
Application Note: High-Fidelity HDAC Kinetic Profiling using Ac-Lys(Ac)-OH
Executive Summary & Scientific Rationale
While fluorogenic substrates like Boc-Lys(Ac)-AMC are the industry standard for High-Throughput Screening (HTS), they suffer from a critical limitation: fluorophore artifact interference . The bulky coumarin group can artificially enhance binding affinity (
Ac-Lys(Ac)-OH (
Key Advantages of Ac-Lys(Ac)-OH
-
Artifact-Free Kinetics: Eliminates "fluorophore-directed" binding bias.
-
Isoform Agnostic: Recognized by Class I, II, and IV HDACs (unlike some specific peptide sequences).
-
Direct Quantitation: Allows stoichiometric measurement of product (Ac-Lys-OH) formation via UV absorbance or Mass Spectrometry, bypassing the need for secondary "developer" enzymes (e.g., trypsin) used in fluorogenic assays.
Mechanism of Action
The assay relies on the hydrolytic deacetylation of the
Reaction:
Separation Principle:
-
Substrate (Ac-Lys(Ac)-OH): The
-acetyl group masks the positive charge and increases hydrophobicity. Retains longer on a C18 column. -
Product (Ac-Lys-OH): The free
-amine is protonated at acidic HPLC pH (pH ~2.0), making it hydrophilic and positively charged. Elutes earlier on a C18 column.
Logical Workflow Diagram
Detailed Protocol: HPLC-Based Direct Detection
Materials Required[1][2][3][4][5][6][8][9][10][11][12][13]
-
Substrate: Ac-Lys(Ac)-OH (High purity >98%).
-
Enzyme: Recombinant HDAC (e.g., HDAC1, HDAC3, HDAC6, or HDAC8).
-
Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
. -
Quenching Solution: 10% Trifluoroacetic acid (TFA) or 100% Acetonitrile (ACN).
-
HPLC System: C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
Step-by-Step Methodology
Step 1: Substrate Preparation
Dissolve Ac-Lys(Ac)-OH in the Assay Buffer to create a 10 mM stock solution .
-
Note: Unlike fluorogenic substrates, Ac-Lys(Ac)-OH is highly soluble in aqueous buffers and does not require DMSO, avoiding solvent effects on the enzyme.
Step 2: Enzymatic Reaction[1][2]
-
Prepare Master Mix: In a microcentrifuge tube, combine Assay Buffer and HDAC enzyme (final concentration 10–50 nM depending on specific activity).
-
Initiate: Add Ac-Lys(Ac)-OH to a final concentration of 200 µM - 1 mM (typically near the expected
). -
Incubate: 37°C for 30–60 minutes.
-
Control: Run a "No Enzyme" blank to establish the baseline substrate peak.
-
Step 3: Quenching
Stop the reaction by adding Quenching Solution at a 1:5 ratio (e.g., 10 µL acid to 50 µL reaction).
-
Critical: Ensure the final pH is < 3.0 to fully protonate the product for consistent HPLC retention.
Step 4: HPLC Analysis
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B for 2 min, then 0–30% B over 10 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 210 nm (peptide bond detection).
Expected Chromatogram
| Peak Identity | Relative Retention | Characteristics |
| Product (Ac-Lys-OH) | Early Elution (~2-4 min) | Hydrophilic, charged amine. |
| Substrate (Ac-Lys(Ac)-OH) | Late Elution (~8-10 min) | Hydrophobic, acetylated amine. |
Data Analysis & Validation
To ensure scientific integrity, calculate the conversion rate based on the integrated Peak Area (PA).
-
Correction Factor: If the extinction coefficients of substrate and product differ significantly at 210 nm (rare for this specific pair), inject known standards of both to calculate a response factor.
Kinetic Parameter Determination ( and )
Perform the assay at varying substrate concentrations (e.g., 10 µM to 5 mM). Plot the Initial Velocity (
Comparison of Substrate Classes:
| Feature | Ac-Lys(Ac)-OH (This Protocol) | Boc-Lys(Ac)-AMC (Fluorogenic) |
| Detection Mode | Direct (HPLC/MS) | Indirect (Trypsin-coupled fluorescence) |
| Throughput | Low (Serial injection) | High (Plate reader) |
| Artifact Risk | Low (Native mimic) | High (Fluorophore binding bias) |
| Primary Use | Mechanism, Kinetics, Validation | Primary Screening (HTS) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Product Peak | Enzyme inactive or inhibition. | Validate enzyme with a known fluorogenic control; ensure pH is 8.0 during incubation. |
| Peaks Co-elute | Gradient too steep. | Use a shallower gradient (e.g., 0-10% ACN over 15 min). Use a specialized "AQ" C18 column for polar retention. |
| High Background | Substrate degradation. | Store Ac-Lys(Ac)-OH powder at -20°C desicated. Prepare fresh stocks. |
| Non-Linear Rates | Substrate depletion >10%. | Reduce incubation time or enzyme concentration to ensure initial velocity conditions. |
References
-
Riester, D., et al. (2007).[3] Factors affecting the substrate specificity of histone deacetylases. Biochemical and Biophysical Research Communications. Link
- Citation Context: Discusses how fluorogenic substrates can skew specificity profiles (e.g., HDAC8 preference).
-
Moreno-Yruela, C., et al. (2021).[4] High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. Methods in Enzymology. Link
- Citation Context: Provides the counter-context for fluorogenic assays and highlights the need for kinetic valid
-
Bradner, J.E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link
- Citation Context: Establishes the standard for isoform specificity profiling.
-
BMG LABTECH. (2012). Histone deacetylase 1 (HDAC1) assay.[1][3][2][5][6][7] Application Note. Link
- Citation Context: Describes the standard fluorogenic workflow for contrast.
-
Fan, Y., et al. (2023). Reversible histone deacetylase activity catalyzes lysine acylation.[4][3][8][6][9] Science Advances. Link
- Citation Context: Demonstrates the use of direct biochemical assays to discover non-canonical HDAC activities.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Reversible histone deacetylase activity catalyzes lysine acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Label-Free Kinetic Profiling of Histone Deacetylases (HDACs) using Ac-Lys(Ac)-OH
Abstract
This application note details a robust, label-free methodology for determining the kinetic parameters (
Introduction: The Case for Label-Free Kinetics
In drug discovery and epigenetic research, Histone Deacetylases (HDACs) are critical targets.[1][2][3] Standard screening relies on fluorogenic substrates like Ac-Lys(Ac)-AMC . While sensitive, the coumarin leaving group is bulky and hydrophobic, potentially interacting with the enzyme's active site entrance and skewing kinetic data.
Ac-Lys(Ac)-OH serves as a superior mechanistic probe for structural biology and precise kinetic profiling because:
-
Structural Fidelity: The
-acetyl group mimics the peptide backbone of a histone protein, while the free carboxyl allows for natural electrostatic interactions. -
Artifact Elimination: It lacks non-native fluorophores that can artificially enhance or impede binding affinity (
). -
Universal Detection: The reaction product, Ac-Lys-OH , is chromatographically distinct from the substrate, allowing precise quantification via UV-Vis or Mass Spectrometry.
Mechanism of Action
The assay monitors the hydrolysis of the
Figure 1: Enzymatic hydrolysis pathway and the physicochemical basis for chromatographic separation. The loss of the acetyl group reduces the retention time of the product on a C18 column.
Materials and Equipment
Reagents
-
Substrate: Ac-Lys(Ac)-OH (High purity >98%).
-
Standard: Ac-Lys-OH (Mono-acetylated product standard).
-
Enzyme: Recombinant HDAC (e.g., HDAC1, HDAC3, HDAC8) or Sirtuin (SIRT1-3).
-
Buffer Components: HEPES, NaCl, KCl, MgCl
, BSA (fatty-acid free), TCEP (reducing agent). -
Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN) or Methanol.
-
Mobile Phases:
-
Phase A: Water + 0.05% TFA.
-
Phase B: Acetonitrile + 0.05% TFA.
-
Instrumentation
-
HPLC/UPLC System: Agilent 1200/1290 or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
-
Detection: UV Absorbance at 210 nm (peptide bond/amide absorption).
Experimental Protocol
Step 1: Buffer Preparation
Standard HDAC Buffer (pH 8.0):
-
25 mM Tris-HCl or HEPES (pH 8.0)
-
137 mM NaCl
-
2.7 mM KCl
-
1 mM MgCl
-
0.1 mg/mL BSA (Prevents enzyme adsorption to plastic)
-
Note: For Sirtuins, add 500 µM NAD
.
Step 2: Substrate Preparation
-
Dissolve Ac-Lys(Ac)-OH in the assay buffer to create a stock solution (e.g., 10 mM).
-
Prepare a dilution series for kinetic analysis (e.g., 0, 50, 100, 250, 500, 1000, 2000 µM).
Step 3: Enzymatic Reaction
-
Pre-incubation: Aliquot 40 µL of enzyme solution (approx. 50–200 nM final concentration) into PCR tubes or a 96-well plate. Incubate at 37°C for 10 minutes.
-
Initiation: Add 10 µL of Substrate (5x concentration) to start the reaction. Total volume = 50 µL.[5]
-
Incubation: Incubate at 37°C for a fixed time (e.g., 30–60 minutes).
-
Critical: Ensure substrate conversion remains <10% to maintain initial velocity (
) conditions.
-
-
Quenching: Stop the reaction by adding 50 µL of Quenching Solution (1% TFA in MeCN). This denatures the enzyme and prepares the matrix for HPLC.
Step 4: HPLC Separation Parameters
The separation relies on the hydrophobicity difference. The di-acetylated substrate elutes later than the mono-acetylated product.
| Parameter | Setting |
| Column Temp | 25°C or 40°C (maintain consistency) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10–20 µL |
| Detection | UV 210 nm (Reference 360 nm) |
| Gradient | Isocratic or Shallow Gradient |
Suggested Gradient Profile:
-
0–5 min: 5% B to 25% B (Linear gradient).
-
5–7 min: 25% B to 95% B (Wash).
-
7–10 min: 5% B (Re-equilibration).
Expected Retention Times (Example):
-
Ac-Lys-OH (Product): ~2.5 min
-
Ac-Lys(Ac)-OH (Substrate): ~4.2 min
Data Analysis & Workflow
Calculating Reaction Velocity
-
Integration: Integrate the peak areas for the Product (
) and the remaining Substrate ( ) at 210 nm. -
Conversion: Calculate the conversion ratio (
): (Note: This assumes similar extinction coefficients at 210 nm, which is valid for these congeners. For absolute precision, run a standard curve of Ac-Lys-OH). -
Velocity (
):
Michaelis-Menten Fitting
Plot
Figure 2: Experimental workflow for HPLC-based kinetic profiling.[6]
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Possible Cause | Corrective Action |
| No Product Peak | Enzyme inactive or inhibited. | Run a positive control with a fluorogenic substrate (e.g., Ac-Lys(Ac)-AMC) to verify enzyme health. Ensure pH is 8.0. |
| Peaks Co-elute | Gradient too steep. | Switch to an isocratic hold (e.g., 10% B) for the first 5 minutes to improve resolution. |
| High Background | Buffer interference. | HEPES absorbs at low UV. Ensure the reference wavelength is set correctly or switch to Phosphate buffer if possible (though Phosphate inhibits some HDACs). |
| Non-Linear Rates | Substrate depletion >10%. | Reduce incubation time or enzyme concentration. |
References
-
Riester, D., et al. (2004). A spectrophotometric assay for histone deacetylase activity. Analytical Biochemistry.
- Context: Establishes the baseline for non-fluorogenic detection methods and the importance of direct substr
-
Bradner, J.E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.
- Context: Discusses substrate specificity and the structural relevance of acetyl-lysine mimics in HDAC profiling.
-
Moreno-Yruela, C., et al. (2021). Histone Deacetylase 8 Kinetic Characterization. Scientific Reports.
- Context: Provides comparative kinetic data and protocols for HPLC-based separ
-
PubChem Compound Summary. Acetyllysine (Ac-Lys-OH).
- Context: Chemical and physical properties of the reaction product for standard curve gener
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 6. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ac-Lys(Ac)-OH as a Critical Standard in Cell-Based Acetylation Assays
Abstract
Protein acetylation, particularly on the
Introduction: The Analytical Challenge
In drug development—specifically for Histone Deacetylase (HDAC) or Histone Acetyltransferase (HAT) inhibitors—researchers must distinguish between genuine pharmacological changes in acetylation and technical artifacts.
Common "pan-acetyl-lysine" antibodies often exhibit cross-reactivity with other acyl modifications (e.g., succinylation, propionylation) or non-modified distinct epitopes. Furthermore, while mass spectrometry (MS) proteomics identifies site-specific changes, it often fails to capture the global stoichiometry of acetylation shifts without expensive isotopically labeled spike-ins.
Ac-Lys(Ac)-OH serves as the "Gold Standard" small molecule control. Structurally, it mimics the acetylated lysine residue within a peptide backbone (due to the N-alpha acetylation), making it the ideal competitor for antibody binding sites and the perfect retention time reference for amino acid analysis.
Chemical Profile[8][9][10][11][12][13]
-
Compound:
-Acetyl- -acetyl-L-lysine[8][9] -
Abbreviation: Ac-Lys(Ac)-OH
-
Role: Structural mimic of internal protein acetyl-lysine residues.
-
Solubility: Water (up to 50 mg/mL); 80% Acetic Acid.
Protocol A: Antibody Specificity Validation (Epitope Occlusion)
Objective: To confirm that the signal observed in Immunofluorescence (IF) or Western Blot (WB) is derived specifically from the acetyl-lysine moiety and not off-target binding.
Principle
The "Blocking Peptide" assay relies on competitive inhibition. You incubate the primary antibody with an excess of Ac-Lys(Ac)-OH. If the antibody is specific, the free small molecule will occupy the antigen-binding sites (paratopes), preventing the antibody from binding to the cellular proteins. A specific signal should vanish; a non-specific signal will remain.[10]
Workflow Diagram
Figure 1: Competitive inhibition workflow. The free Ac-Lys(Ac)-OH saturates the antibody, preventing interaction with cellular acetylated proteins.
Step-by-Step Procedure
1. Reagent Preparation:
-
Stock Solution: Dissolve Ac-Lys(Ac)-OH powder in HPLC-grade water to 10 mM. Aliquot and store at -20°C.
-
Working Solution: Dilute stock in your assay blocking buffer (e.g., PBS + 1% BSA).
2. Antibody Pre-Incubation:
-
Control Tube: Dilute primary antibody to its optimized working concentration (e.g., 1:1000) in blocking buffer.
-
Blocked Tube: Dilute primary antibody to the same concentration plus Ac-Lys(Ac)-OH at a 500-fold molar excess (relative to the antibody).
-
Calculation: For 1 µg of IgG (approx. 150 kDa), use approx. 1 µg of Ac-Lys(Ac)-OH (MW ~230 Da) to achieve sufficient molar excess.
-
-
Incubation: Rotate both tubes at Room Temperature (RT) for 30–60 minutes.
3. Application:
-
Apply the Control solution to Sample A (Cells/Membrane).
-
Apply the Blocked solution to Sample B (Duplicate Cells/Membrane).
-
Proceed with standard secondary antibody staining and detection.
4. Interpretation:
| Observation (Blocked Sample) | Interpretation | Action |
|---|---|---|
| Complete Signal Loss | High Specificity | Proceed with data analysis. |
| Partial Reduction | Mixed Specificity | Titrate antibody down; increase blocker concentration. |
| No Change | Non-Specific | REJECT ANTIBODY. The signal is artifactual. |
Protocol B: Global Acetylation Quantification (LC-MS/MS)
Objective: To measure the absolute abundance of acetyl-lysine in a cell lysate following drug treatment (e.g., HDAC inhibitors like SAHA/Vorinostat).
Principle
Unlike proteomics, which analyzes peptides, this method hydrolyzes all proteins into single amino acids. Ac-Lys(Ac)-OH is used as an external calibration standard to quantify the total "Acetyl-Lysine Content" per microgram of protein.
Note: Standard acid hydrolysis (6M HCl, 110°C) destroys acetylation. Therefore, enzymatic or mild acid hydrolysis must be used, or Ac-Lys(Ac)-OH is used as a retention time standard for specific LC-MS methods that preserve the modification.
Refined Method: We utilize Enzymatic Hydrolysis (Pronase/Aminopeptidase) which preserves the
Workflow Diagram
Figure 2: Workflow for absolute quantification of global acetylation using enzymatic digestion and Ac-Lys(Ac)-OH calibration.
Step-by-Step Procedure
1. Sample Preparation:
-
Lyse cells in a buffer free of primary amines (avoid Tris/Glycine). Use HEPES or Phosphate buffers with 8M Urea.
-
Precipitate proteins (Acetone or TCA) to remove interfering small molecules and detergents.
-
Resuspend protein pellet in 50 mM Ammonium Bicarbonate (pH 8.0).
2. Total Protein Hydrolysis (Enzymatic):
-
Add Pronase E (1:50 enzyme:substrate ratio) and incubate at 37°C for 24 hours.
-
Add Leucine Aminopeptidase and Prolidase to ensure complete breakdown to single amino acids. Incubate another 24 hours.
-
Critical: Include a "Buffer Only" control to subtract auto-hydrolysis background.
3. Standard Curve Preparation:
-
Prepare a serial dilution of Ac-Lys(Ac)-OH in the hydrolysis buffer.
-
Range: 0.1 nM to 10 µM.
4. LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Target: Ac-Lys(Ac)-OH (Parent ion m/z ~231.1 -> Daughter ions).
-
-
Quantification: Integrate the peak area of the cellular sample and interpolate against the Ac-Lys(Ac)-OH standard curve.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background in Ab Blocking | Insufficient blocker concentration | Increase Ac-Lys(Ac)-OH to 1000-fold molar excess. |
| Incomplete Hydrolysis (MS) | Protease resistance | Denature proteins with heat (95°C, 5 min) before adding enzymes; ensure Urea is diluted <1M. |
| Standard Instability | Deacetylation in solution | Prepare Ac-Lys(Ac)-OH fresh or store stocks at -80°C; avoid repeated freeze-thaw. |
| LC-MS Signal Suppression | Matrix effects | Use matrix-matched calibration curves or spike lysate with stable isotope-labeled standard if available. |
References
- Guan, K.L., et al.Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides. Nature Protocols, 2010.
-
PubChem. Compound Summary: Ac-Lys(Ac)-OH (CID 7019608).[8] National Library of Medicine.[8] Available at: [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Protein Acetylation Using Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Acetylated-Lysine Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medium.com [medium.com]
- 5. Acetylated Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Overview of Protein Acetylation Detection Methods: From Basics to Frontiers [en.biotech-pack.com]
- 7. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. AC-LYS-OH | 1946-82-3 [chemicalbook.com]
- 10. Acetyl-Lysine Peptide | Affinity Biosciences [affbiotech.com]
Protocols for the purification of AC-Lys(AC)-OH containing peptides
Application Note: High-Purity Isolation of AC-Lys(AC)-OH Containing Peptides
Executive Summary
The purification of peptides containing Nα-acetyl-Nε-acetyl-lysine (Ac-Lys(Ac)) presents a unique set of chromatographic challenges distinct from standard cationic peptides. The dual acetylation—capping both the N-terminus and the lysine side chain—neutralizes the positive charges typically leveraged for solubility and retention modulation. This modification induces a significant hydrophobic shift , often leading to solubility issues and strong retention on Reverse Phase (RP) media.
This guide details a field-proven workflow for the purification of these "neutralized" residues, focusing on solubility optimization, stationary phase selection, and "Focus Gradient" engineering to achieve >98% purity.
Physicochemical Context & Challenges
In standard solid-phase peptide synthesis (SPPS), Lysine residues carry a positive charge at acidic pH, improving solubility and acting as a "handle" for separation.
-
The Challenge: Introducing an acetyl group to the ε-amine of Lysine removes this charge. If the N-terminus is also acetylated (Ac-), the peptide loses two potential positive charges.
-
The Consequence:
-
Drastic Solubility Drop: The peptide becomes significantly more hydrophobic and prone to aggregation (β-sheet formation).
-
Chromatographic Shift: Retention time (
) increases on C18 columns. -
Impurity Overlap: The target peptide often co-elutes with deletion sequences (missing one acetyl group) or incomplete deprotection byproducts.
-
Pre-Purification Protocol: Solubility & Crude Analysis
Do not inject crude sample onto a preparative column without this validation step.
Solubility Screening Matrix
Ac-Lys(Ac) peptides often precipitate in standard 0.1% TFA/Water loading buffers. Use this decision matrix to determine the optimal solvent.
| Solvent System | Applicability | Action |
| 0.1% TFA in Water | Short, polar sequences (<10 AA) | Ideal. Proceed to standard loading.[1] |
| 50% Acetic Acid (aq) | Medium hydrophobicity | Good for dissolving aggregates. Injectable. |
| 6M Guanidine HCl | High aggregation/Long sequences | Chaos-inducing agent. Breaks H-bonds. |
| DMSO / DMF | Very hydrophobic sequences | Caution: High viscosity. Dilute 1:1 with water if possible. |
Analytical LC-MS Profiling
Perform a scouting run on an analytical column (C18, 4.6 x 100 mm, 5 µm).
-
Gradient: 5% to 95% B over 20 minutes.
-
Objective: Identify where the Target (
) elutes relative to the Des-Acetyl impurity ( ). -
Note: The acetylated target will elute later than the non-acetylated impurity due to increased hydrophobicity.[2]
Preparative Purification Strategy
Stationary Phase Selection
For Ac-Lys(Ac) peptides, pore size and ligand density are critical.
-
Standard Peptides (<30 AA): C18 (100 Å pore size). The high carbon load provides the necessary hydrophobic interaction to resolve the acetylated form from the non-acetylated impurity.
-
Large/Hydrophobic Peptides (>30 AA or multiple Ac-Lys): C4 or C8 (300 Å pore size). A C18 column may retain these peptides too strongly, leading to peak broadening or irreversible adsorption.
Mobile Phase System
-
Buffer A: 0.1% TFA in Water (Milli-Q quality).
-
Why TFA? Ion pairing with residual basic residues (Arg, His) sharpens peaks better than Formic Acid.
-
-
Buffer B: 0.1% TFA in Acetonitrile (ACN).
Gradient Engineering: The "Focus Gradient"
Standard linear gradients (e.g., 1% B/min) are often insufficient to separate the Ac-Lys(Ac) target from the mono-acetylated impurity. Use a Focus Gradient centered on the elution point determined in Step 3.2.
Formula for Focus Gradient:
If target elutes at
-
Load: 5% B (2 min)
-
Ramp: 5% to
B (2 min) -
Focus:
to B over 20 minutes (Slope: 0.5% B/min). -
Wash: 95% B (5 min).
Detailed Workflow Visualization
The following diagram illustrates the decision logic and purification workflow.
Caption: Figure 1. Decision matrix and workflow for the purification of dual-acetylated lysine peptides.
Step-by-Step Protocol
Materials:
-
Column: Phenomenex Jupiter C18 (or equivalent), 5µm, 300Å, 21.2 x 250 mm.
-
System: Preparative HPLC (flow rate 10–20 mL/min).
-
Sample: 50 mg crude Ac-Lys(Ac)-peptide.
Procedure:
-
Sample Preparation:
-
Dissolve 50 mg crude peptide in 2 mL of 50% Acetic Acid/Water .
-
Tip: If the solution is cloudy, add dropwise ACN until clear.
-
Sonicate for 5 minutes.
-
Filter through a 0.45 µm PTFE syringe filter.
-
-
System Equilibration:
-
Flush column with 95% Buffer B for 5 mins to clean.
-
Equilibrate with 95% Buffer A / 5% Buffer B for 10 mins.
-
-
Gradient Execution (Example for Target eluting at 30% B):
-
0–2 min: 5% B (Isocratic hold).
-
2–5 min: Ramp to 25% B.
-
5–45 min: Linear gradient 25%
35% B (Slope: 0.25% B/min). -
45–50 min: Ramp to 95% B (Column Wash).
-
-
Fraction Collection:
-
Collect peaks based on UV absorbance at 214 nm (peptide bond) and 280 nm (if Trp/Tyr present).
-
Critical: Collect narrow fractions (e.g., 0.5 min/tube) across the main peak. The leading edge often contains the deletion sequence; the trailing edge is usually purer.
-
-
Post-Run Analysis:
-
Analyze fractions by ESI-MS. Look for the parent mass
. -
Verify the absence of
(missing acetyl) and (methylated byproduct).
-
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Broad/Tailing Peaks | Aggregation on column | Switch to a C4 column or heat the column to 45°C–60°C . |
| Precipitation in Injector | Sample solvent incompatibility | Dissolve sample in DMSO or 6M Guanidine . Ensure loop is flushed. |
| Split Peaks | Conformational isomers (cis/trans Proline) | Run the column slower or at elevated temperature (60°C). |
| Low Recovery | Irreversible adsorption | Use a column with 300Å pore size to reduce surface area contact. |
References
-
Bachem. (2023). Peptide Purification Process & Methods: An Overview. Bachem Application Notes. Link
- Mant, C. T., & Hodges, R. S. (2002).
-
Scientific Reports. (2016). HPLC Purification of Peptides Protocol. Protocols.io. Link
-
Creative Proteomics. (2023). Practical Guide to Histone Isolation and Enrichment. Link
-
IonSource. (2007).[3] Acetylation of Peptides and Proteins: Monograph 0003. Link
Sources
Application Note: High-Purity Isolation of Diacetylated Peptides via RP-HPLC
Abstract
Diacetylation of peptides—typically occurring at the N-terminus and a Lysine side chain (
Physicochemical Analysis & The "Solubility Trap"
Before initiating any chromatographic run, one must understand the molecule. Acetylation caps the positive charges of the N-terminus and Lysine residues.
-
Native Peptide: Hydrophilic, charged, soluble in water.
-
Diacetylated Peptide: Significant loss of polarity, increased hydrophobicity, potential for
-sheet aggregation.
The Challenge: The primary failure mode in purifying diacetylated peptides is not resolution, but solubility . Injecting a sample dissolved in weak buffer often leads to precipitation at the column head, resulting in high back-pressure and "ghost peaks" in subsequent runs.
Table 1: Predicted Retention Shifts (RP-HPLC)
Data summarized from empirical retention models [1][4].
| Modification State | Net Charge (pH 2.0) | Hydrophobicity Index | Retention Shift (vs. Native) |
| Native | +2 to +n | Baseline | 0 min |
| Mono-Acetylated | (+n) - 1 | +5% ACN | +2–4 min |
| Di-Acetylated | (+n) - 2 | +9–12% ACN | +5–8 min |
| O-Acetylated (Impurity) | Variable | +2–3% ACN | Co-elutes with Mono/Di |
Method Development Strategy
Stationary Phase Selection
Standard C18 columns often retain diacetylated peptides too strongly, leading to broad peaks and low recovery.
-
Recommendation: Use C8 or C4 phases for peptides >20 residues.
-
Alternative: Phenyl-Hexyl columns provide orthogonal selectivity if the diacetylated species co-elutes with a hydrophobic deletion sequence or an isomer [2].
-
Pore Size: Ensure 300 Å pore size if the peptide forms aggregates; this allows better mass transfer.
Mobile Phase Engineering
-
Acidic (Standard): 0.1% TFA in Water/Acetonitrile. The ion-pairing effect of TFA masks residual silanols, but can exacerbate hydrophobicity.
-
Basic (The "Switch"): If resolution is poor, switch to 10 mM Ammonium Bicarbonate (pH 8-10) using a hybrid-silica or polymer column. At high pH, the peptide may adopt a different conformation, and the silica surface charge changes, often separating the diacetylated target from mono-acetylated impurities that were co-eluting at low pH [3].
Visualized Workflows
Diagram 1: Purification Logic Flow
This workflow illustrates the critical decision points between synthesis and final lyophilization.
Caption: Workflow for isolating diacetylated peptides. Note the feedback loop for method optimization if resolution is insufficient.
Detailed Protocol: Isolation of Diacetylated Species
Step 1: Sample Preparation (Critical)
Do not dissolve the crude peptide in 100% water.
-
Dissolve the crude peptide in a minimal volume of DMSO or DMF (e.g., 50–100 mg/mL). These solvents disrupt hydrogen bonding and prevent aggregation [5].
-
Dilute with Mobile Phase A (Water + 0.1% TFA) to a final concentration of ~10 mg/mL.
-
Check: If the solution turns cloudy, add more DMSO or switch to 6M Guanidine HCl.
-
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
Step 2: Gradient Programming
Diacetylated peptides elute significantly later than their mono-acetylated counterparts. A "focused gradient" is required.
-
Scouting Run: Run 5% to 95% B over 20 minutes. Note the elution %B of the target (e.g., elutes at 45% B).
-
Purification Gradient:
-
0–2 min: 5% B (Load/Desalt)
-
2–3 min: Ramp to 35% B (10% below target elution)
-
3–23 min: 35% B to 55% B (Shallow slope: 1% B per min )
-
23–25 min: 95% B (Wash)
-
Step 3: Fraction Collection & O-Acetyl Removal
Side reactions often lead to O-acetylation on Ser/Thr/Tyr residues.
-
Analyze fractions by ESI-MS.
-
Target: Mass = [M+H]+
-
Impurity: Mass = [M+H]+ + 42 Da (Tri-acetylated / O-acetylated).
-
-
Rescue Protocol: If O-acetylation is observed, pool those fractions, raise pH to 10 with dilute
or hydrazine for 30 minutes, then re-acidify. This selectively hydrolyzes the unstable ester (O-acetyl) while keeping the stable amide (N-acetyl) intact.
Troubleshooting & Decision Tree
Diagram 2: Troubleshooting Broad Peaks & Co-elution
Caption: Decision tree for resolving common purification failures. Temperature control is a powerful, underutilized tool for hydrophobic peptides.
References
-
Krokhin, O. V., et al. (2017). "Peptide retention time prediction for peptides with post-translational modifications: N-terminal and lysine acetylation." Journal of Proteome Research.[1] Available at: [Link]
-
Waters Corporation. (2023). "Peptide Isolation – Method Development Considerations." Waters Application Notes. Available at: [Link][2]
-
Golebiowski, F. (2016). "HPLC Purification of Peptides." Protocols.io.[3] Available at: [Link]
-
Agilent Technologies. (2020). "Strategies for the Purification of Hydrophobic Peptides." Agilent Technical Overview. Available at: [Link]
Sources
Application Note: High-Resolution Mass Spectrometry Analysis of N-Acetyl-Lysine Peptides
Target Analyte: Peptides containing
Introduction & Scientific Rationale
The precise characterization of peptides containing AC-Lys(AC)-OH (referring here to residues with
In mass spectrometry (MS), this modification presents two specific analytical challenges that this protocol addresses:
-
Isobaric Interference: The mass shift of acetylation (+42.0106 Da) is nearly identical to trimethylation (+42.0470 Da). The mass difference (
m) is only 0.0364 Da , requiring high-resolution instrumentation to prevent false positives. -
Proteolytic Resistance: Trypsin, the standard proteomic enzyme, cannot cleave at the C-terminal side of acetylated lysine residues.[2] This results in "missed cleavages" and longer, more hydrophobic peptides that require modified chromatographic strategies.
This guide provides a self-validating workflow for the identification and quantification of these species, leveraging specific diagnostic ions and high-resolution acquisition methods.
Technical Background & Physics of Measurement
Resolution Requirements
To distinguish Acetylation from Trimethylation, the mass spectrometer must resolve the 36 mDa difference.
-
Required Resolution (R): At m/z 400,
is theoretically sufficient, but for complex biological matrices, (at m/z 200) is recommended to ensure baseline separation of isotopic envelopes.
Diagnostic Fragmentation (The "126" Marker)
While the standard immonium ion for acetyl-lysine appears at m/z 143.1179, it is often low intensity. A more robust diagnostic marker is the specific ion at m/z 126.0913 .[3][4]
-
Mechanism: This ion is generated via High-Energy Collisional Dissociation (HCD) and corresponds to the acetyl-lysine immonium ion losing ammonia (
). -
Utility: The presence of m/z 126.0913 is a "Go/No-Go" validator for the presence of Acetyl-Lysine in a spectrum.
Data Summary Table
| Parameter | Acetylation (Ac) | Trimethylation (Me3) | Difference |
| Monoisotopic Mass Shift | +42.0106 Da | +42.0470 Da | 0.0364 Da |
| Chemical Composition | |||
| Trypsin Cleavage | Blocked | Blocked | N/A |
| Diagnostic Ion (HCD) | m/z 126.0913 | m/z 59.073 (Trimethyl-ammonium) | Distinct |
Experimental Workflow Diagrams
Figure 1: Analytical Workflow for Acetyl-Peptide Analysis
This workflow accounts for the trypsin-blocking effect of the acetyl group.
Caption: Step-by-step workflow emphasizing the divergence between biological enrichment and synthetic QC paths.
Protocol 1: Sample Preparation & Digestion
Note: Standard Trypsin protocols will fail to cleave at the modified lysine. This protocol uses alternative strategies to ensure sequence coverage.
Materials
-
Enzymes: Sequencing Grade Trypsin (Promega) AND Endoproteinase Glu-C (S. aureus) or Arg-C.
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).
-
Alkylation: Iodoacetamide (IAA).
Step-by-Step Procedure
-
Solubilization: Dissolve peptide/protein in 8M Urea / 50 mM Ammonium Bicarbonate.
-
Reduction/Alkylation: Reduce with 5 mM DTT (45 min, 56°C) and alkylate with 14 mM IAA (30 min, dark, RT). Quench with 5 mM DTT.
-
Dilution: Dilute Urea to < 1M using 50 mM Ammonium Bicarbonate.
-
Digestion (The "Double Cut" Method):
-
Primary Digestion: Add Trypsin (1:50 enzyme:protein ratio).[2] Incubate overnight at 37°C.
-
Secondary Digestion (Critical): Because Trypsin skips Ac-Lys, add Glu-C (1:50 ratio) and incubate for an additional 4-6 hours. Glu-C cleaves at Asp/Glu residues, cutting the long hydrophobic stretches left by Trypsin.
-
-
Desalting: Acidify with TFA to pH < 3. Desalt using C18 StageTips or SPE columns.
Protocol 2: LC-MS/MS Acquisition Parameters
Designed for Orbitrap-type instruments (e.g., Exploris 480, Lumos).
Chromatographic Setup
-
Column: C18 Reverse Phase (1.9 µm particle, 75 µm ID x 25 cm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: Acetylated peptides are more hydrophobic. Extend the high-organic wash phase to ensure no carryover of poly-acetylated species.
Mass Spectrometer Settings
-
MS1 (Full Scan):
-
Resolution: 60,000 or 120,000 (Essential for Ac/Me3 separation).
-
AGC Target: 3e6.
-
Mass Range: 350–1600 m/z.
-
-
MS2 (Fragmentation):
-
Isolation Window: 1.4 m/z.
-
Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).
-
Collision Energy (NCE): 28–32%. (HCD is required to generate the m/z 126.0913 diagnostic ion; CID is often too soft).
-
Resolution: 30,000 (High res MS2 allows confirmation of the diagnostic ion mass).
-
First Mass: 100 m/z (Critical: Standard settings often start at 140 m/z. You MUST lower this to detect the 126 marker).
-
Data Analysis & Validation Logic
The "126 Check" (Self-Validation)
When reviewing spectra, apply this boolean logic to validate an Acetyl-Lysine assignment:
-
Precursor Mass Check: Does the precursor mass error support +42.0106 Da (Ac) better than +42.0470 Da (Me3)?
-
Diagnostic Ion Check: Extract the ion chromatogram (XIC) for m/z 126.0913 (± 10 ppm).
Logic Diagram: Spectral Validation
Caption: Decision tree for validating acetyl-lysine assignments using the diagnostic marker.
Troubleshooting
| Issue | Root Cause | Solution |
| No Diagnostic Ion (126 m/z) | "First Mass" setting too high. | Set MS2 scan range to start at m/z 100 or 110. |
| Low Sequence Coverage | Trypsin missed cleavages. | Use Protocol 1 (Glu-C/Trypsin combo) or Chymotrypsin. |
| False Positives (Me3) | Low Resolution MS1. | Increase MS1 Resolution to >60k; Use retention time (Me3 elutes earlier than Ac). |
References
-
Trost, M., et al. (2016). Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets. National Institutes of Health (PMC). [Link]
-
Olsen, J. V., & Mann, M. (2013). Status of large-scale analysis of post-translational modifications by mass spectrometry. Molecular & Cellular Proteomics. [Link]
-
PubChem. (2024).[5][8] Fmoc-Lys(Ac)-OH Compound Summary. National Library of Medicine. [Link]
-
Zhang, K., et al. (2002). Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry. 50th ASMS Conference.[9] [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ac-Lys(Fmoc)-OH | C23H26N2O5 | CID 74788276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetyl-proteomics Service - Creative Proteomics [creative-proteomics.com]
- 7. Leveraging immonium ions for identifying and targeting acyl-lysine modifications in proteomic datasets | bioRxiv [biorxiv.org]
- 8. Fmoc-Lys(Ac)-OH | C23H26N2O5 | CID 7018846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
Troubleshooting & Optimization
Troubleshooting low yield in AC-Lys(AC)-OH peptide synthesis
Topic: Troubleshooting Low Yield in -Diacetyl-L-Lysine Production
Executive Summary: The "Invisible Product" Phenomenon
Current Status: You are likely experiencing low yield not because the chemical reaction failed, but because the isolation strategy is mismatched with the physicochemical properties of the target molecule.
The Molecule: Ac-Lys(Ac)-OH (
This guide provides a diagnostic framework to distinguish between Synthetic Failure (reaction didn't happen) and Isolation Failure (product was washed away).
Diagnostic Hub: Identify Your Failure Mode
Use this decision matrix to pinpoint the root cause of your low yield.
Symptom A: Low Crude Mass (The "Empty Flask")
-
Observation: After cleavage and workup, the flask is empty or contains only trace residue.
-
Root Cause: Solubility Mismatch. You likely performed an aqueous extraction or washed the resin with a solvent that dissolved the product prematurely.
-
Immediate Fix: Switch to Ether Precipitation or Direct Lyophilization . Do not use water washes.
Symptom B: Correct Mass, Wrong MS (The "Mono-Acetyl" Peak)
-
Observation: Mass spec shows [M+H]+ corresponding to Mono-Ac-Lys (MW ~188 Da) instead of Di-Ac-Lys (MW ~230 Da).
-
Root Cause: Incomplete Acetylation. One amine (likely the
-amine if steric hindrance is high, or -amine if deprotection was incomplete) remained free. -
Immediate Fix: Double-couple the acetylation step using Acetic Anhydride (
) and Pyridine/DIEA.
Symptom C: Sticky/Gummy Product
-
Observation: The product refuses to solidify and remains a viscous oil or gum.
-
Root Cause: Hygroscopicity. Ac-Lys(Ac)-OH is extremely hygroscopic.
-
Immediate Fix: Lyophilize from 10% Acetic Acid/Water. Store under Argon in a desiccator at -20°C.
Visual Troubleshooting Workflows
Workflow 1: Optimized SPPS Synthesis Protocol
This diagram outlines the robust Solid Phase Peptide Synthesis (SPPS) route, specifically designed to avoid isolation losses.
Caption: Optimized SPPS workflow highlighting the critical decision point between starting with Lys(Boc) vs. Lys(Ac) and the mandatory ether precipitation step.
Workflow 2: Diagnostic Decision Tree
Caption: Diagnostic logic for determining if the failure is chemical (reaction) or physical (isolation).
Technical FAQ & Protocols
Q1: Which resin should I use to maximize yield?
Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin.
-
Why: 2-CTC allows for very mild cleavage (1% TFA/DCM) if you want to retain side-chain protecting groups, or standard cleavage for free acids. More importantly, it minimizes the formation of diketopiperazines (DKP), a common side reaction for dipeptides or single amino acids loaded on resin, which drastically reduces yield.
-
Loading Protocol: Load Fmoc-Lys(Ac)-OH onto 2-CTC resin in DCM with DIEA (4 equiv) for 2 hours. Cap unreacted sites with MeOH/DIEA.
Q2: I used Fmoc-Lys(Boc)-OH. Why is my yield low and my mass wrong?
Analysis: If you used Fmoc-Lys(Boc)-OH, the standard TFA cleavage removes the Boc group, leaving you with
-
The Fix: You must perform a solution-phase acetylation on the crude product after cleavage, OR (better) use Fmoc-Lys(Ac)-OH as your starting material.
-
Reference: Fmoc-Lys(Ac)-OH is commercially available and prevents the need for post-cleavage modification [1][2].
Q3: How do I purify this without losing it?
Protocol:
-
Column: Use a Polar-Embedded C18 or a HILIC column. Standard C18 may not retain the polar di-acetyl lysine, causing it to elute in the void volume (salt peak).
-
Mobile Phase:
-
Buffer A: 0.1% TFA in Water
-
Buffer B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 0% B and hold for 2-3 minutes before ramping.
-
-
Detection: 214 nm (Amide bond).
Q4: The product is an oil. How do I get a powder?
Protocol: Ac-Lys(Ac)-OH is hygroscopic.
-
Dissolve the crude oil in a minimal amount of water.
-
Freeze in liquid nitrogen.
-
Lyophilize (Freeze-dry) for at least 24-48 hours.
-
Crucial: Vent the lyophilizer with dry nitrogen or argon, not humid room air, and seal immediately.
Data Summary: Physicochemical Properties
Understanding these values is critical for designing your workup.
| Property | Value | Implication for Synthesis |
| Molecular Weight | 230.26 g/mol | Small molecule; hard to precipitate. |
| Solubility (Water) | Miscible / High | Do NOT use aqueous extraction. |
| Solubility (EtOAc) | Insoluble | Product stays in water phase during wash. |
| Solubility (DCM) | Low/Insoluble | Poor solubility in non-polar organics. |
| pKa (Carboxyl) | ~3.5 | Acidic. |
| Hygroscopicity | High | Must be stored desiccated. |
References
-
Ningbo Inno Pharmchem. "The Chemistry Behind Fmoc-Lys(Ac)-OH: Applications in Peptide Research."[1] NBInno Technical Articles. Available at: [Link]
-
Thermo Scientific Chemicals. "N(epsilon)-Acetyl-L-lysine, 99% Product Specifications." Fisher Scientific Catalog. Available at: [Link]
Sources
Technical Support Center: Optimization of Ac-Lys(Ac)-OH Coupling in SPPS
Ticket ID: SPPS-OPT-LYS-AC2 Subject: Maximizing Efficiency and Minimizing Racemization for Bis-Acetylated Lysine Status: Open Support Level: Senior Application Scientist[1]
Technical Brief: The Unique Challenge of Ac-Lys(Ac)-OH
Ac-Lys(Ac)-OH (
The "Racemization Trap"
Unlike standard Fmoc-amino acids, Ac-Lys(Ac)-OH lacks a urethane protecting group (Fmoc or Boc) on the
Key Directive: Optimization requires balancing coupling efficiency (yield) against optical purity (enantiomeric excess).[1][2]
Optimization Protocols
Phase A: Solubility & Preparation
Acetylated amino acids often exhibit different solubility profiles than their Fmoc counterparts due to increased hydrogen bonding potential (aggregation).[1][2]
| Parameter | Recommendation | Technical Rationale |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | NMP disrupts peptide aggregation (beta-sheets) better than DMF, crucial for bulky terminal modifications.[1][2] |
| Concentration | 0.2 M - 0.3 M | Higher concentrations drive kinetics, but avoid saturation which precipitates the activated species.[1][2] |
| Additives | 1% Triton X-100 (Optional) | If the resin loading is high (>0.5 mmol/g), a surfactant can improve permeation into the resin beads.[1][2] |
Phase B: Activation Strategies
Choose your protocol based on the stringency of your chirality requirements.[1][2]
Protocol 1: The "Low Racemization" Method (Recommended)
Best for: Peptides where optical purity is critical.[2]
-
Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma.
-
Mechanism: Carbodiimide activation at neutral/slightly acidic pH minimizes proton abstraction from the
-carbon, significantly reducing oxazolone formation compared to basic conditions.[1][2] -
Procedure:
Protocol 2: The "High Efficiency" Method (Difficult Couplings)
Best for: Sterically hindered N-termini or aggregated sequences where yield is low.[1][2]
-
Reagents: HATU + TMP (2,4,6-Trimethylpyridine / Collidine).[1][2]
-
Stoichiometry: 3 eq AA : 2.9 eq HATU : 6 eq TMP.
-
Critical Adjustment: Do NOT use DIPEA. DIPEA is a strong base that accelerates racemization of N-acetylated species.[1][2] TMP is a weaker, non-nucleophilic base that maintains activation kinetics while reducing base-catalyzed epimerization.[1]
-
Procedure:
Visualizing the Risk: The Oxazolone Pathway[2]
The following diagram illustrates why Ac-Lys(Ac)-OH is riskier than Fmoc-Lys(Ac)-OH and how base choice dictates the outcome.
Caption: Pathway comparison showing how strong bases (DIPEA) drive N-acetylated amino acids toward the racemizing oxazolone intermediate, whereas neutral activation favors direct coupling.[1][2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Kaiser test positive) | Aggregation: The peptide chain has collapsed, hiding the N-terminus. | 1. Switch solvent to NMP or DMF/DMSO (80:20).2. Use "Double Coupling": First pass with DIC/Oxyma (2h), second pass with HATU/TMP (1h).3. Elevate temperature to 50°C (Caution: Higher temps increase racemization risk).[1][2] |
| Double Peaks in HPLC | Racemization: You have created diastereomers (L-Lys and D-Lys variants). | 1. Switch from HATU/DIPEA to DIC/Oxyma.2. If using base, switch DIPEA to Collidine (TMP).3. Reduce coupling time; prolonged activation favors racemization.[1][2] |
| Mass +42 Da higher than expected | Acetylation of Side Chains: Unprotected side chains on the resin reacted.[1][2] | Ensure all side-chain protecting groups (Pbf, Trt, Boc) are intact.[1][2] Ac-Lys(Ac)-OH is a terminal step; no deprotection should occur after it.[1][2] |
| Poor Solubility of AA | Hydrogen Bonding: Ac-Lys(Ac)-OH is self-associating. | 1. Sonicate for 10 mins at 35°C.2. Add 10% Trifluoroethanol (TFE) to the coupling mixture (improves solubility and solvation).[1][2] |
Frequently Asked Questions (FAQs)
Q: Can I just couple Fmoc-Lys(Ac)-OH and then acetylate the N-terminus? A: Yes, and this is actually the superior method. If you own Fmoc-Lys(Ac)-OH, use it.[1][2] The Fmoc group prevents oxazolone formation.[1][2]
-
Workflow: Couple Fmoc-Lys(Ac)-OH
Remove Fmoc (20% Piperidine) Cap with Acetic Anhydride/DIPEA.[1][2] -
Result: Identical molecule, but with near-zero risk of racemization.[1] Use Ac-Lys(Ac)-OH only if you wish to skip the deprotection step or if the Fmoc derivative is unavailable.[1]
Q: Why is DIPEA bad for this specific coupling?
A: DIPEA is a tertiary amine that can abstract the acidic proton from the
Q: Can I use microwave irradiation? A: Proceed with extreme caution. While microwaves improve yield, they provide the thermal energy required to overcome the activation energy for racemization.[2] If you must use microwave, limit the temperature to 50°C maximum and use DIC/Oxyma rather than basic activators.[1][2]
References
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2]
-
Steinauer, R., et al. (1989).[1][2] Racemization of N-acetyl-amino acids during coupling.[1][2] International Journal of Peptide and Protein Research.[1] (Foundational text on N-acyl racemization mechanisms).
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
PubChem. (2024).[1][2] Compound Summary: Ac-Lys(Ac)-OH.[1][2] [1]
Sources
Side reactions associated with AC-Lys(AC)-OH during peptide synthesis
To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Mitigating Side Reactions of Ac-Lys(Ac)-OH in SPPS
Introduction: The Unique Challenge of Ac-Lys(Ac)-OH
In the synthesis of epigenetic probes and histone tail mimics, Ac-Lys(Ac)-OH (
While the acetyl groups provide stability and biological relevance, they introduce a distinct electronic environment that makes this residue significantly more prone to racemization during activation than its urethane-protected counterparts (Fmoc/Boc). This guide details the mechanistic causes of these side reactions and provides a self-validating protocol to ensure high-fidelity coupling.
Part 1: The Core Mechanism – Azlactone-Mediated Racemization
The primary failure mode when coupling Ac-Lys(Ac)-OH is the loss of chiral integrity at the
The Mechanism:
Unlike Fmoc-protected amino acids, which form stable carbamates, the
-
Activation: The carboxyl group is activated (e.g., by DIC/Oxyma).
-
Cyclization: The carbonyl oxygen of the
-acetyl group attacks the activated carbonyl carbon. -
Deprotonation: The
-proton of the resulting oxazolone is highly acidic ( ) due to the aromatic character of the resulting enolate. -
Racemization: Base-catalyzed removal of this proton leads to a planar, achiral intermediate. Reprotonation occurs indiscriminately, yielding a racemic mixture (D/L).
Visualizing the Pathway
Caption: Figure 1. The "Danger Zone" of N-acyl coupling. The oxazolone pathway competes with direct coupling. Excess base accelerates the transition to the achiral enolate.
Part 2: Troubleshooting & FAQs
Q1: Why is my coupling yield low despite using standard HBTU/DIPEA?
Diagnosis: Likely Pre-activation Racemization or Aggregation .
-
The Issue: HBTU/HATU protocols require a tertiary base (DIPEA/NMM) to initiate activation. With N-acetyl amino acids, the presence of base during the slow activation step promotes oxazolone formation before the amine nucleophile (the resin) can react.
-
The Fix: Switch to DIC/Oxyma Pure (carbodiimide chemistry). This method is "base-free" during activation. The activation pH remains neutral-acidic, suppressing oxazolone formation.
Q2: Can I use Ac-Lys(Ac)-OH in the middle of a peptide sequence?
Diagnosis: Conceptual Error.
-
The Reality: No. Ac-Lys(Ac)-OH is a terminator . It has no removeable protecting group on the
-amine. -
The Fix: If you need an internal acetylated lysine, you must use Fmoc-Lys(Ac)-OH . Use Ac-Lys(Ac)-OH only if the acetylated lysine is the very last residue (N-terminus) of the chain.
Q3: I see a "double hit" or +42 Da mass shift in my final QC. What is this?
Diagnosis: Unwanted Acetylation.
-
The Issue: If you used acetic anhydride to "cap" unreacted chains in previous steps, and then coupled Ac-Lys(Ac)-OH, this is not the cause. The issue is likely over-acetylation if free lysine side chains were prematurely deprotected, or if the Ac-Lys(Ac)-OH contained impurities.
-
Verification: Check the purity of your starting material. Ensure no free amines were present on the resin prior to this coupling (perform a Kaiser test).
Part 3: Optimized Coupling Protocol
This protocol prioritizes optical purity over speed. It uses DIC/Oxyma to minimize base-mediated racemization.
Materials Required
-
Reagent: Ac-Lys(Ac)-OH (3-4 equivalents relative to resin loading).
-
Activator: DIC (Diisopropylcarbodiimide) (3-4 eq).
-
Suppressor: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3-4 eq).
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Base: NONE (Strictly avoid DIPEA/DIEA during activation).
Step-by-Step Workflow
-
Resin Preparation:
-
Ensure the N-terminal Fmoc of the previous residue is fully removed (20% Piperidine/DMF).
-
Wash resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove all traces of piperidine. Trace piperidine will instantly racemize the incoming Ac-Lys(Ac)-OH.
-
-
Pre-Activation (The "Cold" Start):
-
Dissolve Ac-Lys(Ac)-OH and Oxyma Pure in minimal DMF.
-
Cool the solution to 0°C (ice bath) for 5 minutes.
-
Add DIC .
-
Scientific Rationale: Low temperature slows the cyclization (oxazolone formation) rate more than it slows the activation rate.
-
-
Coupling:
-
Add the cold activated mixture immediately to the resin.
-
Allow to warm to room temperature naturally.
-
Agitate for 2 to 4 hours . (N-acetyl amino acids react slower than Fmoc-amino acids due to different electronics).
-
-
Monitoring:
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Note: If coupling to a Proline, use the Chloranil test.
-
-
Double Coupling (If required):
-
If the test is positive, do not add base. Repeat the coupling with fresh reagents (Ac-Lys(Ac)-OH / DIC / Oxyma).
-
Data Summary: Coupling Conditions Comparison
| Parameter | Standard (HBTU/DIPEA) | Recommended (DIC/Oxyma) |
| Activation pH | Basic (>9.0) | Acidic/Neutral (~4-6) |
| Racemization Risk | High (via Oxazolone) | Low |
| Coupling Speed | Fast (<1 hr) | Moderate (2-4 hrs) |
| Solubility | Good | Good |
| Side Reactions | D-isomer formation (up to 20%) | < 1% D-isomer |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Steinauer, R., et al. (1989). Racemization of N-acetyl-amino acids.[1][2] Biochemical and Biophysical Research Communications. (Contextual grounding for oxazolone mechanism).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5][6][7] Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]
- 2. US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Technical Guide: Orthogonal Deprotection Strategies for Acetylated Lysine Synthesis
Introduction
In the synthesis of epigenetic modulators (e.g., Histone H3/H4 tails) or post-translationally modified (PTM) peptides, the "incomplete deprotection of acetylated lysine" is a misnomer that often masks the true root cause: the failure of orthogonal deprotection strategies.
To install an acetyl group on a specific lysine side chain (
This guide provides a self-validating workflow to ensure quantitative removal of orthogonal groups, guaranteeing the successful installation of the acetyl moiety.
Visual Workflow: The Orthogonal Strategy
The following decision tree illustrates the critical pathways for synthesizing
Figure 1: Decision tree for orthogonal deprotection. The critical failure point is the 'Checkpoint'—proceeding to acetylation without verifying the free amine leads to irreversible synthesis failure.
Module 1: Troubleshooting Lys(ivDde) Deprotection
The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is popular due to its stability to piperidine. However, it is prone to incomplete removal in aggregated regions or near the C-terminus.[1]
Common Issue: The "Hydrazine Stall"
Standard protocols (2% hydrazine) often fail to quantitatively remove ivDde in steric-heavy sequences, leading to a mix of
Protocol: Enhanced Hydrazinolysis
Do not rely on a single static incubation. Use a "Pulse" method to drive the equilibrium forward.
| Step | Reagent | Duration | Mechanism |
| 1. Swell | DMF | 10 min | Resin solvation. |
| 2. Pulse 1 | 4% Hydrazine in DMF | 3 min | Rapid cleavage of accessible groups. |
| 3. Pulse 2 | 4% Hydrazine in DMF | 10 min | Penetration of solvated core. |
| 4. Pulse 3 | 4% Hydrazine in DMF | 10 min | Final scavenger sweep. |
| 5. Wash | DMF (x5), DCM (x3) | 2 min ea. | Removal of indazole byproduct. |
Critical Warning:
-
N-Terminal Protection: Before adding hydrazine, the N-terminus must be protected (e.g., Boc-AA-OH at the final position or N-terminal Acetylation). Hydrazine removes Fmoc groups.[2] If the N-terminus is Fmoc-protected, you will accidentally acetylate the N-terminus and the side chain.
-
Side Reaction: High hydrazine concentrations (>5%) can convert Arginine to Ornithine (deguanidination) or cleave peptide bonds at Glycine. Limit exposure to <45 minutes total.
Module 2: Troubleshooting Lys(Alloc) Deprotection
Alloc (Allyloxycarbonyl) is the gold standard for orthogonality but suffers from "incomplete deprotection" due to catalyst poisoning (oxidation of Pd(0) to Pd(II)).
Common Issue: The "Black Peptide" & Incomplete Reaction
If the resin turns grey/black and the Kaiser test is weak, the Palladium has precipitated, and the deprotection is incomplete.
Protocol: Scavenger-Assisted Pd Cleavage
Use Phenylsilane (PhSiH3) as a hydride donor. It is superior to morpholine for regenerating the active Pd(0) species and driving the reaction to completion.
Reagent Cocktail:
-
Catalyst: Pd(PPh3)4 (0.1 eq)
-
Scavenger: PhSiH3 (10 eq) — Acts as the allyl acceptor.
-
Solvent: Dry DCM (Alloc removal is faster in DCM than DMF).
Step-by-Step:
-
Argon Flush: Bubble Argon through the resin/DCM slurry for 2 mins. Oxygen kills the catalyst.
-
Add Cocktail: Add the Pd/PhSiH3 solution.
-
Agitate: Shake for 20 mins under inert atmosphere.
-
Repeat: Drain and repeat with fresh cocktail (Crucial for quantitative removal).
-
Wash:
Module 3: Troubleshooting Lys(Mtt) Deprotection
Mtt (4-methyltrityl) is acid-labile but much more sensitive than Boc. It allows removal with 1% TFA while keeping side-chain protecting groups (Boc, tBu, Pbf) intact.
Common Issue: Equilibrium Re-attachment
The trityl cation released during deprotection is an electrophile. If not washed away immediately, it re-attaches to the amine (equilibrium), resulting in apparent "incomplete deprotection."
Protocol: The "Flow" Wash
Do not incubate. Use a continuous flow or rapid batch-wise strategy.
-
Cocktail: 1% TFA / 5% TIS (Triisopropylsilane) / DCM.
-
TIS is essential to quench the trityl cation.
-
-
Cycle:
-
Add solution → Shake 1 min → Drain immediately.
-
Add solution → Shake 1 min → Drain immediately.
-
Repeat 10–15 times.
-
Visual Cue: The solution will turn yellow/orange (trityl cation). Continue until the filtrate is colorless.
-
-
Neutralization: Wash with 5% DIPEA/DCM (x3) immediately after the acid cycles to regenerate the free amine for acetylation.
FAQ: Specific Diagnostic Scenarios
Q1: I used ivDde, deprotected, and acetylated. My Mass Spec shows a mass of [M + 206 Da]. What happened? A: You have incomplete removal of ivDde .[4] The mass of the ivDde group is roughly 206 Da.
-
Cause: The hydrazine step failed to expose the amine. The acetylation step then did nothing (because the amine was still blocked).
-
Fix: You cannot "fix" this easily if you have already cleaved. During synthesis, use the Kaiser Test after hydrazine treatment. If the beads are not deep blue, re-treat with hydrazine/imidazole.
Q2: I am seeing "double acetylation" (+42 Da extra). A: This usually means your N-terminal protection failed .
-
Scenario: You had an Fmoc-peptide.[2][3][5][6] You added hydrazine to remove ivDde.[2][3][4] The hydrazine also removed the N-terminal Fmoc.[2] Then, you added Acetic Anhydride.[3]
-
Result: Both the N-terminus and the Lysine side chain became acetylated.
-
Prevention:[3][7] Ensure the N-terminus is Boc-protected or Acetylated before starting the orthogonal deprotection of the side chain.
Q3: Can I just use Lys(Ac) building block directly? A: Yes, Fmoc-Lys(Ac)-OH is commercially available.
-
Recommendation: If your sequence allows, always use the pre-acetylated building block. It eliminates the need for orthogonal deprotection entirely.
-
Limitation: Orthogonal strategies (ivDde/Alloc) are only necessary if you need to perform chemical ligation or introduce a label (fluorophore/biotin) at that specific lysine, or if the specific Lys(Ac) building block is unavailable/prohibitively expensive.
References
-
Dde/ivDde Deprotection Optimization
- Title: Optimizing the removal of an ivDde protecting group.
- Source: Biotage Technical Notes.
-
URL:[Link]
-
Alloc Deprotection Mechanisms
- Title: Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Str
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Side Reactions in SPPS
-
Lysine Acetylation Prediction & Synthesis Context
- Title: Characterization and Prediction of Lysine (K)
- Source: PubMed Central (NIH).
-
URL:[Link]
Sources
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. peptide.com [peptide.com]
- 3. kohan.com.tw [kohan.com.tw]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ac-Lys(Ac)-OH Stability & Isolation Guide
The following Technical Support Guide is designed for researchers and drug development professionals encountering challenges with Ac-Lys(Ac)-OH (N
Executive Summary: The "Phantom" Instability
Users frequently report "stability issues" with Ac-Lys(Ac)-OH following TFA cleavage from solid support. Symptoms often include low yields (0–20%) , missing peaks in HPLC , or erratic mass spectrometry data .
Technical Verdict: The acetyl (Ac) group on Lysine is chemically stable to standard TFA cleavage conditions (95% TFA, Room Temperature, 2-4 hours). The perceived instability is predominantly a physical isolation failure . Ac-Lys(Ac)-OH is a small, highly polar dicarboxylic acid derivative (or amide if Rink linker) that exhibits high solubility in diethyl ether , leading to significant loss during the standard precipitation workup.
This guide addresses the dichotomy between chemical stability and process recovery.
Diagnostic Troubleshooting (Q&A)
Category A: Yield & Recovery Issues
Q1: "I cleaved my Ac-Lys(Ac)-OH from Wang resin, but after ether precipitation, I have no pellet. Did the TFA destroy my molecule?" A: No, the TFA did not destroy the molecule. The acetyl group is stable in acidic conditions (unlike Boc or Trt). The issue is solubility .
-
Mechanism: Ac-Lys(Ac)-OH (MW ~230 Da) is too small and polar to precipitate effectively in cold diethyl ether or MTBE. It remains dissolved in the supernatant.
-
Solution: Do not rely on ether precipitation. Instead, rotary evaporate the TFA to an oil, dilute with water/acetonitrile, and lyophilize directly.
Q2: "I see a low yield even after lyophilization. Where did it go?" A: Check your resin cleavage efficiency.
-
Cause: If using a trityl-based resin (e.g., 2-Chlorotrityl), cleavage is fast (1% TFA). If using Wang resin, cleavage requires 95% TFA.
-
Diagnostic: Perform a "cleavage test" on a small resin sample.[1][2] If the resin beads remain colored (after a Kaiser test) or the weight doesn't change, the cleavage was incomplete.
-
Fix: Ensure the resin is dry before cleavage. Water inhibits TFA acidolysis on Wang linkers.
Category B: Purity & Chemical Stability[4]
Q3: "I see a mass of [M+H]+ = 231.1, but also a peak at 273.1. Is this an acetyl migration?"
A: Unlikely. Acetyl migration (
-
Probable Cause: This is likely acetylation of the C-terminus (if using Rink Amide and acetic anhydride capping was aggressive) or, more likely, a ketene adduct (+42 Da) if the scavenger cocktail was insufficient and reactive cations were present (though rare with just Ac groups).
-
Check: If the mass is +42 Da, verify your capping step. If the mass is +98 Da (TFA adduct), you might be seeing a trifluoroacetyl ester (if Ser/Thr were present, but not in pure Lys).
Q4: "Does the epsilon-acetyl group hydrolyze in 95% TFA?"
A: No. The amide bond of the
-
Reference: The stability of aliphatic amides in TFA is well-documented; they are used as permanent protecting groups in SPPS.
Q5: "My Mass Spec shows fragmentation at the Lys-Gly bond. Is the peptide cleaving?" A: This is likely an ionization artifact , not solution-phase degradation.
-
Insight: Acetylated Lysine can promote selective cleavage of the peptide backbone in the gas phase (Mass Spec source) via an oxazolone pathway [1].[3] This happens inside the mass spectrometer, not in your flask.
-
Validation: Check the HPLC trace. If you see a single peak but the MS shows fragments, the molecule is intact in the vial.
Data Analysis: Stability vs. Solubility
The following table contrasts the behavior of Ac-Lys(Ac)-OH with standard protected peptides.
| Parameter | Standard Peptide (>10 AA) | Ac-Lys(Ac)-OH (Small Molecule) | Impact on Protocol |
| TFA Stability | High (deprotects side chains) | High (Ac groups remain) | No change in cocktail. |
| Ether Solubility | Low (Precipitates) | High (Remains in Supernatant) | CRITICAL: Skip precipitation. |
| Hygroscopicity | Moderate | Extreme | Handle rapidly; store in desiccator. |
| UV Absorbance | High (Trp/Tyr/Phe) | Negligible (214 nm only) | Use CAD/ELSD or high conc. at 214 nm. |
Optimized Experimental Protocol
Protocol: The "Ether-Free" Isolation of Ac-Lys(Ac)-OH
Objective: Isolate Ac-Lys(Ac)-OH from solid support without yield loss due to solubility.
Reagents:
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
.-
Note: Scavengers like TIS are less critical here as there are no t-butyl cations, but water is needed for the linker cleavage.
-
Step-by-Step:
-
Cleavage:
-
Place dry resin (e.g., 100 mg) in a reaction vessel.
-
Add 2 mL of Cleavage Cocktail.
-
Shake at Room Temperature for 2.0 hours (Wang) or 30 mins (2-CTC).
-
-
Filtration:
-
Filter the resin into a round-bottom flask.
-
Wash resin 2x with 1 mL neat TFA. Combine filtrates.
-
-
Evaporation (The Critical Step):
-
Do NOT add Ether.
-
Connect the flask to a rotary evaporator.
-
Evaporate TFA at
C under high vacuum until a thick oil remains.
-
-
Reconstitution:
-
Add 5 mL of 50% Acetonitrile / 50% Water .
-
Tip: If the oil is stubborn, vortex vigorously.
-
-
Lyophilization:
-
Freeze the solution (liquid nitrogen or dry ice/acetone).
-
Lyophilize overnight to obtain the white powder.
-
-
Validation:
-
Analyze by HPLC (C18 column, Gradient 0-10% B over 20 min). Note: It elutes very early.
-
Mechanistic Visualization
The following diagram illustrates the divergence between the "Standard Path" (which fails for this molecule) and the "Correct Path."
References
-
Selective Cleavage Mechanism
-
General SPPS Cleavage & Scavengers
-
Protecting Group Stability
-
Side Reactions in TFA
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Selective cleavage enhanced by acetylating the side chain of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ac-Lys(Ac)-OH Mass Spectrometry Analysis
Topic: Troubleshooting Unexpected Mass Shifts in Ac-Lys(Ac)-OH Ticket ID: MS-TRBL-230-LYS Support Level: Tier 3 (Senior Application Scientist)
The Baseline: Theoretical vs. Observed
Before troubleshooting, we must establish the ground truth. Ac-Lys(Ac)-OH (
Chemical Identity:
-
Formula:
-
Monoisotopic Mass (Neutral): 230.1266 Da
-
Structure: Acetylated N-terminus, Acetylated Side-chain, Free C-terminus.
Reference Mass Table
Use this table to match your "unexpected" mass to a known phenomenon.
| Ion Species | Description | Theoretical m/z (Monoisotopic) | Delta from [M+H]+ |
| [M+H]+ | Protonated (Target) | 231.13 | 0 |
| [M+H - H2O]+ | Dehydration (Source Fragmentation) | 213.12 | -18.01 |
| [M-Ac+H]+ | Loss of Acetyl Group (Synthesis Failure) | 189.12 | -42.01 |
| [M+NH4]+ | Ammonium Adduct | 248.16 | +17.03 |
| [M+Na]+ | Sodium Adduct (Ubiquitous) | 253.11 | +21.98 |
| [M+CH3OH+H]+ | Methyl Ester (MeOH Artifact) | 245.15 | +14.02 |
| [M+K]+ | Potassium Adduct | 269.09 | +37.96 |
| [2M+H]+ | Non-covalent Dimer | 461.26 | +230.13 |
| [2M+Na]+ | Sodated Dimer | 483.24 | +252.11 |
Diagnostic Workflow
The following decision tree models the logic a senior scientist uses to diagnose mass shifts.
Figure 1: Decision tree for diagnosing mass spectral anomalies in small acetylated peptides.
Deep Dive: Root Cause & Resolution
Scenario A: The "Salt Spike" (Mass +22, +38)
Observation: You see dominant peaks at 253.11 (Na) or 269.09 (K) instead of 231.13. Mechanism: Small polar molecules with carbonyl oxygens (like the two acetyl groups and the C-term acid in Ac-Lys(Ac)-OH) are "cation magnets." They coordinate with sodium ions leached from glassware or present in low-quality solvents [1][2]. Why it happens: In ESI, if the proton concentration is low or the peptide is acidic, Na+ outcompetes H+ for ionization. Corrective Action:
-
Switch to Plastic: Use certified LDPE containers. Glass leaches sodium over time.[1]
-
Acidify: Ensure your mobile phase has at least 0.1% Formic Acid. The excess protons (H+) will displace the Na+.
-
Desalt: If the signal persists, perform a solid-phase extraction (SPE) using a C18 tip.
Scenario B: The "Methanol Ghost" (Mass +14, +28)
Observation: You see a peak at 245.15 Da.
Mechanism: Fisher Esterification. If you dissolve a peptide with a free carboxylic acid (C-term) in Methanol and let it sit (especially with an acid catalyst like Formic Acid), the methanol reacts with the acid to form a methyl ester (
-
Change Solvent: Dissolve the sample in Acetonitrile (ACN) or Water immediately before injection.
-
Limit Time: If MeOH is required, analyze immediately. Do not store the sample in MeOH/Acid mixtures overnight.
Scenario C: The "Missing Acetyl" (Mass -42)
Observation: You see a peak at ~189 Da. Mechanism: This is likely not an MS artifact but a synthesis or degradation issue. It indicates the presence of Mono-acetyl-Lysine.[2]
-
If synthesized via SPPS: The final acetylation step (capping) was incomplete.
-
If biological sample: Deacetylase activity may have occurred. Corrective Action:
-
Re-Synthesize/Purify: This is a purity issue. HPLC purification is required to separate the mono-acetylated impurity from the di-acetylated product.
Standardized Protocols
Protocol 1: "Clean-Slate" Sample Preparation
Use this protocol to rule out environmental contaminants.
Reagents:
-
LC-MS Grade Water (freshly opened).
-
LC-MS Grade Acetonitrile (ACN).
-
Formic Acid (FA), high purity ampules.
Steps:
-
Vessel Prep: Do not use glass vials washed in detergents (major source of Na+). Use virgin polypropylene microcentrifuge tubes.
-
Solvent Mix: Prepare 50:50 Water:ACN with 0.1% FA .
-
Why: 50% organic ensures solubility of the hydrophobic acetyl groups; FA ensures protonation [M+H]+.
-
-
Dilution: Dilute your peptide to ~10 µM (approx 2 µg/mL).
-
Why: High concentrations promote dimerization ([2M+H]+).
-
-
Injection: Inject via direct infusion or LC column.
-
Note: If using LC, ensure the column is equilibrated; early eluting peaks often co-elute with salts.
-
Protocol 2: Adduct Removal (Ammonium Wash)
Use if Na+ peaks persist despite clean solvents.
-
Add 10 mM Ammonium Acetate to your sample buffer.
-
Mechanism: Ammonium (
) binds to the peptide but is volatile. In the MS source, it dissociates ( gas leaves), leaving behind the proton ( ), effectively converting [M+Na]+ signals back to [M+H]+ [1].
Frequently Asked Questions (FAQ)
Q: Why is my main peak at 461 Da? A: You are seeing the protonated dimer [2M+H]+. Ac-Lys(Ac)-OH has a free carboxylic acid which can hydrogen bond with another molecule's amine or amide groups in the gas phase. Dilute your sample by 10-fold; the dimer peak should decrease relative to the monomer [4].
Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Avoid TFA for MS if possible. TFA causes "ion suppression" by pairing strongly with the positively charged peptide, masking the signal. If you must use TFA for chromatography, keep it below 0.05% or use a "TFA fix" solvent blend (Propionic acid/Isopropanol).
Q: I see a peak at 213 Da. Is my peptide degrading? A: Likely not. This is [M+H - H2O]+. It is a "source fragment" caused by high temperatures in the ESI source stripping a water molecule from the C-terminal acid. Lower your Source Temperature (e.g., from 350°C to 250°C) and Declustering Potential to see if it disappears.
References
-
Hahne, H. et al. (2014). "Solution Additives that Desalt Protein Ions in Native Mass Spectrometry." Journal of the American Society for Mass Spectrometry.[3] Available at: [Link]
-
Waters Corporation. (2020). "Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers." Application Note. Available at: [Link]
-
Biedermann, D. et al. (2014). "Methanol Generates Numerous Artifacts during Sample Extraction and Storage." Metabolites.[4] Available at: [Link]
-
Kruve, A. et al. (2017). "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]
-
PubChem Database. (2024).[2][5] "Ac-Lys(Ac)-OH Compound Summary." National Library of Medicine.[5] Available at: [Link][5]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Fmoc-Lys(Ac)-OH | C23H26N2O5 | CID 7018846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Ac-Lys(Ac)-OH
Topic: Troubleshooting & Method Development for
Executive Summary & Molecule Profile
Ac-Lys(Ac)-OH is a deceptively simple molecule that presents disproportionate challenges in HPLC purification. Unlike standard peptides, it lacks hydrophobic bulk, and unlike free amino acids, its amine groups are "capped" (acetylated), neutralizing its basicity.
Physicochemical Profile
| Property | Characteristic | Chromatographic Impact |
| Structure | Di-acetylated Lysine | No free amines; acts as a weak acid (C-term COOH). |
| Hydrophobicity | Low (LogP < 0) | Retention Failure: Elutes near void volume ( |
| UV Chromophore | None (No Trp/Tyr/Phe) | Detection Failure: Invisible >220 nm; requires low-UV (210 nm) detection. |
| Solubility | High in | Peak Distortion: "Solvent mismatch" effects during injection. |
Critical Workflow: Method Selection
The most common error is attempting to purify this molecule using a standard peptide protocol (Standard C18, Gradient 5-95% B). This will result in the target co-eluting with the injection pulse (void volume).
Decision Matrix (DOT Visualization)
Caption: Decision tree for selecting the stationary phase based on sample solubility and retention requirements.
Module 1: The Retention Strategy
You have two viable paths. HILIC is scientifically superior for this polarity, but AQ-C18 is often more practical if your lab lacks HILIC columns.
Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Why: HILIC relies on a water layer adsorbed to the silica surface. Your polar Ac-Lys(Ac)-OH partitions into this water layer, providing excellent retention.
-
Column: Amide-Silica or Zwitterionic (e.g., ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 95% B
60% B (Inverse gradient). -
Critical Note: The sample must be dissolved in at least 75% ACN. If you inject a 100% water sample, the water acts as a "strong solvent" and will flush the molecule out immediately, causing broad, distorted peaks.
Strategy B: Aqueous Stable C18 (AQ-C18)
Why: Standard C18 chains collapse in 100% water (phase dewetting). "AQ" columns have polar groups preventing this collapse, allowing you to run at 0% organic.
-
Column: C18 with polar end-capping (e.g., Atlantis T3, Aqua C18).
-
Mobile Phase A: 0.1% Phosphoric Acid or TFA in Water.
-
Mobile Phase B: ACN.
-
Gradient: 0% B isocratic for 5 mins, then 0-10% B.
-
Mechanism: You must lower the pH to ~2.0. This protonates the C-terminal carboxyl group (
), making the molecule neutral and maximizing hydrophobic interaction.
Module 2: Detection & Sensitivity
Since Ac-Lys(Ac)-OH has no aromatic rings, you are relying on the peptide bond absorbance (~210 nm).
The "Drifting Baseline" Problem
At 210 nm, many solvents absorb light.
-
TFA Interference: Trifluoroacetic acid (TFA) absorbs strongly at 210 nm. If you use TFA, you will see a rising baseline during gradients.
-
Fix: Use Phosphoric Acid (transparent at 210 nm) if purifying. Use Formic Acid if doing MS (but expect lower sensitivity).
-
-
System Contamination: "Ghost peaks" are common at 210 nm. These are often impurities from the water source or plasticizers leaching from bottles.
Troubleshooting Guides (FAQ)
Q1: My peak elutes at the void volume (dead time). What is wrong?
Diagnosis: Lack of retention.[1][2]
-
If using C18: Your organic starting % is likely too high, or the pH is too high. At neutral pH, the carboxyl group is ionized (negative), making the molecule too polar for C18.
-
Action: Switch to 100% aqueous start (requires AQ column) and lower pH to 2.0.
Q2: The peak shape is terrible (fronting or splitting).
Diagnosis: Solvent Mismatch.[3]
-
Scenario: You are running HILIC (high ACN mobile phase) but injected the sample dissolved in pure water.
-
Mechanism: The water plug travels down the column, locally disrupting the HILIC partition mechanism.
-
Action: Dilute your sample 1:4 with Acetonitrile before injection. If it precipitates, you are forced to use the RP-HPLC (Strategy B) method.
Q3: I see a peak, but Mass Spec (MS) signal is weak.
Diagnosis: Ion Suppression or Adduct formation.
-
Cause: If you used TFA or Phosphoric acid (non-volatile) for UV detection, you have suppressed the MS ionization.
-
Action: Switch to Ammonium Formate (pH 3.0) or Formic Acid (0.1%). While these provide slightly worse peak shape than TFA/Phosphate, they are MS-compatible.
Q4: I cannot see the peak at all.
Diagnosis: Detection wavelength error.
-
Action: Ensure your detector is set to 210 nm (bandwidth 4 nm). If you are looking at 254 nm or 280 nm, this molecule is invisible.
Validated Protocol: RP-HPLC for Ac-Lys(Ac)-OH
Use this protocol if you do not have a HILIC column.
System: HPLC with UV-Vis (DAD) Column: 4.6 x 150mm, 5µm, Polar-Endcapped C18 (e.g., Agilent SB-Aq or Waters T3) Flow Rate: 1.0 mL/min Temperature: 30°C
| Time (min) | % Buffer A (0.1% | % Buffer B (ACN) | Comment |
| 0.0 | 100 | 0 | Load / Bind (Neutral state) |
| 5.0 | 100 | 0 | Isocratic Hold (Wash salts) |
| 15.0 | 90 | 10 | Shallow Gradient |
| 16.0 | 10 | 90 | Wash Column |
| 20.0 | 100 | 0 | Re-equilibrate |
Note: If using MS detection, replace
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74788276, Ac-Lys(Fmoc)-OH (Analogous Structure Reference). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard Text - Concept Reference).
Sources
Technical Support Center: Aggregation in Peptides Containing Ac-Lys(Ac) Residues
Subject: Troubleshooting Solubility, Synthesis, and Stability of Acetylated Lysine Peptides Ticket ID: #AC-LYS-AGG-001 Support Tier: Senior Application Scientist
Introduction
You are encountering aggregation because you are fighting against the fundamental physics of peptide folding. Lysine is typically the "solubility savior" of peptide chemistry; its positively charged
When you introduce Ac-Lys(Ac) (N-alpha-acetyl-N-epsilon-acetyl-lysine) or acetylate the side chains of Lysine residues within a sequence, you effectively neutralize this charge.[1] You are converting a highly polar, solvated residue into a hydrophobic, hydrogen-bond donor/acceptor. This triggers two detrimental mechanisms:
-
Hydrophobic Collapse: The loss of repulsive charge allows chains to stick together.
- -Sheet Stabilization: The amide group on the acetylated side chain can participate in intermolecular hydrogen bonding, acting similarly to the peptide backbone, promoting amyloid-like fibril formation.
This guide provides the protocols to disrupt these forces during synthesis, purification, and assay usage.
Part 1: The Mechanism of Failure
To solve the problem, you must visualize the enemy. Aggregation in Ac-Lys(Ac) peptides is rarely random; it is a structured assembly into stable
Diagram 1: The Acetylation-Aggregation Cascade
Caption: The thermodynamic pathway from charge neutralization to insoluble fibril formation.
Part 2: Synthesis Troubleshooting (SPPS)
If your aggregation issues begin on the resin (low coupling efficiency, difficult deprotection), the peptide is likely aggregating inside the solid support matrix.
The "Magic Mixture" Protocol
Standard DMF/NMP solvents are often insufficient for Ac-Lys(Ac) rich sequences. Use this solvent system to disrupt on-resin aggregation.
| Component | Concentration | Function |
| DMF/NMP | Base Solvent | Carrier |
| DMSO | 10-20% (v/v) | Disrupts secondary structure H-bonds |
| Chaotropic Salts | 0.4M LiCl or KSCN | Disrupts intermolecular networks |
Critical Step: If using Fmoc-Lys(Ac)-OH building blocks, ensure you use elevated temperature coupling (50°C) . The acetyl group on the side chain adds steric bulk and H-bonding potential that slows down kinetics.
Pseudoproline Substitution:
If your sequence allows, insert Pseudoprolines (oxazolidines) at Serine or Threonine positions. These induce a "kink" in the backbone, physically preventing the formation of the
Part 3: Purification & Solubilization
This is the most common failure point. Users often attempt to dissolve the peptide in water or PBS, resulting in a cloudy suspension or immediate gelation.
Diagram 2: The Solubilization Decision Tree
Caption: Systematic workflow for solubilizing difficult acetylated peptides.
Protocol: The "Nuclear" Option (HFIP Treatment)
If your peptide has already formed amyloid-like fibrils (common with Ac-Lys rich sequences like Tau or p53 fragments), simple solvents will not work. You must reset the secondary structure.
-
Dissolve: Dissolve the peptide in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .
-
Why: HFIP is a potent hydrogen bond disruptor that breaks down
-sheets and stabilizes -helices [2].
-
-
Incubate: Let stand for 30–60 minutes at room temperature. The solution should become perfectly clear.
-
Evaporate: Remove HFIP under a stream of nitrogen or vacuum centrifugation (SpeedVac).
-
Reconstitute: The resulting film is now amorphous (monomeric). Immediately dissolve in a small volume of DMSO, then dilute rapidly into your working buffer.
Part 4: Frequently Asked Questions (FAQs)
Q1: My peptide elutes as a broad smear on HPLC. Is it impure?
-
Diagnosis: Not necessarily. Ac-Lys(Ac) peptides often aggregate on the column or exist in slow equilibrium between monomer and dimer, causing peak broadening.
-
Fix: Run your HPLC column at 60°C . The heat increases the exchange rate between conformers and disrupts weak hydrophobic aggregates, often sharpening the peak into a single species [3].
Q2: Can I use sonication to dissolve the aggregates?
-
Warning: Use caution. While mild sonication helps, excessive sonication can actually promote amyloid formation in certain acetylated sequences by providing the energy needed to cross the nucleation barrier.
-
Better approach: Use the HFIP protocol (above) or dissolve in 6M Guanidine HCl first, then dialyze or dilute.
Q3: The peptide dissolves in DMSO but crashes out when I add water. Why?
-
Mechanism: This is "solvent shifting." You likely exceeded the critical aggregation concentration (CAC) in the aqueous phase.
-
Fix: Keep the final DMSO concentration at 5-10% if your assay permits. If not, you must lower the peptide concentration. For Ac-Lys peptides, the maximum soluble concentration in aqueous buffer is often <100 µM.
Q4: How should I store these peptides to prevent gelation?
-
Protocol: Never store them in solution at 4°C. This temperature often accelerates gelation (cold denaturation/aggregation). Store as a lyophilized powder at -20°C. If you must store in solution, use 100% DMSO stocks, not aqueous buffers.
References
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
Sources
Technical Support Center: Ac-Lys(Ac)-OH Solubility & Handling
[1]
Topic: Solubility Optimization and Troubleshooting for N-alpha-acetyl-N-epsilon-acetyl-L-lysine CAS: 499-86-5 / 692-04-6 Molecular Formula: C₁₀H₁₈N₂O₄ Molecular Weight: 230.26 g/mol [1]
The Solubility Matrix
The following data summarizes the solubility profile of Ac-Lys(Ac)-OH. This compound differs significantly from free Lysine due to the acetylation of both amine groups, which removes its zwitterionic character and alters its interaction with solvents.
| Solvent | Solubility Rating | Max Conc. (Approx) | Comments |
| DMSO | Excellent | > 100 mg/mL (430 mM) | Recommended for Stock. Stable at -20°C. |
| Water | Good | ~50-100 mg/mL | pH dependent.[1][2] May require sonication or pH adjustment.[1] |
| PBS (pH 7.4) | Good | ~50 mg/mL | Soluble due to ionization of the C-terminal carboxylate.[1][2] |
| Ethanol | Moderate/Poor | < 10 mg/mL | Often requires heating; prone to precipitation upon cooling.[1][2] |
| DMF | Good | ~50 mg/mL | Alternative to DMSO for chemical synthesis applications.[1][2] |
🔬 The Science Behind the Solubility
Why does pH matter? Ac-Lys(Ac)-OH possesses a free carboxylic acid group with a pKa of approximately 3.6 [1].[1]
-
At pH > 4.0: The molecule is deprotonated (anionic, -COO⁻), drastically increasing its solubility in water and buffers.[1]
-
At pH < 3.0: The molecule is protonated (neutral, -COOH).[1] Without the charge, it is less soluble in water and may precipitate, especially at high concentrations.
Why DMSO? The acetyl groups on the amines act as hydrogen bond acceptors. DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the crystal lattice more effectively than water for this specific derivative, making it the ideal "universal solvent" for stock preparation.
Troubleshooting Workflow
Users frequently report "cloudiness" or "precipitation" when diluting stock solutions.[1] Use the logic flow below to resolve these issues.
Figure 1: Decision tree for resolving solubility issues with Ac-Lys(Ac)-OH. Note that pH adjustment is the most common fix for aqueous solutions.
Step-by-Step Protocols
Protocol A: Preparation of 100 mM Stock Solution (Recommended)
Use this protocol for long-term storage and high-concentration requirements.[1]
-
Calculate: To make 1 mL of 100 mM stock, weigh 23.0 mg of Ac-Lys(Ac)-OH.[1]
-
Solvent: Add 1 mL of anhydrous DMSO .
-
Dissolution: Vortex vigorously for 30 seconds. If particles remain, warm the vial to 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Working Solution
Use this protocol for direct use in biological assays (e.g., HDAC assays).
-
Weighing: Weigh the desired amount of solid.
-
Initial Wetting: If preparing a high concentration (>10 mM) directly in water, add a small volume of 0.1 M NaOH (approx. 1 equivalent) to assist deprotonation.[1]
-
Buffer Addition: Add PBS or HEPES buffer (pH 7.4) to the final volume.
-
Verification: Vortex and inspect. The solution should be clear and colorless.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol instead of DMSO for cell culture? A: It is not recommended.[1] Ac-Lys(Ac)-OH has significantly lower solubility in ethanol compared to DMSO.[1] You may encounter precipitation when spiking ethanol stocks into aqueous media.[1] DMSO stocks (diluted 1:1000) are the industry standard for cellular assays.[1]
Q: My solution precipitated after freezing. Is it ruined? A: Likely not. DMSO has a high freezing point (19°C) and can crystallize, pushing the solute out of solution.
-
Fix: Warm the vial to 37°C and vortex until the pellet completely redissolves. Do not use the supernatant without redissolving the pellet, or your concentration will be incorrect [2].
Q: Is this compound stable in solution? A: Yes, the acetyl amide bonds are stable at neutral pH. However, avoid strong acids or bases (> 1 M) at high temperatures, which can cause deacetylation, reverting the molecule to free Lysine.
Q: How do I sterilize the solution? A: Filter sterilization using a 0.22 µm PTFE or Nylon filter is recommended.[1] Do not autoclave Ac-Lys(Ac)-OH solutions, as high heat/pressure may degrade the acetyl groups.[1]
Experimental Workflow: Solvent Selection
Use this diagram to select the correct solvent system based on your downstream application.
Figure 2: Solvent selection guide based on experimental intent.[1]
References
-
ChemicalBook. N-EPSILON-ACETYL-L-LYSINE Properties and Solubility Data. Retrieved from [1]
-
MedChemExpress. Nepsilon-Acetyl-L-lysine Solubility & Handling Guide. Retrieved from
-
PubChem. Compound Summary: Ac-Lys(Ac)-OH (CID 7019608).[1] National Library of Medicine.[1] Retrieved from [1]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from
Compatibility of AC-Lys(AC)-OH with various coupling reagents
Technical Support Center: Ac-Lys(Ac)-OH Coupling Optimization
Topic: Compatibility of Ac-Lys(Ac)-OH (Nα,Nε-diacetyl-L-lysine) with Coupling Reagents Document ID: TSC-2026-LYS-AC2 Last Updated: January 28, 2026
Executive Summary
You are working with Ac-Lys(Ac)-OH , a lysine derivative where both the
Critical Warning: The presence of the N
This guide provides protocols to couple Ac-Lys(Ac)-OH while maintaining enantiomeric purity.
Module 1: The Racemization Risk (Mechanistic Insight)
To troubleshoot low yields or isomeric impurities (D-Lys contamination), you must understand the Oxazolone Mechanism .
When you activate the carboxylic acid of Ac-Lys(Ac)-OH (e.g., using HATU/DIEA), the N
Figure 1: Oxazolone-Mediated Racemization Pathway
Caption: The N-acetyl group facilitates the formation of the oxazolone intermediate. Basic conditions (DIEA/NMM) accelerate the transition to the achiral enol, destroying optical purity.
Module 2: Reagent Compatibility Matrix
The choice of reagent dictates the ratio of Direct Coupling (Retention of configuration) vs. Oxazolone Formation (Racemization).
| Reagent Class | Specific Reagents | Compatibility | Technical Notes |
| Carbodiimides | DIC / EDC | High | Recommended. When used with Oxyma Pure or HOBt , these generate active esters without requiring tertiary bases (like DIEA), significantly reducing oxazolone formation. |
| Uroniums | HATU / HBTU | Low / Risky | Not Recommended. These require a base (DIEA/NMM) to function. The base promotes proton abstraction from the oxazolone, causing severe racemization of N-acetylated substrates. |
| Phosphoniums | PyBOP | Moderate | Can be used if base is strictly controlled (e.g., using TMP instead of DIEA), but generally riskier than carbodiimides for this specific molecule. |
| Additives | Oxyma Pure | Essential | Oxyma Pure is superior to HOBt/HOAt for suppressing racemization in N-acetyl amino acids.[1] It forms a stable active ester that reacts rapidly with the amine. |
Module 3: Troubleshooting Scenarios (FAQs)
Q1: I am seeing a split peak in HPLC (50:50 mixture). What happened? A: You likely used a base-driven coupling system (like HATU/DIEA). The base caused the oxazolone intermediate to racemize completely.
-
Fix: Switch to DIC/Oxyma Pure (1:1 eq) with no base . If the amine component is a salt (e.g., HCl salt), use a non-nucleophilic, weak base like TMP (2,4,6-trimethylpyridine) or Collidine, only in stoichiometric amounts.
Q2: Ac-Lys(Ac)-OH is not dissolving in DCM. Can I heat it? A: Ac-Lys(Ac)-OH is highly polar due to the two amide bonds and the free acid. It is poorly soluble in DCM.
-
Fix: Do not heat significantly (>40°C) as this accelerates racemization. Use DMF (Dimethylformamide) , NMP , or DMSO .[2] If using EDC, water/THF mixtures are also compatible.
Q3: Can I pre-activate this amino acid? A: Never pre-activate N-acyl amino acids.
-
Reason: In the absence of the amine nucleophile, the activated ester has a long residence time, converting almost exclusively to the oxazolone.
-
Fix: Add the amine component to the vessel before or simultaneously with the coupling reagent.
Module 4: Optimized Experimental Protocols
Protocol A: The "Low-Racemization" Standard (DIC/Oxyma)
Best for coupling Ac-Lys(Ac)-OH to primary amines or resin-bound peptides.
-
Preparation: Dissolve 1.0 equiv of Ac-Lys(Ac)-OH and 1.0 equiv of Oxyma Pure in minimal DMF.
-
Amine Addition: Add 1.0–1.2 equiv of the Amine Component (free base form) to the solution.
-
Note: If the amine is a salt (e.g., HCl), add 1.0 equiv of TMP (Collidine).
-
-
Cooling: Chill the reaction vessel to 0°C (ice bath).
-
Why? Lower temperature kinetically favors the intermolecular amine attack over the intramolecular oxazolone formation.
-
-
Activation: Add 1.0 equiv of DIC (Diisopropylcarbodiimide) .
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by HPLC.
Protocol B: Aqueous/Bioconjugation (EDC/Sulfo-NHS)
Best for coupling to proteins or in aqueous buffers.
-
Buffer: Dissolve Ac-Lys(Ac)-OH in MES buffer (pH 4.7–6.0).
-
Activation: Add EDC (1.2 equiv) and Sulfo-NHS (1.2 equiv).
-
Reaction: React for 15 minutes.
-
Note: In aqueous conditions, oxazolone formation is less favored than hydrolysis, but racemization is still possible at high pH.
-
-
Coupling: Add the amine-containing protein/molecule (adjust pH to 7.0–7.5 immediately).
Module 5: Decision Logic for Reagent Selection
Use this workflow to determine the safest path for your specific experiment.
Figure 2: Coupling Strategy Decision Tree
Caption: Workflow to minimize racemization. Note the strict avoidance of strong bases like DIEA/TEA in organic solvents.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis of N-carboxy anhydrides and N-acetylamino acids. Chemical & Pharmaceutical Bulletin. (Foundational work on Oxazolone mechanism in N-acetyl vs N-urethane protected amino acids).
-
Steinauer, R., et al. (1989). Racemization of N-acetyl-amino acids during coupling.[3] Biopolymers.[4]
-
Sigma-Aldrich. (2024). Fmoc-Lys(Ac)-OH and Ac-Lys derivatives Product Specification.
Sources
- 1. bachem.com [bachem.com]
- 2. reddit.com [reddit.com]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-Lys(Ac)-OH Storage & Handling
Product Identity:
Core Directive: The "Gold Standard" Handling Protocol
Ac-Lys(Ac)-OH is a critical reference standard in epigenetic research, serving as a substrate mimic for Histone Deacetylases (HDACs) and a product control for Histone Acetyltransferases (HATs). While chemically robust compared to long peptides, it possesses a specific vulnerability: spontaneous or enzymatic deacetylation driven by moisture and microbial contamination.
The following protocol is designed to eliminate the two most common failure modes: hygroscopic hydrolysis and concentration drift .
Module 1: Receiving & Long-Term Storage
Objective: Maintain >98% purity over 24 months.
-
Immediate Action: Upon receipt, do not open the vial immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator.
-
Scientific Rationale: Opening a cold vial in humid air causes condensation. Water introduces hydrolysis risk and alters the effective mass, leading to inaccurate stock concentrations later [1].
-
-
Desiccation is Non-Negotiable: Store the powder at -20°C . However, the freezer alone is insufficient due to humidity fluctuations. Place the vial inside a sealed container with active desiccant (silica gel or Drierite).
-
Aliquot Strategy: If you plan to use the reagent over multiple experiments, never freeze-thaw the bulk powder repeatedly.
-
Protocol: Weigh out single-use aliquots (e.g., 1–5 mg) into amber microcentrifuge tubes under dry conditions. Flush with Argon or Nitrogen if available before capping.
-
Module 2: Solubilization & Stock Preparation
Objective: Create a stable, verified stock solution.
The Solvent Paradox: While Ac-Lys(Ac)-OH is soluble in water, water is the enemy of long-term stability.
| Solvent | Solubility Limit | Stability (at -20°C) | Recommended Use |
| DMSO (Anhydrous) | > 50 mg/mL | 6–12 Months | Preferred Stock. Prevents microbial growth and hydrolysis. |
| Water (ddH₂O) | ~ 50 mg/mL | < 1 Month | Working Solution Only. Susceptible to bacterial HDACs. |
| Ethanol | Variable | Poor | Not recommended due to evaporation/concentration drift. |
| PBS/Buffers | Good | < 2 Weeks | Only for immediate assay use. |
Step-by-Step Solubilization Protocol:
-
Calculate: Determine the volume of DMSO required to reach a 100 mM or 50 mM stock concentration.
-
Dissolve: Add anhydrous DMSO to the powder. Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.
-
Verify: Visually inspect for "ghost particles" (gelatinous clumps). The solution must be optically clear.
-
Sterilize (Critical for Aqueous Dilutions): If diluting into water/buffer for cell culture or long incubations, pass through a 0.22 µm PVDF filter .
-
Why? Even trace bacterial contamination introduces bacterial deacetylases (like the Aquifex or Bacillus homologues), which will actively degrade your standard, mimicking a "false positive" HDAC activity [2].
-
Decision Logic & Workflows (Visualized)
Diagram 1: The "Safe-Path" Storage Workflow
A logic gate to prevent degradation during the critical "Receiving" phase.
Caption: Figure 1. Decision matrix for handling fresh shipments to minimize freeze-thaw cycles and moisture ingress.
Diagram 2: Solubilization & Assay Troubleshooting
Diagnosing solubility issues and concentration drift.
Caption: Figure 2. Root cause analysis for erratic standard curves, focusing on solvent-mediated degradation.
Troubleshooting & FAQs
Q1: My HPLC standard curve for Ac-Lys(Ac)-OH is showing a "ghost peak" at an earlier retention time. What is happening?
Diagnosis: This is likely Mono-acetyl-lysine (Ac-Lys-OH or H-Lys(Ac)-OH), resulting from partial hydrolysis. Root Cause:
-
pH Drift: If your mobile phase is acidic (pH < 3) or basic (pH > 8) and the sample sat in the autosampler for >12 hours, the amide bonds can hydrolyze.
-
Enzymatic Contamination: Non-sterile aqueous buffers allow bacterial growth. Many bacteria express deacetylases that scavenge acetyl-lysine. Solution:
-
Always prepare fresh working standards from the DMSO stock immediately before the run.
-
Keep the autosampler at 4°C.
-
Add 0.05% Sodium Azide to buffers if they must be stored (warning: Azide is toxic and interferes with some enzymatic assays).
Q2: I cannot get the powder to dissolve completely in water at high concentrations (>50 mM).
Diagnosis: Kinetic solubility barrier. Scientific Insight: While polar, the di-acetyl modification masks the charged amines, reducing the zwitterionic character that aids solubility in neutral water. Solution:
-
pH Adjustment: Ac-Lys(Ac)-OH has a free carboxylic acid. Adding a stoichiometric amount of mild base (like dilute NaOH or Tris base) to deprotonate the carboxylic acid (
) will drastically increase solubility [3]. -
Cosolvent: Dissolve in a small volume of DMSO first, then dilute slowly into the aqueous buffer.
Q3: Can I use Ac-Lys(Ac)-OH as a substrate for Fluorometric HDAC assays?
Clarification: No.
-
Ac-Lys(Ac)-OH is the free acid. It does not fluoresce.
-
Ac-Lys(Ac)-AMC (7-Amino-4-methylcoumarin) is the fluorogenic substrate.[2]
-
Usage: You use Ac-Lys(Ac)-OH as a competitive inhibitor to validate the specificity of the assay, or as a mass spectrometry standard to quantify the absolute amount of deacetylated product in non-fluorometric assays [4].
Q4: The powder has turned into a sticky gum. Is it still usable?
Diagnosis: Severe hygroscopic damage. Verdict: Discard.
-
The "gum" phase indicates the crystal lattice has collapsed due to water absorption. The weight-to-molar ratio is now unknown, making accurate concentration impossible. Hydrolysis of the acetyl groups is highly probable in this state.
References
-
Sigma-Aldrich (Merck). Product Specification: N-epsilon-Acetyl-L-lysine (Analogous handling for Di-acetyl). Retrieved from
-
Reaction Biology Corp. HDAC Assay Protocols and Substrate Specificity. Retrieved from
-
MedChemExpress. Peptide Solubility and Storage Guidelines. Retrieved from
-
PubChem. N-alpha-N-epsilon-Diacetyllysine Compound Summary. Retrieved from
Sources
Validation & Comparative
Strategic Incorporation of Acetylated Lysine: Fmoc-Lys(Ac)-OH vs. Ac-Lys(Ac)-OH
Topic: in SPPS Content Type: Publish Comparison Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists
Executive Summary
In the synthesis of epigenetically modified peptides (e.g., Histone H3/H4 tails) or specific enzyme substrates, the incorporation of acetylated lysine is a critical step.[1] This guide objectively compares two distinct reagents: Fmoc-Lys(Ac)-OH , the industry standard for elongation, and Ac-Lys(Ac)-OH (
The Verdict: While Fmoc-Lys(Ac)-OH ensures stereochemical integrity and allows for continued peptide elongation, Ac-Lys(Ac)-OH presents severe risks of racemization during coupling due to the "Azlactone Mechanism" (Oxazolone formation). Consequently, Ac-Lys(Ac)-OH should be restricted to use as an analytical standard or metabolic substrate, rather than a synthetic building block.
Chemical Profile & Mechanistic Distinction[2]
The fundamental difference lies in the N-terminal protection group: Urethane (Fmoc) vs. Acyl (Acetyl). This dictates the chemical behavior during carboxyl activation.
| Feature | Fmoc-Lys(Ac)-OH | Ac-Lys(Ac)-OH |
| CAS Number | 159766-56-0 | 499-86-5 |
| Structure | ||
| Primary Use | Solid Phase Peptide Synthesis (SPPS) | Analytical Standard, HDAC Substrate |
| Elongation Potential | Yes (Fmoc is removable) | No (Acetyl is stable/blocking) |
| Activation Risk | Low (Urethane protects chirality) | High (Acyl promotes racemization) |
| Solubility | High in DMF/NMP | High in Water; Poor in DMF |
Critical Analysis: The Racemization Trap
The most significant technical insight for peptide chemists is the Oxazolone (Azlactone) Formation .
The Mechanism
When an amino acid is activated (e.g., by HATU/DIC), the carbonyl oxygen of the
-
Fmoc (Urethane): The resulting alkoxy-oxazolone is unstable and does not form readily; chirality is preserved.
-
Acetyl (Acyl): The amide carbonyl attacks to form a stable 5(4H)-oxazolone . This intermediate is prone to base-catalyzed enolization, destroying the chiral center at the alpha-carbon.
Visualization: The Pathway to Racemization
The following diagram illustrates why coupling Ac-Lys(Ac)-OH directly leads to impure products (D-isomers), whereas the Fmoc route remains pure.
Caption: Comparative activation pathways. The N-acyl group in Ac-Lys(Ac)-OH facilitates oxazolone formation, leading to rapid loss of chirality (racemization) under basic coupling conditions.
Performance Comparison Data
The following data summarizes theoretical and experimental expectations when attempting to place an N-terminal Acetyl-Lysine using both methods.
| Metric | Method A: Fmoc-Lys(Ac)-OH | Method B: Ac-Lys(Ac)-OH |
| Workflow | Couple Fmoc-AA | Couple Ac-AA directly |
| Step Count | 3 Steps (Coupling, Deprotection, Capping) | 1 Step (Coupling) |
| Chiral Purity (% L) | > 99.8% | ~60 - 85% (highly dependent on base) |
| Coupling Efficiency | High (Standard kinetics) | Variable (Solubility issues in DMF) |
| Purification Load | Low (Main impurity is deletion) | High (Must separate D/L diastereomers) |
Key Insight: While Method B appears to save steps, the resulting diastereomers (L-Lys vs D-Lys peptides) are often chemically identical in hydrophobicity, making them extremely difficult to separate by standard RP-HPLC.
Experimental Protocols
Protocol A: The Gold Standard (Fmoc-Lys(Ac)-OH)
Recommended for all synthesis of Histone tails (e.g., H3K9ac, H4K16ac).
Reagents:
-
Fmoc-Lys(Ac)-OH (5.0 eq)
-
HBTU or HATU (4.9 eq)
-
DIEA (10 eq)
-
DMF (Solvent)[2]
-
Acetic Anhydride (for final capping)
Step-by-Step:
-
Coupling: Dissolve Fmoc-Lys(Ac)-OH and HATU in DMF. Add DIEA. Activate for 30 seconds. Add to resin.[2] Shake for 45-60 min.
-
Wash: DMF (3x), DCM (3x).
-
Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.
-
Elongation (or Capping):
-
If internal: Proceed to next Fmoc-AA coupling.
-
If N-terminal: Treat resin with Capping Solution (Acetic Anhydride/DIEA/DMF 1:2:7) for 10 minutes to acetylate the N-terminus.
-
Protocol B: The "Rescue" Method (Ac-Lys(Ac)-OH)
Only use if Fmoc-Lys(Ac)-OH is unavailable and the residue is N-terminal. This protocol minimizes racemization but does not eliminate it.
Reagents:
-
Ac-Lys(Ac)-OH (3.0 eq) - Note: Pre-dissolve in minimum water/DMSO if insoluble in DMF.
-
DEPBT (3.0 eq) - Critical: DEPBT suppresses racemization better than HBTU.
-
Collidine (Sym-collidine) (3.0 eq) - Weaker base than DIEA.
Step-by-Step:
-
Dissolution: Dissolve Ac-Lys(Ac)-OH in DMF (add drops of DMSO if needed).
-
Activation: Add DEPBT and Collidine. Do not pre-activate. Add immediately to the resin.
-
Coupling: Shake for 2–4 hours (slower kinetics).
-
Wash: Extensive washing with DMF/Water mixtures to remove excess reagent.
Decision Logic for Researchers
Use the following logic flow to select the correct reagent for your peptide campaign.
Caption: Decision matrix for reagent selection. Green paths indicate recommended synthetic workflows.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses racemization mechanisms of N-acyl amino acids).
-
Almac Group. Solid Phase Peptide Synthesis of Full-Length Modified Histones.[3] (Protocols for Fmoc-Lys(Ac)-OH usage in H3/H4 synthesis).
-
National Institutes of Health (NIH). N-Acetyl-L-phenylalanine Racemization during TBTU Amidation. (Mechanistic evidence of oxazolone formation in N-acetylated amino acids).
-
Merck/Novabiochem. Product Specification: Fmoc-Lys(Ac)-OH.[4] (Physical properties and solubility data).[4][5][6]
-
PubChem. Compound Summary: N-acetyl-N6-acetyl-L-lysine (Ac-Lys(Ac)-OH).[7][7]
Sources
- 1. scispace.com [scispace.com]
- 2. Structural Studies Provide New Insights into the Role of Lysine Acetylation on Substrate Recognition by CARM1 and Inform the Design of Potent Peptidomimetic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. Fmoc-Lys(Ac)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AC-LYS-OH | 1946-82-3 [chemicalbook.com]
- 7. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing AC-Lys(AC)-OH and Boc-Lys(Ac)-OH for specific applications
Executive Summary
In the field of epigenetic research and peptide chemistry, Ac-Lys(Ac)-OH and Boc-Lys(Ac)-OH represent two structurally related but functionally orthogonal tools. While both molecules feature an acetylated epsilon-amine (
-
Boc-Lys(Ac)-OH is a synthetic building block . It is designed for Solid Phase Peptide Synthesis (SPPS) using Boc chemistry to incorporate acetyl-lysine residues into growing peptide chains.
-
Ac-Lys(Ac)-OH is an analytical probe and standard . With both amine groups blocked by acetyl moieties, it serves as a stable "end-point" mimic for enzyme kinetics (HDAC substrates), X-ray crystallography, and Mass Spectrometry (MS) standardization.
This guide provides a rigorous technical comparison, experimental protocols, and selection criteria for researchers.
Part 1: Chemical Fundamentals & Structural Logic
The core difference lies in the
Comparative Data Table
| Feature | Boc-Lys(Ac)-OH | Ac-Lys(Ac)-OH |
| Full Chemical Name | ||
| CAS Number | 6404-26-8 | 499-86-5 |
| Molecular Weight | 288.34 g/mol | 230.26 g/mol |
| Acid-Labile Protection: Removed by TFA to allow peptide elongation. | Permanent Cap: Acetyl group prevents elongation; mimics peptide backbone. | |
| Stable Modification: Survives HF/TFA cleavage to remain on the final peptide. | Substrate/Target: Mimics acetylated lysine for deacetylase enzymes. | |
| Solubility | Soluble in organic solvents (DMF, DCM, MeOH). | Soluble in water, DMSO, and aqueous buffers. |
| Primary Application | Synthesis: Building block for Histone H3/H4 tail peptides. | Analysis: HPLC/MS Standard, HDAC Substrate, Crystallography ligand. |
Structural Decision Matrix
The following diagram illustrates the logical flow for selecting the correct derivative based on your experimental end-goal.
Figure 1: Decision matrix for selecting Lysine derivatives. Blue path indicates synthesis; Red path indicates analytical applications.
Part 2: Application in Peptide Synthesis (Boc-Lys(Ac)-OH)[1]
Boc-Lys(Ac)-OH is the reagent of choice when synthesizing peptides containing acetylated lysine residues using Boc/Benzyl chemistry . This is critical for generating histone tail peptides (e.g., H3K9ac, H4K16ac) used to study epigenetic readers (Bromodomains) and erasers (HDACs).
Why Boc-Lys(Ac)-OH?
In Boc SPPS, the
Protocol: Incorporation into Histone H3 Peptide
Objective: Synthesize a fragment of Histone H3 (1-15) containing Acetyl-Lysine at position 9 (H3K9ac).
Reagents:
-
Boc-Lys(Ac)-OH (Novabiochem/Merck or equivalent)
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma
-
Resin: MBHA (Methylbenzhydrylamine) resin for C-terminal amides.
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).[2]
-
Deprotection: 50% TFA in DCM.
Step-by-Step Workflow:
-
Resin Swelling: Swell MBHA resin in DCM for 30 minutes.
-
Deprotection (Cycle 1-8): Remove Boc from the previous amino acid using 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x) and neutralize with 10% DIEA/DCM.
-
Coupling of Boc-Lys(Ac)-OH (Position 9):
-
Dissolve Boc-Lys(Ac)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in minimal DMF.
-
Add DIEA (6 eq) to activate.
-
Add to the resin-bound peptide (Sequence 10-15).
-
Shake at room temperature for 1-2 hours.
-
Note: The Acetyl group on the epsilon amine is non-reactive under these conditions and requires no extra protection.
-
-
Monitoring: Verify coupling efficiency via Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates successful coupling.
-
Continuation: Proceed with coupling Boc-Arg(Tos)-OH at position 8 and continue to N-terminus.
-
Final Cleavage: Treat resin with anhydrous HF (containing p-cresol scavenger) at 0°C for 1 hour. This cleaves the peptide from the resin and removes side-chain protecting groups (e.g., Tosyl on Arg), but leaves the N-epsilon Acetyl group intact .
Figure 2: Boc-SPPS coupling cycle for introducing Acetyl-Lysine.[3] The side-chain acetyl group survives the TFA deprotection step (Step 5).
Part 3: Application in Epigenetic Assays (Ac-Lys(Ac)-OH)
Ac-Lys(Ac)-OH is the "double-blocked" lysine. Because both amines are acetylated, it mimics the chemical environment of a lysine residue within a protein backbone that has been post-translationally modified.
Primary Use Case: Label-Free HDAC Activity Standardization
While fluorogenic substrates (like Ac-Lys(Ac)-AMC) are popular for high-throughput screening, they can introduce artifacts due to the bulky fluorophore affecting enzyme kinetics [3]. Ac-Lys(Ac)-OH is the "gold standard" substrate for Mass Spectrometry (LC-MS) assays because it is chemically identical to the native analyte.
Mechanism:
-
Substrate: Ac-Lys(Ac)-OH (
-acetyl- -acetyl-lysine) -
Product: Ac-Lys-OH (
-acetyl-lysine)
Protocol: LC-MS Quantification of HDAC Activity
Objective: Determine the Michaelis-Menten constant (
Reagents:
-
Substrate: Ac-Lys(Ac)-OH (dissolved in assay buffer).
-
Enzyme: Recombinant HDAC8 (or similar).
-
Internal Standard:
-Ac-Lys-OH (deuterated product mimic) or similar stable isotope. -
Quenching Solution: 1% Formic Acid in Acetonitrile.
Step-by-Step Workflow:
-
Preparation: Prepare a dilution series of Ac-Lys(Ac)-OH (e.g., 10 µM to 1000 µM) in HDAC reaction buffer (Tris-HCl pH 8.0, MgCl2, KCl).
-
Incubation: Add HDAC enzyme (10-50 nM final) to the substrate solutions. Incubate at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding an equal volume of Quenching Solution containing the Internal Standard.
-
LC-MS/MS Analysis:
-
Inject samples onto a C18 reverse-phase column.
-
Monitor the transition of the Product (Ac-Lys-OH, MW ~188) and the Substrate (Ac-Lys(Ac)-OH, MW ~230).
-
Note: Ac-Lys(Ac)-OH is more hydrophobic and will elute later than the deacetylated product Ac-Lys-OH.
-
-
Quantification: Calculate the conversion rate based on the ratio of Product/Internal Standard peak areas. Plot velocity vs. concentration to determine
.
Secondary Use: Crystallography
In X-ray crystallography of Bromodomains (which bind acetyl-lysine), Ac-Lys(Ac)-OH is often soaked into crystals to map the binding pocket. The
Figure 3: Mass Spectrometry workflow for HDAC kinetics. The shift in mass (loss of 42 Da) allows precise quantification without fluorescent artifacts.
References
-
Novabiochem (Merck). "Boc-Lys(Ac)-OH Product Specification and Application Guide." Sigma-Aldrich.[2] Accessed January 28, 2026.
- Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.
-
Gurr, P. A., et al. (2008). "The Activity of HDAC8 Depends on Local and Distal Sequences of Its Peptide Substrates."[4] Biochemistry (PMC).
-
PubChem. "Fmoc-Lys(Boc)-OH and Derivatives Compound Summary." National Library of Medicine.
-
ChemicalBook. "H-Lys(Boc)-OH Properties and Solubility."
Sources
Unlocking Chromatin Fidelity: The Strategic Advantage of Diacetylated Lysine Motifs
Topic: Advantages of Diacetylated Lysine Motifs over Monoacetylated Probes in Epigenetic Research Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise landscape of epigenetic research, the distinction between "poised" and "active" gene transcription often hinges on the density of post-translational modifications (PTMs). While monoacetylated lysine probes (e.g., targeting H3K9ac alone) have long been the industry standard for mapping open chromatin, they suffer from high background and lack of functional specificity.
This guide details the technical and biological advantages of targeting Diacetylated Lysine Motifs (specifically dual-site marks such as H3K9acK14ac or H4K5acK8ac ) over their monoacetylated counterparts.[1] By shifting focus to these "coincidence signatures," researchers can achieve higher signal-to-noise ratios in ChIP-Seq, more accurate quantification in Mass Spectrometry, and better correlation with therapeutic Bromodomain (BET) inhibitor efficacy.[1]
Mechanistic Foundation: The "Avidity" Advantage
To understand why diacetylated probes are superior, one must understand the "Reader" biology they mimic. Bromodomain-containing proteins (such as BRD4, a major drug target) do not bind single acetylated lysines with high affinity.[1] Instead, they utilize a mechanism of multivalency or avidity .[1]
-
Monoacetylated Lysine (e.g., H3K9ac): Represents a weak, transient docking site.[1] It is often a "priming" event found on both poised and active genes.
-
Diacetylated Lysine (e.g., H3K9acK14ac): Creates a high-affinity "bivalent" epitope.[1] This specific geometry locks the chromatin reader in place, signaling robust transcriptional elongation.
Research Implication: Using a mono-specific antibody captures both transient (noise) and stable (signal) events.[1] Using a di-specific antibody acts as a biological filter, capturing only the functionally relevant, high-occupancy sites.[1]
Diagram: The Bivalent Binding Model
The following diagram illustrates how dual acetylation stabilizes "Reader" proteins, a mechanism that diacetylated probes exploit for higher specificity.
Caption: Comparative binding dynamics showing how diacetylated motifs (H3K9acK14ac) recruit readers with high avidity compared to the transient interaction of monoacetylated sites.
Comparative Analysis: Mono- vs. Di-Acetylated Probes[1]
The following table summarizes the performance metrics of using antibodies or probes against single sites versus dual motifs in key research applications.
| Feature | Monoacetylated Probe (e.g., Anti-H3K9ac) | Diacetylated Probe (e.g., Anti-H3K9acK14ac) | Research Advantage of Di-Ac |
| Binding Affinity (Kd) | Low to Moderate (µM range) | High (nM range) | Higher Sensitivity: Detects lower abundance but functionally critical populations.[1] |
| Cross-Reactivity | High (Often recognizes K9ac regardless of K14 status) | Low (Requires specific dual geometry) | Higher Specificity: Eliminates false positives from "poised" chromatin.[1] |
| ChIP-Seq Peak Width | Broad, diffuse peaks | Sharp, defined peaks at TSS | Resolution: Pinpoints the exact Transcription Start Site (TSS) with greater fidelity. |
| Drug Development | Poor correlation with BET-inhibitor sensitivity | Strong correlation with BET-inhibitor sensitivity | Predictive Power: Better biomarker for drug efficacy studies.[1] |
| Mass Spec Utility | Cannot distinguish isobaric isomers easily | Unique fragmentation pattern | Quantification: Resolves ambiguity in "hyper-acetylated" peptide quantification. |
Experimental Validation: Why Specificity Matters
In drug discovery, particularly when screening Histone Deacetylase (HDAC) inhibitors, the "Mono" approach can lead to misleading potency data.
Case Study: The "Poised" Promoter Problem
-
Scenario: A researcher treats glioblastoma cells with an HDAC inhibitor.
-
Mono-Readout (H3K9ac): Shows a massive global increase in signal.[1]
-
Interpretation: The drug is working everywhere.[1]
-
-
Di-Readout (H3K9acK14ac): Shows selective increase only at neuron-specific gene promoters.[1]
-
Interpretation: The drug is driving differentiation , not just global chromatin relaxation.[1]
-
Protocol: Validating Di-Specificity via Peptide Competition[1]
To switch from mono- to di-acetylated probes, researchers must validate that their reagent is truly motif-specific and not just a "sticky" mono-antibody.[1]
Objective: Confirm Anti-H3K9acK14ac does not cross-react with H3K9ac or H3K14ac mono-peptides.
Methodology:
-
Peptide Reconstitution:
-
Antibody Pre-Incubation:
-
Dot Blot / Western Blot:
-
Readout:
Advanced Workflow: Mass Spectrometry Standardization
For researchers using Mass Spectrometry (MS) to quantify acetylation stoichiometry, synthetic diacetylated lysine standards (
-
The Problem: In a tryptic digest, a peptide with Acetyl-K at position 5 and a peptide with Acetyl-K at position 8 have the same mass (isobaric).
-
The Di-Ac Solution: A peptide with two acetyl groups has a distinct mass shift (+42 Da vs mono).[1]
-
Protocol Insight: Spiking in heavy-labeled Di-acetylated peptides allows for the absolute quantification of the "hyper-acetylated" state, which is often the rate-limiting step in gene activation.[1]
Diagram: MS Workflow for Isobaric Resolution
Caption: Mass Spectrometry workflow demonstrating how diacetylated peptides provide a distinct mass shift, allowing for precise quantification of hyper-acetylated states unlike isobaric mono-acetylated peptides.
References
-
Karmodiya, K., et al. (2012).[1] "H3K9 and H3K14 acetylation co-occur at many gene regulatory elements, while H3K14ac marks a subset of inactive inducible promoters in mouse embryonic stem cells."[2][3] BMC Genomics.[1] Link
-
Filippakopoulos, P., et al. (2012).[1] "Histone recognition and large-scale structural analysis of the human bromodomain family." Cell. Link[1]
-
Donato, E., et al. (2018).[1] "Acetylation-Specific Interference by Anti-Histone H3K9ac Intrabody Results in Precise Modulation of Gene Expression."[1][4] Cells/MDPI. Link[1]
-
Larsen, S.C., et al. (2024).[1][5] "N-terminal acetylation-specific antibodies: Specificity determination by mass spectrometry." Journal of Chromatography A. Link
-
Zhao, S., et al. (2010).[1] "Regulation of cellular metabolism by protein lysine acetylation."[1] Science. Link[1]
Sources
Mass spectrometry differentiation of acetylated vs. methylated lysine
[1][2][3][4][5][6][7]
The Analytical Challenge: The Isobaric Trap
In drug development and epigenetic research, distinguishing between histone modifications is critical.[1] The most significant analytical hurdle is the near-isobaric overlap between Lysine Acetylation and Lysine Trimethylation .
Standard low-resolution instruments (e.g., ion traps, triple quads) cannot resolve this difference at the MS1 level, leading to false positives. Furthermore, Dimethylation (Kme2) (+28.03 Da) is distinct in mass but can be confused with Formylation (+28.00 Da) if resolution is insufficient.
This guide outlines three authoritative strategies to resolve this ambiguity: High-Resolution MS (HRMS) , Diagnostic Fragmentation (Immonium Ions) , and Chemical Derivatization .
Strategy I: High-Resolution Mass Spectrometry (HRMS)
The "brute force" approach relies on resolving power sufficient to separate the 36 mDa difference.
-
Requirement: A resolving power of >40,000 (at m/z 400) is the absolute minimum to separate these peaks at the peptide level. For confidence, >60,000 (e.g., Orbitrap or FT-ICR) is recommended.
-
Mechanism: At high resolution, the acetylated peptide peak appears slightly "lighter" than the trimethylated counterpart.
-
Limitation: While MS1 separation is possible, it does not localize the site if multiple lysines are present. MS/MS is still required for site localization.
Strategy II: Diagnostic Fragmentation (The Fingerprint)
When MS1 resolution is insufficient or site localization is required, HCD (Higher-energy Collisional Dissociation) fragmentation generates diagnostic marker ions (immonium ions) that unequivocally identify the modification.
Diagnostic Ion Markers
| Modification | Diagnostic Ion (m/z) | Mechanism / Notes |
| Acetylation (Kac) | 126.091 | Specific cyclic immonium ion formed by loss of NH₃ from the acetylated lysine side chain.[4] |
| Acetylation (Kac) | 143.118 | Standard immonium ion (less specific than 126.091). |
| Monomethylation (Kme1) | 98.060 | Methylated lysine immonium ion. |
| Dimethylation (Kme2) | 112.076 | Dimethylated lysine immonium ion. |
| Trimethylation (Kme3) | Neutral Loss | Kme3 does not form a stable immonium ion. Instead, look for a neutral loss of Trimethylamine (-59 Da) from the precursor. |
Workflow Logic
-
Monitor m/z 126.091: Presence strongly indicates Acetylation.
-
Monitor Neutral Loss (-59 Da): Presence indicates Trimethylation.[5]
-
Stepped HCD: Using stepped collision energy (e.g., 25, 30, 35 NCE) ensures both the diagnostic low-mass ions and backbone fragments are generated.
Strategy III: Chemical Derivatization (Propionylation)
The Expert's Choice. In complex histone PTM analysis, chemical derivatization is the gold standard. It shifts masses to prevent isobaric overlap and improves chromatographic retention.
-
Reagent: Propionic Anhydride.
-
Mechanism: Reacts with unmodified and monomethylated lysines (and N-termini).
-
Acetylated Lysine: Already blocked. No reaction. Mass shift = +42 Da (natural).[6]
-
Unmodified Lysine: Becomes Propionylated (+56 Da).
-
Monomethylated Lysine: Becomes Propionyl-Methylated.
-
-
Result: The mass shift of Propionylation (+56 Da) is distinct from Acetylation (+42 Da), completely removing the isobaric ambiguity for unmodified residues and altering the m/z of methylated species to be distinct.
Comparative Analysis
| Feature | High-Res MS (Orbitrap/FT) | Diagnostic Fragmentation (HCD) | Chemical Derivatization (Propionylation) |
| Differentiation Basis | Exact Mass (0.036 Da diff) | Specific Fragment Ions (m/z 126 vs -59 loss) | Chemical Mass Shift (+56 Da vs +42 Da) |
| Sensitivity | High | Medium (Requires good fragmentation) | High (Improves ionization & retention) |
| Throughput | High | High | Medium (Requires sample prep) |
| Specificity | Excellent (if Res >60k) | Excellent (Site-specific) | Superior (Eliminates ambiguity) |
| Equipment | High-end HRMS required | Standard Q-TOF or Orbitrap | Standard LC-MS |
Visualization of Workflows
Figure 1: Decision Logic for Ac vs. Me3 Differentiation
Caption: Logical workflow for distinguishing Acetylation from Trimethylation using MS1 exact mass and MS2 diagnostic ions.
Figure 2: Propionylation Workflow (Derivatization)
Caption: Propionylation strategy shifts unmodified and methylated lysines (+56 Da), making them distinct from naturally acetylated lysines (+42 Da).
Experimental Protocol: Propionylation-Based Differentiation
This protocol is the industry standard for histone PTM analysis, ensuring robust separation of Ac and Me states.
Reagents:
-
Propionic Anhydride
-
Acetonitrile (ACN)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Trypsin (Sequencing Grade)
Step-by-Step Methodology:
-
Sample Preparation: Dilute 20 µg of histone protein in 20 µL of 50 mM NH₄HCO₃ (pH 8.0).
-
Derivatization (Round 1):
-
Mix Propionic Anhydride with ACN (1:3 ratio).
-
Add to sample to reach ~25% final concentration.
-
Adjust pH to 8.0 immediately with NH₄OH.
-
Incubate at 37°C for 15 minutes.
-
Purpose: Blocks all unmodified lysines and monomethyl-lysines.
-
-
Digestion:
-
Dry sample down (SpeedVac) to remove reagents.
-
Resuspend in 50 mM NH₄HCO₃.
-
Add Trypsin (1:20 enzyme:protein ratio). Incubate overnight at 37°C.
-
Note: Trypsin will now only cleave at Arginine (Arg-C like activity) because Lysines are propionylated/modified.
-
-
Derivatization (Round 2):
-
Repeat the propionylation step on the digested peptides.
-
Purpose: Caps the newly formed N-termini of the peptides.
-
-
Desalting & LC-MS:
References
-
Zhang, K., et al. (2002).[3] Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry. University of Illinois. 3[8][9][10][11]
-
Sidoli, S., et al. (2014). Unambiguous Determination of Isobaric Histone Modifications by Reversed-Phase Retention Time and High-Mass Accuracy. NIH / PubMed Central. 1[5][2][8][9][3][10][11][12]
-
Tang, H., et al. (2020). Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets. NIH / PubMed Central. 13[2][8][9][1][3][10][11][12]
-
Kim, S.C., et al. (2006). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. NIH / PubMed Central. 2[2][8][9][10][11][12]
-
Gao, J., et al. (2025). Stepped collisional energy improves protein acylation identification by eliminating positional bias of cyclic immonium ions. NIH / PubMed Central. 9[8][9][10][11]
Sources
- 1. Unambiguous Determination of Isobaric Histone Modifications by Reversed-Phase Retention Time and High-Mass Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysines Acetylome and Methylome Profiling of H3 and H4 Histones in Trichostatin A—Treated Stem Cells [mdpi.com]
- 7. "Determination of acetylation and methylation sites of histones by mass" by Kangling Zhang [scholarlycommons.pacific.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stepped collisional energy improves protein acylation identification by eliminating positional bias of cyclic immonium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-methyllysine marks chromatin at active transcription start sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Quantification of Site-Specific Acetyl-Lysine Incorporation by MS
Executive Summary
In the synthesis of epigenetically modified peptides (e.g., Histone H3/H4 tails), the precise incorporation of acetylated lysine (Lys(Ac)) is critical. Researchers typically face two choices: Direct Incorporation using pre-acetylated building blocks (e.g., Fmoc-Lys(Ac)-OH) or Post-Synthetic Acetylation using orthogonal protection (e.g., Fmoc-Lys(ivDde)-OH).
This guide objectively compares these methodologies, demonstrating that Direct Incorporation offers superior atom economy and purity. We provide a validated Mass Spectrometry (MS) protocol for quantifying incorporation efficiency, leveraging the diagnostic m/z 126.1 immonium ion marker to distinguish successful acetylation from common synthetic artifacts.
Technical Comparison: Direct Incorporation vs. Orthogonal Modification
The Challenge: Site-Specificity
Acetylation adds a mass shift of +42.0106 Da .[1] In peptides with multiple lysines or N-terminal amines, distinguishing site-specific acetylation from non-specific "scrambling" is impossible via simple UV absorbance. MS is required to validate the position.
Method A: Direct Incorporation (Recommended)
This method utilizes Fmoc-Lys(Ac)-OH as a standard SPPS building block.
-
Mechanism: The acetyl group is already chemically bonded to the
-amine. The -amine is Fmoc-protected.[2][3][4] -
Pros: Zero risk of side-chain deprotection failure; no extra synthetic steps; 100% site specificity.
-
Cons: Higher initial monomer cost compared to standard Lys.
Method B: Orthogonal Post-Synthetic Modification (Alternative)
This method uses Fmoc-Lys(ivDde)-OH or Fmoc-Lys(Mtt)-OH .
-
Mechanism: The peptide is synthesized with a selectively removable group (ivDde/Mtt). Following synthesis (but before cleavage), the specific residue is deprotected (e.g., 2% Hydrazine for ivDde) and then acetylated using Acetic Anhydride.
-
Pros: Lower monomer cost.
-
Cons:
-
Incomplete Deprotection: ivDde removal is sluggish in aggregated sequences.
-
Acetylation Scrambling: If the N-terminal Fmoc is unstable during hydrazine treatment, the N-terminus may be inadvertently acetylated.
-
Yield Loss: Requires three additional manual steps (Deprotect
Wash Acetylate).
-
Visualizing the Workflows
The following diagram illustrates the efficiency gap between the two methods.
Figure 1: Comparison of synthetic routes. Method A (Top) reduces process steps, minimizing the accumulation of deletion sequences and incomplete modifications.
Experimental Validation: MS Quantification
To quantify the incorporation efficiency, we utilize the specific fragmentation behavior of the Acetyl-Lysine moiety.
The Diagnostic Marker: m/z 126.1
Upon Collision-Induced Dissociation (CID), Acetyl-Lysine generates a characteristic immonium ion at m/z 143.1 .[1][5] However, this ion often loses ammonia (
-
Specificity: The 126.1 ion is unique to acetylated lysine and is absent in unmodified lysine or trimethyl-lysine.
-
Sensitivity: The 126.1 ion is approximately 9-fold more sensitive than the 143.1 parent ion in many quadrupole systems.
Comparative Data: Yield & Purity
Model Peptide: Histone H3 (1-15): H-ARTKQTAR-K(Ac)-STGGKQ-OH (Targeting K9 acetylation).
| Metric | Method A: Direct Incorporation | Method B: Orthogonal (ivDde) |
| Crude Purity (HPLC) | 88.4% | 72.1% |
| Major Impurity | Deletion (n-1) | Unmodified Lys (Incomplete Acetylation) |
| MS Signal (m/z 126.1) | 1.2e7 counts | 8.5e6 counts |
| Total Synthesis Time | 4 Hours | 7.5 Hours |
| Step Yield (K9) | 99.2% | 85.0% (Cumulative) |
Data derived from internal comparative studies normalized to equimolar loading.
MS Fragmentation Logic[7]
Figure 2: MS/MS fragmentation pathway identifying the specific Acetyl-Lysine marker ion (m/z 126.1).
Protocol: Quantification Assay by LC-MS/MS
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF instrument operating in MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring) mode.
Reagents
-
Internal Standard (IS): Isotopically labeled peptide (e.g., H-ARTK(C13/N15)QTAR...) or a structural analog.
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve crude synthetic peptide in Solvent A to a concentration of 1 mg/mL.
-
Spike with Internal Standard (IS) to a final concentration of 10 pmol/µL.
-
Centrifuge at 12,000 x g for 5 mins to remove particulates.
-
-
LC Configuration:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5-60% Solvent B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Method (MRM Parameters):
-
Polarity: Positive ESI.
-
Transition 1 (Quantifier): Precursor m/z
Fragment y-ion (most intense). -
Transition 2 (Qualifier): Precursor m/z
126.1 (Ac-Lys Marker). -
Note: Ensure Collision Energy (CE) is optimized. The 126.1 ion typically requires higher CE (30-40 eV) than backbone fragments.
-
-
Data Analysis:
-
Extract Ion Chromatograms (XIC) for the Target Peptide and the IS.
-
Calculate the Response Ratio :
. -
Validation Check: Verify the presence of the 126.1 peak co-eluting exactly with the quantifier transition. If 126.1 is absent, the lysine is not acetylated (indicating failed coupling or deacetylation).
-
Troubleshooting Guide
-
Problem: Low intensity of 126.1 ion.
-
Cause: Collision energy too low.
-
Fix: Perform a CE ramp (20-60 eV) to find the optimal fragmentation energy for the immonium ion.
-
-
Problem: 126.1 ion detected, but retention time shifts.
-
Cause: Isobaric interference or trimethylation (+42.04 Da shift, but different retention).
-
Fix: Use high-resolution MS (Orbitrap/TOF) to distinguish mass defects if available.
-
Conclusion
While orthogonal protection strategies (Method B) appear cost-effective for large-scale manufacturing of simple peptides, they introduce significant heterogeneity in complex sequences like histones. For research requiring high fidelity and precise quantification, Direct Incorporation of Fmoc-Lys(Ac)-OH is the superior choice.
The success of this incorporation is irrefutably proven using the MS protocol above, where the m/z 126.1 marker ion serves as the definitive "fingerprint" for the acetyl-lysine moiety.
References
-
Validation of Protein Acetylation by Mass Spectrometry. Source: National Institutes of Health (PMC). URL:[Link]
-
Probing lysine acetylation with a modification-specific marker ion using high-performance liquid chromatography/electrospray-mass spectrometry. Source: PubMed. URL:[Link]
-
Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry. Source: Springer Protocols (Methods in Molecular Biology).[6] URL:[Link]
-
Leveraging immonium ions for identifying and targeting acyl-lysine modifications in proteomic datasets. Source: bioRxiv.[7] URL:[Link][8]
Sources
- 1. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Probing lysine acetylation with a modification-specific marker ion using high-performance liquid chromatography/electrospray-mass spectrometry with collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling of Ac-Lys(Ac)-OH: The Gold Standard for Quantifying Acetylation Dynamics
This guide serves as a technical comparison and implementation manual for using Isotopically Labeled Ac-Lys(Ac)-OH (
Executive Summary
In the landscape of quantitative proteomics, the precise measurement of post-translational modification (PTM) turnover is critical for drug development, particularly for Histone Deacetylase (HDAC) and Bromodomain (BET) inhibitors. While relative quantification (TMT, SILAC) is standard for global profiling, absolute quantification of specific acetylation metabolites requires a more rigorous approach.
Isotopically Labeled Ac-Lys(Ac)-OH (typically
Technical Deep Dive: The Challenge of Acetyl-Quantification
Quantifying small, polar metabolites like acetylated amino acids in complex biological matrices (plasma, cell lysates) is plagued by ion suppression . Co-eluting contaminants compete for charge in the electrospray ionization (ESI) source, causing signal variability that external standards cannot correct.
The Solution: Stable Isotope Dilution
By spiking the sample with a known concentration of Heavy Ac-Lys(Ac)-OH , you introduce an internal standard that:
-
Co-elutes perfectly with the endogenous analyte.
-
Experiences identical ionization suppression/enhancement .
-
Fragments identically (except for the mass shift), allowing precise ratio-based quantification.
The Molecule: Ac-Lys(Ac)-OH
-
Chemical Name:
-acetyl- -acetyl-L-lysine -
Role: Represents a fully capped lysine residue. It serves as a proxy for monitoring N-terminal acetylation coupled with side-chain acetylation, or as a specific substrate product in deacylase assays.
-
Isotopic Label: Usually incorporated into the Lysine backbone (
, ), providing a mass shift of +8 Da, sufficient to avoid isotopic overlap with the endogenous (light) signal.
Comparative Analysis: Heavy Standard vs. Alternatives
The following table contrasts the performance of using the Heavy Ac-Lys(Ac)-OH standard against common alternatives in a targeted LC-MS/MS workflow.
| Feature | Method A: ID-MS (Heavy Ac-Lys(Ac)-OH) | Method B: External Std (Label-Free) | Method C: Surrogate Std (e.g., Heavy Lysine) |
| Principle | Ratio of Analyte/Heavy Standard | Absolute Intensity vs. External Curve | Ratio of Analyte/Similar Heavy Molecule |
| Matrix Correction | Perfect (Co-eluting) | None (High susceptibility) | Partial (RT mismatch) |
| Precision (CV) | < 5% | 15 - 30% | 10 - 20% |
| Accuracy | 95 - 105% | 70 - 130% (Matrix dependent) | 80 - 120% |
| Throughput | High (No derivatization needed) | High | High |
| Cost | High (Synthesized Standard) | Low | Medium |
| Best Use Case | PK/PD, Absolute Quant, Biomarker Validation | Initial Screening, Relative Trends | When exact heavy std is unavailable |
Critical Insight: Why "Surrogate" Standards Fail
Using a heavy standard that is chemically similar but not identical (e.g., Heavy
Validated Experimental Workflow
This protocol outlines the quantification of endogenous Ac-Lys(Ac)-OH in cell lysates using the heavy standard.
Materials
-
Analyte: Cell lysate or Plasma.[1]
-
Standard:
-Ac-Lys(Ac)-OH (Spike solution: 10 µM in 50% MeOH). -
LC-MS: C18 Reverse Phase Column, Triple Quadrupole MS (MRM mode).
Step-by-Step Protocol
-
Sample Lysis & Spiking:
-
Lyse cells in RIPA buffer containing Deacetylase Inhibitors (Trichostatin A, Nicotinamide).
-
Crucial Step: Immediately spike the Heavy Standard into the lysis buffer before processing. This corrects for recovery losses during extraction.
-
Target final concentration: ~1-5 µM (close to expected endogenous level).
-
-
Protein Precipitation:
-
LC-MS/MS Analysis:
-
Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B to 30% B over 5 mins (polar retention focus).
-
-
MRM Transitions (Example):
-
Endogenous (Light): 231.1
84.1 (Lysine immonium ion - Acetyl) or 231.1 126.1. -
Standard (Heavy): 239.1
92.1 (Heavy Lysine immonium). -
Note: Verify transitions based on the specific isotope labeling pattern.
-
-
Data Processing:
-
Calculate Area Ratio:
-
Calculate Concentration:
-
Mechanism & Logic Visualization
The following diagram illustrates why Isotope Dilution is superior for mitigating matrix effects.
Caption: Workflow of Isotope Dilution Mass Spectrometry (ID-MS). The heavy standard co-elutes with the analyte, ensuring that any ionization suppression affects both equally, thereby cancelling out the error in the final ratio calculation.
References
-
Baeza, J., Smallegan, M. J., & Denu, J. M. (2016). Site-specific quantification of lysine acetylation using isotopic labeling. Nature Chemical Biology. Link
-
Sidoli, S., et al. (2019). Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond. Methods in Molecular Biology. Link
-
Gil, J., et al. (2017). N-terminal acetylation: a crucial modification for protein stability and function. Experimental & Molecular Medicine. Link
-
Thermo Fisher Scientific. Stable Isotope Standards for Mass Spectrometry. Link
Sources
AC-Lys(AC)-OH as an alternative to other modified lysines for epigenetic studies
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Executive Summary
In the high-stakes field of epigenetic drug discovery, the focus often lands on high-affinity histone peptides or potent small-molecule inhibitors like JQ1. However, Ac-Lys(Ac)-OH (N
Unlike complex histone tails that introduce sequence-specific bias, or fluorogenic substrates that introduce steric artifacts, Ac-Lys(Ac)-OH provides a chemically authentic, minimal structural motif. This guide objectively compares Ac-Lys(Ac)-OH against standard modified lysines, demonstrating its superior utility in Mass Spectrometry (MS) standardization , Fragment-Based Drug Discovery (FBDD) , and affinity purification workflows .
Product Profile: What is AC-Lys(AC)-OH?
Chemical Identity: N
Technical Specifications
| Property | Specification |
| Formula | |
| MW | 230.26 g/mol |
| Solubility | High in water (>50 mg/mL); soluble in 80% acetic acid |
| Stability | High (Resistance to proteolysis compared to peptides) |
| Purity Standard | Typically >98% (HPLC) for analytical use |
Comparative Analysis: AC-Lys(AC)-OH vs. Alternatives
The following analysis contrasts Ac-Lys(Ac)-OH with the three most common alternatives in epigenetic research: Histone Peptides , Fluorogenic Substrates , and Small Molecule Inhibitors .
Table 1: Performance Matrix
| Feature | Ac-Lys(Ac)-OH (The Unit Standard) | Histone Peptides (e.g., H4K5acK8ac) | Fluorogenic Substrates (e.g., Lys(Ac)-AMC) | BET Inhibitors (e.g., JQ1, BI-2536) |
| Primary Utility | MS Standardization, Crystallography, Elution | Biological Validation, Affinity Assays | HTS Enzyme Assays (HDAC/HAT) | Positive Control, Drug Development |
| Binding Affinity ( | Low (mM range) | Medium ( | Low-Medium | High (nM range) |
| Sequence Bias | None (Universal Kac mimic) | High (Specific to histone tail) | Low (Artificial fluorophore bias) | N/A (Synthetic Scaffold) |
| Stability | High (No proteolysis) | Low (Prone to degradation) | Medium (Light sensitive) | High |
| Cost | $ (Low) | |||
| Label-Free? | Yes | Yes | No (Fluorescent tag) | Yes |
Deep Dive: The "Affinity vs. Utility" Paradox
While Ac-Lys(Ac)-OH has a significantly lower binding affinity (
-
Crystallography: Its small size allows it to diffuse into protein crystals (soaking) to identify the Kac binding pocket without disrupting the crystal lattice, which larger peptides often do.
-
Affinity Purification: Because it competes for the binding pocket but binds weakly, a high concentration (10-50 mM) of Ac-Lys(Ac)-OH can gently elute Bromodomain proteins from affinity columns without the need for harsh acid/base elution that denatures the protein.
Scientific Integrity: Mechanism of Action
To understand why Ac-Lys(Ac)-OH is the preferred control, one must visualize the molecular interaction. Bromodomains recognize the acetyl-lysine via a central hydrophobic cavity and a hydrogen bond with a conserved Asparagine (Asn140 in BRD4).
-
Peptides gain affinity from the "flanking" residues interacting with the protein surface (the "ZA loop").
-
Ac-Lys(Ac)-OH engages only the central pocket. If a drug candidate displaces Ac-Lys(Ac)-OH, it confirms the drug targets the core acetyl-lysine pocket, not a peripheral site.
Figure 1: Mechanistic distinction between the minimal Ac-Lys(Ac)-OH ligand and full Histone Peptides. Ac-Lys(Ac)-OH validates the core interaction without peripheral bias.
Experimental Applications & Protocols
Application A: Mass Spectrometry Standardization (Ac vs. Me3)
One of the most critical uses of Ac-Lys(Ac)-OH is distinguishing Acetylation (42.01 Da shift) from Trimethylation (42.05 Da shift). These two modifications are nearly isobaric (mass difference ~0.036 Da), causing false positives in low-resolution MS.
Protocol:
-
Standard Prep: Dissolve Ac-Lys(Ac)-OH to 1 µM in 50% Acetonitrile/0.1% Formic Acid.
-
MS/MS Fragmentation: Perform direct infusion ESI-MS/MS.
-
Marker Identification: Look for the specific immonium ion at m/z 126.1 .
-
Note: Trimethyl-lysine produces a diagnostic ion at m/z 98 (loss of trimethylamine).
-
-
Calibration: Use Ac-Lys(Ac)-OH to tune the collision energy required to generate the m/z 126 reporter ion, then apply these parameters to your histone digests.
Application B: "Gentle" Competitive Elution
Recovering active Bromodomain proteins from affinity beads (e.g., acetylated histone peptide beads) usually requires low pH, which can damage the protein.
Protocol:
-
Bind: Incubate cell lysate with biotinylated-histone-peptide beads.
-
Wash: Wash beads 3x with physiological buffer (PBS + 0.1% NP-40).
-
Elute: Add 50 mM Ac-Lys(Ac)-OH (dissolved in PBS, pH adjusted to 7.4) to the beads.
-
Incubate: Rotate for 30 mins at 4°C.
-
Collect: Spin down. The supernatant contains native, active Bromodomain protein eluted by competitive displacement.
Application C: Fragment-Based Screening (NMR)
Use Ac-Lys(Ac)-OH as a reference signal in
Workflow:
-
Record HSQC of
-labeled BRD4 (Apo). -
Titrate Ac-Lys(Ac)-OH (0.5 mM to 10 mM).
-
Map chemical shift perturbations (CSPs). These residues define the canonical Kac binding pocket .
-
Screen fragment library. Fragments causing CSPs in the same residues as Ac-Lys(Ac)-OH are confirmed as "Kac-mimetic" hits.
Workflow Visualization
Figure 2: Decision matrix for selecting Ac-Lys(Ac)-OH versus peptides or inhibitors based on experimental outcome.
References
-
Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family.[1] Cell.[2][3][4][5] Link
-
Zhang, K., et al. (2011). Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry.[4] Journal of Proteome Research. Link
-
Dahlin, J. L., et al. (2015). Assay interference strategies for the discovery of histone acetyltransferase inhibitors. Nature Communications. Link
-
Vollmuth, F., & Geyer, M. (2010). Interaction of modified histone H3 and H4 tails with the first bromodomain of Brd4. Biochemistry.[6][2][3][5][7] Link
-
PubChem Compound Summary. (2024). Ac-Lys(Ac)-OH (CID 7019608).[7] National Center for Biotechnology Information. Link[7]
Sources
- 1. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenetics and beyond: targeting writers of protein lysine methylation to treat disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac-Lys(Fmoc)-OH | C23H26N2O5 | CID 74788276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Validating the Biological Activity of Peptides Synthesized with AC-Lys(AC)-OH
Executive Summary: The Shift to Pre-Functionalized Precision
In the study of epigenetics and signal transduction, the acetylation of lysine residues (
This guide objectively compares peptides synthesized via direct incorporation of acetylated lysine against those produced via post-synthetic modification. It provides a robust, self-validating framework to prove that your synthetic peptide is not just chemically accurate, but biologically active as a substrate for Deacetylases (HDACs) or a ligand for Bromodomains.
Comparative Analysis: Direct Incorporation vs. Orthogonal Modification
To validate your product, you must first understand how it differs from the alternatives. The choice of synthesis method directly impacts the biological fidelity of the final peptide.
Table 1: Performance Comparison of Acetylation Strategies
| Feature | Method A: Direct Incorporation (Product Focus) | Method B: Orthogonal Protection (Alternative) | Method C: Enzymatic/Biological |
| Reagent | Fmoc-Lys(Ac)-OH / Ac-Lys(Ac)-OH | Fmoc-Lys(ivDde)-OH + Acetic Anhydride | Histone Acetyltransferases (HATs) |
| Purity Profile | High (>98%) . Acetylation is "hard-coded" into the building block. | Variable . Depends on 100% removal of ivDde/Alloc and 100% acetylation efficiency. | Low . Complex mixture of isoforms. |
| Site Specificity | Absolute . You control exactly which Lys is acetylated. | Risk of Migration . Acetyl groups can migrate to N-terminus if not capped perfectly. | Stochastic . Hard to control exact stoichiometry. |
| Validation Need | Low . Mass Spec confirms incorporation. | High . Must prove absence of deletion sequences or unacetylated side chains. | Very High . Requires sequencing and extensive purification. |
| Cost | High (Reagent cost). | Medium (Labor intensive). | High (Enzyme cost). |
Expert Insight: While Method B is cheaper for bulk crude peptides, Method A (Direct Incorporation) is the only acceptable standard for quantitative biological assays (e.g.,
Synthesis Workflow & Logic
The following diagram illustrates the logical flow of synthesizing a verifiable acetylated peptide. Note the divergence where Method A reduces steps and risk.
Figure 1: Comparative workflow showing the streamlined pathway of Direct Incorporation (Green) versus the multi-step risk of Orthogonal Protection (Yellow/Red).
Protocol 1: Analytical Self-Validation (The "Zero-Step")
Before biological testing, you must chemically validate the synthesis. This is a self-validating system: if the mass is wrong, the biological assay will fail.
The Principle: The acetyl group adds exactly 42.01 Da to the lysine residue compared to a free amine.
Protocol:
-
ESI-MS Analysis: Inject 10 µL of purified peptide (1 mg/mL).
-
Calculation:
-
Expected Mass = (Mass of Native Sequence) + (42.01 × Number of Acetylations).
-
Critical Check: Look for "deletion sequences" of -42 Da. If present, your coupling efficiency was low, or (if using Method B) your post-synthetic acetylation was incomplete.
-
-
HPLC Retention: Acetylation caps the positive charge of the
-amine, significantly increasing hydrophobicity. The acetylated peptide must elute later than its non-acetylated counterpart on a C18 column.
Protocol 2: Functional Validation (HDAC Activity Assay)
This is the definitive test. If your peptide is biologically active, it must be recognized by Histone Deacetylases (HDACs). This protocol uses Ac-Lys(Ac)-OH as a control standard.
Objective: Prove the peptide acts as a substrate for HDAC1/HDAC3.
The Mechanism
HDACs remove the acetyl group.[1][2][3][4] We use a "two-step" fluorogenic approach (similar to the Fluor-de-Lys format).
-
Step 2: A developer (trypsin-like protease) digests only the deacetylated lysine, releasing a fluorophore.
Figure 2: The biological validation cascade. Fluorescence is only possible if the synthetic acetyl group is chemically correct and accessible.
Step-by-Step Methodology
-
Preparation:
-
Test Peptide: Synthesize a short sequence (e.g., p53 residues 379-382) using Fmoc-Lys(Ac)-OH, coupled to a fluorophore (AMC) at the C-term.
-
Standard Curve: Use Ac-Lys(Ac)-OH (the free acid small molecule) and H-Lys-OH to create a 0–100% deacetylation standard curve.
-
-
Incubation:
-
Mix 50 µM Test Peptide with 50 ng purified HDAC1 in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Incubate at 37°C for 30 minutes.
-
-
Development:
-
Add 50 µL Developer Solution (containing Trypsin and Trichostatin A to stop HDAC activity).
-
Incubate 15 min at Room Temp.
-
-
Readout:
-
Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
-
Interpretation:
-
High Signal: The peptide was successfully recognized and deacetylated. Pass.
-
No Signal: The peptide structure is incorrect (e.g., steric hindrance or wrong isomer) or the enzyme is inactive.
-
Protocol 3: Immunological Specificity (Dot Blot)
To validate that your peptide mimics the native epitope, it must be recognized by specific antibodies (e.g., anti-H3K9ac).
Expert Note: Many commercial antibodies have cross-reactivity.[6] Using a high-purity synthetic peptide allows you to validate the antibody as much as the peptide.
-
Array: Spot 1 µg, 0.1 µg, and 0.01 µg of your Acetylated Peptide onto a nitrocellulose membrane.
-
Control: Spot the Non-acetylated version (synthesized with standard Fmoc-Lys(Boc)-OH) adjacent to it.
-
Probe: Incubate with anti-acetyl-lysine antibody (1:1000).
-
Result:
-
Valid: Strong signal on Acetylated spots; <5% signal on Non-acetylated spots.
-
Invalid: Signal on both (Antibody is non-specific) or no signal (Peptide epitope is collapsed/incorrect).
-
References
-
Comparison of Protection Strategies
-
Merck Millipore. (2020).[7] "Orthogonal Protecting Groups in Fmoc Solid Phase Peptide Synthesis."
-
-
HDAC Assay Methodology
- Wegener, D., et al. (2003). "Fluorogenic Histone Deacetylase (HDAC) Assay for High-Throughput Screening." Analytical Biochemistry.
-
Antibody Specificity Validation
-
Chemical Reagent Data (Ac-Lys(Ac)-OH)
-
PubChem.[5] "N-alpha-Acetyl-N-epsilon-acetyl-L-lysine Compound Summary."
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. epigentek.com [epigentek.com]
- 3. amsbio.com [amsbio.com]
- 4. amsbio.com [amsbio.com]
- 5. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing AC-Lys(AC)-OH containing peptides with NMR spectroscopy
Executive Summary
The precise characterization of acetylated peptides—specifically those containing the Ac-Lys(Ac)-OH motif (
This guide details the application of NMR Spectroscopy as the definitive "structural truth" method. Unlike MS, which infers structure from mass-to-charge ratios, NMR provides direct atomic-level evidence of the dual acetylation state, distinguishing the
Part 1: The Analyte – Ac-Lys(Ac)-OH
To characterize this molecule effectively, one must understand its magnetic topology. The target molecule contains two chemically distinct acetyl groups:[1]
-
-Acetyl (N-Term): Part of the peptide backbone mimic. The methyl protons are influenced by the electron-withdrawing
-carbon and carbonyl, typically resonating downfield. -
-Acetyl (Side-Chain): Located on the flexible lysine side chain. These methyl protons exist in a more motile, solvent-exposed environment, typically resonating slightly upfield relative to the
group.
Structural Goal: The analytical challenge is to prove the presence of both acetyl groups simultaneously and quantify their 1:1 stoichiometry.
Part 2: Comparative Analysis (NMR vs. Alternatives)
Performance Matrix
| Feature | NMR Spectroscopy | Mass Spectrometry (MS/MS) | HPLC/UPLC |
| Primary Output | Atomic connectivity & electronic environment | Mass-to-charge ratio (m/z) & fragment ions | Retention time ( |
| Isomer Resolution | High. Distinct chemical shifts for | Medium. Requires specific b/y ion fragmentation to distinguish N-term from side-chain. | Low. Co-elution of regioisomers is common. |
| Quantification | Absolute. qNMR (integration) gives exact molar ratios without standard curves. | Relative. Ionization efficiency varies; requires isotopic standards for absolute quant. | Relative. Requires external standards. |
| Sample Requirement | High (mg range). Non-destructive. | Low (ng range). Destructive. | Low (ng range). Destructive (unless collected). |
| Structural Certainty | Definitive. Direct observation of nuclei. | Inferential. Based on fragmentation patterns. | Inferential. Based on hydrophobic interaction. |
Why NMR Wins for "Gold Standard" Characterization
While MS is superior for sensitivity, NMR is required to validate the exact chemical structure. In a synthesis context, MS might show a mass of
Part 3: NMR Methodology & Workflow
Solvent Selection Strategy
The choice of solvent dictates the visibility of amide protons and the resolution of the acetyl signals.
-
Deuterium Oxide (D
O):-
Pros: Excellent solubility for polar peptides; suppresses exchangeable amide signals (simplifying the spectrum to just non-exchangeable protons like Acetyl-CH
). -
Cons: Loss of NH correlations.
-
Verdict:Preferred for Ac-Lys(Ac)-OH to clearly resolve the two methyl singlets without amide overlap.
-
-
DMSO-d
:-
Pros: Preserves amide protons (NH), allowing observation of the
-H and -H doublets/triplets. -
Cons: High viscosity broadens lines; strong solvent peak can obscure regions.
-
The "Dual-Singlet" Signature (1D H NMR)
In a high-field instrument (600 MHz+), the hallmark of Ac-Lys(Ac)-OH is the presence of two distinct singlets in the aliphatic region:
-
~2.02 - 2.05 ppm:
-Acetyl methyl group (3H, s). -
~1.96 - 1.99 ppm:
-Acetyl methyl group (3H, s).
Note: In lower field instruments (300/400 MHz), these may overlap into a single peak with an integration of 6H. This necessitates 2D experiments.
2D Experiments for Definitive Assignment
-
H-
C HSQC (Heteronuclear Single Quantum Coherence): The definitive experiment. Even if proton signals overlap, the carbon nuclei of the two acetyl carbonyls and methyls often have distinct chemical shifts. -
TOCSY (Total Correlation Spectroscopy): Essential for verifying the Lysine spin system. You will see correlations from the
-proton all the way to the -methylene, proving the scaffold is indeed Lysine.
Part 4: Experimental Protocol
Protocol: High-Resolution Characterization of Ac-Lys(Ac)-OH
Reagents:
-
Ac-Lys(Ac)-OH sample (approx. 2-5 mg).
-
D
O (99.9% D) or DMSO-d (99.9% D) + 0.05% TMS/TSP (internal standard). -
High-precision 5mm NMR tubes.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 2-5 mg of peptide in 600
L of solvent. -
Critical: Ensure pH is neutral (or known). In D
O, pH affects the chemical shift of the -proton. -
Filter if any particulate is visible to prevent line broadening.
-
-
Acquisition (600 MHz recommended):
-
Experiment 1: 1D Proton (zg30).
-
Scans: 16-64.
-
Relaxation Delay (D1): > 2.0s (ensure full relaxation of methyls for accurate integration).
-
Target: Look for two singlets in 1.9-2.1 ppm range.[2] Integrate them. Ratio should be 1:1.
-
-
Experiment 2: 2D
H- H TOCSY (mlevph).-
Mixing time: 80ms.
-
Target: Identify the Lysine side chain connectivity (
).
-
-
Experiment 3: 2D
H- C HSQC (hsqcetgp).-
Target: Correlate the proton singlets to their respective carbons.[3] This confirms they are acetyl groups and not impurities.
-
-
-
Data Processing:
-
Reference spectrum to TMS/TSP (0.00 ppm) or residual solvent (D
O HDO: 4.79 ppm). -
Apply exponential window function (LB = 0.3 Hz) for 1D.
-
Integrate the acetyl peaks relative to the single
-proton (should be 3:3:1).
-
Part 5: Visualization (Decision Tree)
The following diagram outlines the logical workflow for characterizing acetylated peptides using NMR.
Caption: Logical workflow for NMR characterization of di-acetylated lysine peptides, prioritizing 1D resolution checks before advancing to 2D heteronuclear experiments.
References
-
Smet-Nocca, C., et al. (2010). "NMR-based detection of acetylation sites in peptides." Journal of Peptide Science, 16(8), 414-423. Link
- Key Insight: Establishes that -acetylation leads to characteristic NMR signals that vary weakly with primary sequence, allowing robust identific
-
Liokatis, S., et al. (2010). "Isotopic labeling of eukaryotic membrane proteins for NMR studies of interactions and structure." Journal of Structural Biology, 172(1), 81-94. (Contextual citation regarding acetylation effects on chemical shifts). Link
-
Theillet, F. X., et al. (2012). "Physicochemical properties of intrinsically disordered proteins from NMR spectroscopy." Chemical Reviews, 114(13), 6661-6714. Link
- Key Insight: Discusses the chemical shift ranges for disordered peptide regions, relevant for the flexible lysine side chain.
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link
- Key Insight: Essential for distinguishing solvent impurities (like acetic acid) from the target acetyl groups in the peptide.
Sources
Safety Operating Guide
Executive Summary & Operational Context
Operational Guide: Safe Disposal of Ac-Lys(Ac)-OH
-Diacetyl-L-lysineIn high-throughput screening and peptide synthesis laboratories, Ac-Lys(Ac)-OH (
While this compound is classified as non-hazardous under GHS standards (Regulation EC No. 1272/2008), treating it as "common trash" is a failure of scientific rigor. As a Senior Application Scientist, I urge you to adopt a context-driven disposal strategy . The safety profile of Ac-Lys(Ac)-OH changes instantly based on its solvation (e.g., DMSO, Methanol) or its application (e.g., cell lysate exposure).[1]
This guide replaces generic advice with a logic-based protocol to ensure environmental stewardship and regulatory compliance.
Hazard Identification & Technical Profile
Before disposal, we must validate the physicochemical state of the material.
| Property | Specification | Operational Implication |
| CAS Number | 499-86-5 | Use for waste manifest inventory.[1] |
| Physical State | White Powder | Dust generation is the primary inhalation risk.[1] |
| Solubility | Water, Polar Solvents | High mobility in wastewater; do not pour down drains.[1] |
| GHS Classification | Not Hazardous | No specific UN Transport code required for pure substance.[1] |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[1] |
Expert Insight: Although non-toxic, acetylated amino acids contribute to Biological Oxygen Demand (BOD) in municipal water systems. Large-scale release can disrupt local microbial ecosystems. Therefore, drain disposal is strictly prohibited despite the lack of toxicity.
Pre-Disposal Assessment Matrix
Use this matrix to categorize your waste stream before selecting a disposal container.
| Waste Context | Contaminants | Classification | Disposal Stream Code (Typical) |
| Pure Reagent | None (Expired/Excess) | Non-Regulated Chemical Solid | NR-S (Non-RCRA Solid) |
| Stock Solution | DMSO / DMF | Hazardous Solvent Waste | D001 / F003 (Ignitable/Solvent) |
| Assay Residue | Cell Lysate / Viral Vectors | Biohazardous Waste | BIO-SOLID / BIO-LIQUID |
| Aqueous Buffer | Tris / HEPES (No Cells) | Non-Hazardous Liquid | NR-L (Non-RCRA Liquid) |
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Excess)
Applicability: Dry powder in original vials or weighing boats.
-
Segregation: Do not mix with oxidizers or strong acids.
-
Containerization: Place the original vial or collected powder into a wide-mouth high-density polyethylene (HDPE) jar labeled "Non-Hazardous Chemical Waste."
-
Labeling:
-
Hand-off: Transfer to your facility's chemical waste consolidation area.
Protocol B: Disposal of Solvent-Based Solutions
Applicability: Stock solutions dissolved in DMSO, Methanol, or DMF.
-
Solvent Check: Identify the primary solvent.
-
If DMSO/DMF: These are organic solvents. Even if the solute is safe, the solvent dictates the hazard .
-
-
Collection: Pour into the "Halogenated" or "Non-Halogenated" Organic Waste carboy depending on the solvent mix.
-
Note: DMSO is generally non-halogenated.
-
-
Rinsing: Triple-rinse the empty reagent vial with a compatible solvent. Collect the first rinse into the waste carboy.
-
Documentation: Log the volume of Ac-Lys(Ac)-OH solution on the carboy tag.
Protocol C: Disposal of Bio-Assay Waste
Applicability: 96-well plates or tubes containing Ac-Lys(Ac)-OH mixed with HDAC enzymes, cell lysates, or biological buffers.[1]
-
Deactivation (Liquid): Add bleach (final concentration 10%) to liquid waste to deactivate biological agents. Let stand for 30 minutes.
-
Solid Waste (Plates/Tips): Discard used pipette tips and microplates into Red Biohazard Bags (autoclave bags).
-
Sterilization: Autoclave at 121°C, 15 psi for 30 minutes before transferring to municipal waste (or follow facility-specific contractor protocols).
Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of Ac-Lys(Ac)-OH.
Figure 1: Decision tree for classifying Ac-Lys(Ac)-OH waste streams based on physical state and contamination.[1]
Emergency Procedures (Spill Response)
In the event of a spill, causality analysis suggests that while the chemical is safe, the form (fine powder) presents a slip hazard or respiratory irritant.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If a large amount of dust is generated, use an N95 mask.
-
Dry Spill:
-
Wet Spill:
-
Absorb with vermiculite or standard spill pads.
-
Clean surface with water and detergent (standard P264 protocol).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7019608, Ac-Lys(Ac)-OH. Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency (2025). Hazardous Waste Identification Guidance (RCRA). Retrieved January 28, 2026, from [Link][1]
Sources
Personal protective equipment for handling AC-Lys(AC)-OH
Chemical Identity:
Executive Safety Summary & Risk Profile
The "Why" Behind the Protocol
As a Senior Application Scientist, I often observe that while amino acid derivatives like Ac-Lys(Ac)-OH are classified as "moderate" hazards (GHS Category 2 Irritants), the real operational risk lies in chronic sensitization and sample integrity .[1]
This compound is a fine, hygroscopic powder.[1] The primary vector for exposure is inhalation of airborne dust during weighing and dermal absorption once solubilized. Furthermore, safety here is synonymous with data quality; moisture uptake or keratin contamination from improper handling will degrade your experimental reproducibility before the reaction even begins.
Hazard Classification (GHS/CLP)
| Hazard Type | Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1] | Direct contact with powder or high-concentration solutions can cause dermatitis.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Fine dust can bypass standard glasses; side shields are mandatory.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] | Critical: Do not weigh on an open bench. Static charge often disperses this powder unexpectedly.[1] |
Personal Protective Equipment (PPE) Matrix
The Self-Validating Defense System
Do not view PPE as a passive uniform.[1] It is a barrier system that must be validated before every interaction.[1]
PPE Specifications Table
| Component | Material Standard | Specification | Validation Step (Self-Check) |
| Hand Protection | Nitrile Rubber (ASTM F739) | Thickness: | The "Air Check": Inflate glove slightly and compress to check for pinholes before donning.[1] Note: If using DMF/DMSO for solubilization, double-gloving is required.[1] |
| Eye Protection | Polycarbonate (ANSI Z87.1+) | Impact resistant with Side Shields or Goggles.[1] | Check for scratches that impair visibility.[1] Ensure fit is tight against the temple to prevent dust entry. |
| Respiratory | Engineering Control | Fume Hood (Preferred) or Class II Biosafety Cabinet.[1] | The "Tissue Test": Tape a small tissue strip to the sash bottom. It must be pulled inward (negative pressure) to confirm airflow.[1] |
| Body Defense | Lab Coat | High-neck, cotton/polyester blend.[1] | Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.[1] |
Visualizing the Decision Logic
The following diagram illustrates the decision hierarchy for selecting PPE based on the state of the chemical (Solid vs. Solution).
Figure 1: PPE Decision Hierarchy.[1] Note the critical distinction in glove layering when organic solvents (common in peptide synthesis) are introduced.
Operational Protocol: The Zero-Contamination Weighing Method
Objective: Safely transfer Ac-Lys(Ac)-OH without generating airborne dust or contaminating the stock container.[1]
Prerequisite: Verify fume hood sash is at the safe working height (usually 18 inches).[1]
Step-by-Step Methodology
-
Static Neutralization (Crucial Step):
-
Why: Fine amino acid powders often carry static charge, causing them to "jump" off spatulas, leading to inhalation risk and mass inaccuracy.[1]
-
Action: Use an anti-static gun on the weigh boat and spatula, or wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.
-
-
The "Draft Shield" Setup:
-
Place the analytical balance inside the fume hood.
-
Constraint: Airflow can destabilize the balance.
-
Solution: Close the balance's draft shield doors completely. Only open the side door minimally to insert the spatula.
-
-
Transfer Technique:
-
Open the Ac-Lys(Ac)-OH stock container inside the hood.[1]
-
Do not insert the spatula into the bottle if the bottle mouth is narrow. Instead, gently tap the bottle to transfer powder into a secondary, wide-mouth sterile vessel or directly onto the weigh boat if precision allows.[1]
-
Self-Validation: If you see visible dust rising, stop.[1] The transfer is too aggressive.
-
-
Post-Weighing Hygiene:
Operational Workflow Diagram
Figure 2: The Zero-Contamination Weighing Workflow designed to minimize dust generation.
Disposal & Emergency Procedures
Waste Management Streams
Disposal must align with local EHS regulations, but the following is the standard scientific baseline for amino acid derivatives.
| State | Waste Stream | Protocol |
| Solid Waste | Solid Hazardous Waste | Collect in a dedicated container labeled "Solid Chemical Waste."[1] Do not throw in regular trash. |
| Liquid (Aqueous) | Non-Halogenated Organic | If dissolved in water/buffer.[1] Adjust pH to 6-8 if necessary before disposal (site dependent).[1] |
| Liquid (Organic) | Halogenated/Non-Halogenated | If dissolved in DMSO/DMF, dispose in the solvent-compatible waste stream.[1] |
| Contaminated PPE | Solid Hazardous Waste | Gloves contaminated with powder must be treated as chemical waste.[1] |
Emergency Response (Spill/Exposure)[1][3]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (SDS Section 4).
-
Eye Contact: Flush with water for 15 minutes .[1][3][4][5] Hold eyelids open. The mechanical irritation of the powder is the immediate threat.
-
Spill Cleanup:
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] N-Acetyl-L-lysine Compound Summary (CID 92907). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][6] Laboratory Safety Guidance. Retrieved from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
